Moxonidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNJAUFVNXKLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045170 | |
| Record name | Moxonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Moxonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
75438-57-2 | |
| Record name | Moxonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75438-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxonidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6X0L40GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moxonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Moxonidine: A Deep Dive into its Selective I1-Imidazoline Receptor Agonism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Moxonidine is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for the I1-imidazoline receptor (I1-R).[1] Unlike first-generation agents such as clonidine, which interact with both α2-adrenergic and imidazoline (B1206853) receptors, this compound's preferential binding to I1-receptors in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[2][3] This selectivity is associated with a more favorable side-effect profile, particularly a lower incidence of sedation and dry mouth, which are commonly attributed to α2-adrenergic receptor agonism.[4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, receptor binding profile, signaling pathways, and the experimental methodologies used for its characterization.
Data Presentation
Quantitative Analysis of this compound's Receptor Binding and Pharmacokinetics
The following tables summarize key quantitative data related to this compound's receptor affinity, selectivity, and its pharmacokinetic profile in humans.
Table 1: Receptor Binding Affinity and Selectivity
| Ligand | Receptor | Ki (nM) | Selectivity Ratio (α2/I1) | Reference |
| This compound | I1-Imidazoline | ~1-4 | 33-700 | [2][5] |
| α2-Adrenergic | ~120-280 | [5] | ||
| Clonidine | I1-Imidazoline | - | ~4 | [2] |
| α2-Adrenergic | - | [2] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Selectivity Ratio is calculated from the Ki values and indicates the preference of the ligand for the I1-imidazoline receptor over the α2-adrenergic receptor.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~88% | [6] |
| Tmax (Time to peak plasma concentration) | ~1 hour | [6][7] |
| Cmax (Peak plasma concentration) after 0.2 mg dose | 1.29 ± 0.32 ng/mL | [8] |
| Volume of Distribution (Vd) | 1.8 L/kg | [6] |
| Plasma Protein Binding | ~7% | [6] |
| Elimination Half-life (t1/2) | ~2.5 hours | [6][8] |
| Renal Excretion (unchanged drug) | ~90% | [6] |
| Oral Clearance (CL/F) | 830 ± 171 mL/min | [8] |
Table 3: Clinical Efficacy of this compound in Hypertensive Patients
| Study Type | Dosage | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| Placebo-Controlled | 0.2-0.4 mg/day | 6 weeks | -19.5 | -11.6 | [6] |
| Meta-analysis | 0.2-0.6 mg/day | - | -20 to -30 | -10 to -20 | [7] |
| MERSY Study | 0.2-0.4 mg/day | 6 months | -24.5 ± 14.3 | -12.6 ± 9.1 | [9] |
| Placebo-Controlled (ABPM) | 0.2 mg/day | - | -4.8 (placebo-adjusted) | - | [10] |
| 0.4 mg/day | -9.4 (placebo-adjusted) | [10] | |||
| 0.6 mg/day | -10.3 (placebo-adjusted) | [10] |
ABPM: Ambulatory Blood Pressure Monitoring
Table 4: Effect of this compound on Plasma Catecholamines
| Condition | Dosage | Change in Plasma Norepinephrine | Change in Plasma Epinephrine | Reference |
| Resting | 0.4 mg | -66.1 ± 12 pg/mL | -18.8 ± 6 pg/mL | [11] |
| Single 0.25 mg dose | - | Significant reduction | Significant reduction | [12] |
| 24 weeks of treatment | - | Significant reduction | Significant reduction | [13] |
Signaling Pathways
Activation of the I1-imidazoline receptor by this compound initiates a distinct signaling cascade that differs from the pathways associated with α2-adrenergic receptors. Experimental evidence, primarily from studies using PC12 pheochromocytoma cells which lack α2-adrenergic receptors, has elucidated the key downstream events.[14]
The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylcholine and the subsequent production of the second messenger diacylglycerol (DAG).[14][15] This pathway is independent of the classical G-protein coupled receptor pathways that modulate adenylyl or guanylyl cyclases or induce rapid calcium fluxes.[15] The generated DAG can then activate Protein Kinase C (PKC) and other downstream effectors. Further studies have indicated the involvement of the PI3K/Akt and ERK1/2 MAPK signaling pathways, which can influence cellular processes such as cell survival and proliferation.
Experimental Protocols
The characterization of this compound's selective agonism at I1-imidazoline receptors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay for Receptor Affinity and Selectivity
This assay determines the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors.
a. Membrane Preparation:
-
Tissues rich in the target receptors (e.g., bovine rostral ventrolateral medulla for I1-R and rat cerebral cortex for α2-AR) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[16]
-
The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[16]
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
b. Competition Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [3H]-clonidine or [125I]p-iodoclonidine) and varying concentrations of unlabeled this compound.[1][5]
-
To differentiate between I1 and α2 binding, masking agents can be used. For instance, to measure I1 binding, α2 sites can be masked with a selective antagonist like SK&F 86466.[3]
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[16]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[16]
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated and converted to the Ki value using the Cheng-Prusoff equation.
Functional Assay: Measurement of Downstream Signaling in PC12 Cells
This assay assesses the functional consequence of this compound binding to I1-receptors by measuring the production of downstream signaling molecules.
a. Cell Culture and Treatment:
-
PC12 cells are cultured in appropriate media (e.g., F12K medium supplemented with serum).
-
Cells are seeded in multi-well plates and grown to a suitable confluency.
-
Prior to the experiment, cells may be serum-starved to reduce basal signaling activity.
-
Cells are then treated with varying concentrations of this compound for different time points.
b. Measurement of Diacylglycerol (DAG) Production:
-
Following treatment, the reaction is stopped, and lipids are extracted from the cells.
-
DAG levels can be quantified using various methods, including enzymatic assays or mass spectrometry.
c. Western Blot for Protein Phosphorylation (e.g., p-ERK, p-Akt):
-
After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[17]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-p-Akt).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The membrane can be stripped and re-probed with antibodies for the total protein to normalize for loading differences.
In Vivo Assay: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This assay evaluates the antihypertensive effect of this compound in a relevant animal model of hypertension.
a. Animal Model and Drug Administration:
-
Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
This compound is administered via an appropriate route (e.g., oral gavage, intravenous, or intracerebroventricular injection).[18][19]
b. Blood Pressure Measurement:
-
Blood pressure can be measured non-invasively using the tail-cuff method or invasively via a catheter implanted in an artery (e.g., carotid or femoral artery) for continuous monitoring.[20]
-
Baseline blood pressure is recorded before drug administration.
-
Blood pressure is then monitored at various time points after this compound administration to determine the onset, magnitude, and duration of the antihypertensive effect.
c. Measurement of Sympathetic Nerve Activity:
-
In anesthetized animals, sympathetic nerve activity can be directly recorded from nerves such as the splanchnic or renal nerve to confirm the central sympatholytic effect of this compound.[18]
Conclusion
This compound's high selectivity for the I1-imidazoline receptor provides a targeted approach to the central regulation of blood pressure. Its distinct mechanism of action, involving a unique signaling pathway, translates to effective antihypertensive efficacy with an improved tolerability profile compared to older, less selective centrally acting agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel I1-imidazoline receptor agonists for the treatment of hypertension and potentially other cardiovascular and metabolic disorders.
References
- 1. A novel mechanism of action for hypertension control: this compound as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective antihypertensive action of this compound is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kup.at [kup.at]
- 7. The use of this compound in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Hypertension Control with the Imidazoline Agonist this compound in a Multinational Metabolic Syndrome Population: Principal Results of the MERSY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kup.at [kup.at]
- 11. The I1-imidazoline agonist this compound decreases sympathetic tone under physical and mental stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic action and pharmacokinetics of this compound after single oral administration in hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. ppj.phypha.ir [ppj.phypha.ir]
- 18. Effect of this compound on blood pressure and sympathetic tone in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiac effects of this compound in spontaneously hypertensive obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
Moxonidine's Affinity for Alpha-2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of moxonidine's binding affinity for alpha-2 adrenergic receptors. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for receptor affinity assays, and visualizations of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in pharmacology and drug development.
Introduction: this compound's Receptor Selectivity
This compound is a second-generation centrally acting antihypertensive agent. Its therapeutic effect is primarily mediated through its interaction with imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla, leading to a reduction in sympathetic outflow.[1][2][3] However, this compound also exhibits a notable affinity for alpha-2 adrenergic receptors, a property that contributes to its pharmacological profile.[4][5][6] A key characteristic of this compound is its significantly higher selectivity for imidazoline I1 receptors over alpha-2 adrenergic receptors, which is believed to contribute to its favorable side-effect profile compared to older, less selective alpha-2 agonists like clonidine.[1][4] Reports suggest that this compound's affinity for the imidazoline I1 receptor is 33 to 700 times greater than for the alpha-2 adrenergic receptor, depending on the tissue and subtype.[7][8]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the three subtypes of the alpha-2 adrenergic receptor (α2A, α2B, and α2C) has been characterized in various studies. The data, typically presented as Ki (inhibition constant) or pKi (-logKi), quantifies the concentration of this compound required to occupy 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Ki (nM) | pKi | Cell Line | Reference |
| α2A-Adrenergic | This compound | 218 | 6.66 | CHO | [PMID: 35971936] |
| α2B-Adrenergic | This compound | 4470 | 5.35 | CHO | [PMID: 35971936] |
| α2C-Adrenergic | This compound | 1580 | 5.80 | CHO | [PMID: 35971936] |
Table 1: Binding Affinities of this compound for Human Alpha-2 Adrenergic Receptor Subtypes. This table summarizes the inhibition constants (Ki) and their corresponding pKi values for this compound at the α2A, α2B, and α2C adrenergic receptor subtypes, as determined in Chinese Hamster Ovary (CHO) cells stably expressing the human receptors.
Experimental Protocol: Radioligand Displacement Assay
The determination of this compound's binding affinity for alpha-2 adrenergic receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind to the receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from CHO cells stably transfected with human α2A, α2B, or α2C adrenergic receptor subtypes.[9]
-
Radioligand: [3H]-Rauwolscine or other suitable alpha-2 adrenergic receptor antagonist radioligand.
-
Competitor: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand displacement assay.
Step-by-Step Procedure
-
Membrane Preparation: Thaw the frozen cell membranes expressing the specific alpha-2 adrenergic receptor subtype on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the radioligand (e.g., [3H]-Rauwolscine at a concentration near its Kd), and varying concentrations of the competitor (this compound).
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed by plotting the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Alpha-2 Adrenergic Receptor Signaling Pathway
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi.[10][11][12] Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] While primarily Gi-coupled, there is some evidence to suggest that under certain conditions, such as with high-efficacy agonists, alpha-2 adrenoceptors may also couple to Gs proteins.[11]
The following diagram illustrates the canonical Gi-coupled signaling pathway for alpha-2 adrenergic receptors.
Conclusion
This compound demonstrates a distinct binding profile with a significantly higher affinity for imidazoline I1 receptors compared to alpha-2 adrenergic receptors. Its interaction with alpha-2 adrenergic subtypes, particularly the α2A subtype, is quantifiable through established experimental protocols such as radioligand displacement assays. The primary downstream signaling consequence of this compound's binding to alpha-2 adrenergic receptors is the inhibition of adenylyl cyclase via a Gi-coupled mechanism. A thorough understanding of these molecular interactions is crucial for the continued development and optimization of centrally acting antihypertensive therapies.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 3. alpha(2)-adrenergic receptors are not required for central anti-hypertensive action of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Unique presynaptic alpha 2-receptor selectivity and specificity of the antihypertensive agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of alpha 2-adrenoceptors in the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 11. The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpha2-adrenergic receptor activity Gene Ontology Term (GO:0004938) [informatics.jax.org]
Pharmacological Profile of Moxonidine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent licensed for the treatment of mild to moderate essential hypertension.[1] Its unique pharmacological profile, characterized by selective agonism at imidazoline (B1206853) I1 receptors, distinguishes it from older centrally acting antihypertensives like clonidine, offering a comparable efficacy with an improved side-effect profile.[2] This technical guide provides an in-depth review of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical effects, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound's primary mechanism of action is the selective activation of imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the regulation of the sympathetic nervous system.[3][4] This agonistic activity at I1 receptors leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[3][4]
While this compound also exhibits some affinity for α2-adrenergic receptors, its selectivity for the I1 receptor is significantly higher than that of older centrally-acting antihypertensives.[1] This selectivity is believed to be responsible for its favorable side-effect profile, particularly the lower incidence of sedation and dry mouth compared to clonidine.[2]
Receptor Binding Profile
This compound's selectivity for imidazoline I1 receptors over α2-adrenergic receptors has been quantified in various binding studies.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (α2/I1) | Reference |
| Imidazoline I1 | 3.6 | 33 | [5] |
| α2-adrenergic | 120 | [5] |
Signaling Pathways
The activation of I1-imidazoline receptors by this compound initiates a downstream signaling cascade that ultimately reduces sympathetic nerve activity. While the complete pathway is still under investigation, evidence suggests the involvement of G-protein coupling and modulation of intracellular signaling molecules.
Figure 1: Simplified signaling pathway of this compound's action.
Pharmacokinetics
This compound is rapidly and almost completely absorbed after oral administration, with a high bioavailability of approximately 88%.[6] It undergoes minimal first-pass metabolism.[6]
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~88% | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [5] |
| Plasma Protein Binding | ~7-10% | [6] |
| Volume of Distribution (Vd) | 1.8 ± 0.4 L/kg | [6] |
| Metabolism | Minor (~10-20%), primarily to 4,5-dehydrothis compound and a guanidine (B92328) derivative.[7] The parent compound is the most abundant and active component.[8] | [7][8] |
| Elimination Half-life (t1/2) | 2.2 - 2.3 hours | [6] |
| Primary Route of Excretion | Renal (~90% within 24 hours), with 50-75% as unchanged drug.[6] | [6] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of blood pressure, which is a direct consequence of its central sympatholytic action. This is evidenced by a decrease in plasma levels of norepinephrine (B1679862).
Dose-Response Relationship
Clinical trials have demonstrated a clear dose-dependent antihypertensive effect of this compound.
| This compound Daily Dose | Mean Reduction in Sitting Diastolic Blood Pressure (mmHg) | Reference |
| 0.2 mg | 4.8 | [9] |
| 0.4 mg | 9.4 | [9] |
| 0.6 mg | 10.3 | [9] |
Effects on Sympathetic Nervous System
Studies directly measuring muscle sympathetic nerve activity have confirmed the sympathoinhibitory effects of this compound in humans. A 0.4 mg oral dose of this compound was shown to significantly decrease muscle sympathetic nerve activity in both healthy volunteers and hypertensive patients.[1] This was accompanied by a reduction in plasma norepinephrine levels.[1]
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for imidazoline I1 and α2-adrenergic receptors.
Methodology:
-
Tissue Preparation: Membranes are prepared from a tissue source rich in the target receptors, such as bovine ventrolateral medulla (for I1 and α2 receptors) or rat cerebral cortex (for α2 receptors).[4] The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Radioligand: A radiolabeled ligand with known affinity for the target receptors is used, such as [3H]clonidine or [125I]p-iodoclonidine.[4]
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.[4]
Figure 2: Workflow for a competitive radioligand binding assay.
In Vivo Microinjection in the RVLM
Objective: To demonstrate the central mechanism of action of this compound in the RVLM.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used.[3]
-
Anesthesia and Surgery: The rat is anesthetized, and its head is fixed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the brainstem.
-
Stereotaxic Microinjection: A micropipette filled with a solution of this compound is lowered into the RVLM using precise stereotaxic coordinates (e.g., 2.0–2.5 mm rostral and 1.8–2.1 mm lateral to the calamus scriptorius, and 2.8–3.2 mm ventral to the dorsal surface of the medulla).[3] A small volume (e.g., 50 nL) of the drug solution is then injected.[3]
-
Physiological Monitoring: Arterial blood pressure and heart rate are continuously monitored via an arterial catheter.
-
Data Analysis: The changes in blood pressure and heart rate following the microinjection of this compound are recorded and analyzed.
Measurement of Plasma Catecholamines
Objective: To quantify the effect of this compound on sympathetic nervous system activity by measuring plasma norepinephrine levels.
Methodology:
-
Blood Sampling: Blood samples are collected from subjects at baseline and at specified time points after the administration of this compound.
-
Sample Preparation: The blood is collected in tubes containing a preservative and immediately centrifuged to separate the plasma. The plasma is then stored at a low temperature until analysis.
-
High-Performance Liquid Chromatography (HPLC): Plasma catecholamines are typically measured using HPLC with electrochemical detection.[10] The plasma sample is subjected to an extraction procedure to isolate the catecholamines, which are then injected into the HPLC system for separation and quantification.[10]
Clinical Efficacy and Safety
This compound has been shown to be an effective antihypertensive agent in numerous clinical trials, with an efficacy comparable to that of other major classes of antihypertensive drugs, including diuretics, beta-blockers, ACE inhibitors, and calcium channel blockers.[11]
The most common adverse effects are dry mouth and somnolence, which are generally mild and tend to decrease with continued treatment.[12] The incidence of these side effects is lower than that observed with clonidine.[2]
Conclusion
This compound possesses a distinct pharmacological profile centered on its selective agonism of imidazoline I1 receptors in the RVLM. This mechanism leads to a reduction in central sympathetic outflow, resulting in effective blood pressure control. Its favorable pharmacokinetic properties and improved tolerability profile compared to older centrally acting agents make it a valuable option in the management of mild to moderate essential hypertension. Further research into the intricate signaling pathways of the I1 receptor may unveil additional therapeutic applications for this compound and similar compounds.
References
- 1. Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique presynaptic alpha 2-receptor selectivity and specificity of the antihypertensive agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats [jove.com]
- 4. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Effects of this compound on stress-induced peak blood pressure and renal function: a randomized, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mapping and Analysis of the Connectome of Sympathetic Premotor Neurons in the Rostral Ventrolateral Medulla of the Rat Using a Volumetric Brain Atlas [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Cholinergic neurons in the mouse rostral ventrolateral medulla target sensory afferent areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impaired Glymphatic Transport in Spontaneously Hypertensive Rats | Journal of Neuroscience [jneurosci.org]
Moxonidine's Signal Transduction in Hypertension: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Moxonidine, a second-generation centrally acting antihypertensive agent, exerts its effects primarily through the modulation of specific signaling pathways within the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic action in hypertension. It details the drug's interaction with its primary targets, the imidazoline (B1206853) I1 receptors and α2-adrenergic receptors, and elucidates the downstream signaling cascades that lead to a reduction in sympathetic outflow and blood pressure. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and includes visualizations of the core signaling pathways and experimental workflows.
Introduction
Hypertension is a major risk factor for cardiovascular disease, and its management often involves pharmacological intervention. This compound represents a significant advancement in centrally acting antihypertensive therapy, offering a favorable side-effect profile compared to its predecessors like clonidine (B47849). This is largely attributed to its higher selectivity for imidazoline I1 receptors over α2-adrenergic receptors.[1][2] Understanding the intricate signaling pathways of this compound is crucial for the development of more targeted and effective antihypertensive drugs.
This compound's primary site of action is the rostral ventrolateral medulla (RVLM), a critical area in the brainstem for the regulation of sympathetic nervous system activity.[2][3] By activating I1 receptors in the RVLM, this compound inhibits sympathetic outflow, leading to decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[3][4] While its affinity for α2-adrenergic receptors is lower, this interaction still contributes to its overall pharmacological profile.[5]
Core Signaling Pathways
This compound's antihypertensive effect is initiated by its binding to and activation of two key G-protein coupled receptors in the central nervous system: the imidazoline I1 receptor and the α2-adrenergic receptor.
Imidazoline I1 Receptor Signaling
The primary signaling pathway for this compound's therapeutic effect is through the I1-imidazoline receptor. Evidence suggests that this receptor is coupled to a G-protein, though the specific Gα subunit is not definitively characterized.[2] Activation of the I1 receptor by this compound is thought to initiate a cascade involving phosphatidylcholine-selective phospholipase C (PC-PLC).
This leads to the production of the second messenger diacylglycerol (DAG). The subsequent steps in this pathway are still under investigation but are presumed to modulate the activity of downstream kinases and other effector proteins, ultimately leading to a reduction in the firing rate of presympathetic neurons in the RVLM.
α2-Adrenergic Receptor Signaling
This compound also binds to α2-adrenergic receptors, which are well-characterized inhibitory G-protein coupled receptors (GPCRs). The activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which in turn modulates the activity of various downstream targets to reduce neuronal firing.
Crosstalk with Insulin (B600854) Signaling Pathway
Interestingly, this compound has been shown to interact with the insulin signaling pathway. Studies have demonstrated that this compound can induce the phosphorylation of several key proteins in this cascade, including protein kinase B (Akt) and endothelial nitric oxide synthase (eNOS). This suggests a potential mechanism for the beneficial metabolic effects observed with this compound treatment, such as improved insulin sensitivity. The activation of the Akt/eNOS pathway can lead to increased production of nitric oxide (NO), a potent vasodilator, which may contribute to the blood pressure-lowering effects of this compound.
Quantitative Data
The following tables summarize the quantitative data on this compound's receptor binding affinity and its physiological effects.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | I1-Imidazoline Receptor | α2-Adrenergic Receptor | Selectivity Ratio (α2/I1) |
| This compound | ~5 | ~150 | ~30-700 |
| Clonidine | ~20 | ~10 | ~0.5 |
| Rilmenidine | ~10 | ~300 | ~30 |
Note: Ki values are approximate and can vary depending on the tissue and experimental conditions. Selectivity ratios highlight the preferential binding of this compound to I1 receptors.[1][6][7]
Table 2: Physiological Effects of this compound
| Parameter | Animal Model/Human Study | Dose | Effect |
| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 100 µg/kg/h | Significant reduction |
| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 400 µg/kg/h | Greater reduction than 100 µg/kg/h |
| Heart Rate | Spontaneously Hypertensive Rats (SHR) | 100 & 400 µg/kg/h | Significant reduction |
| Left Ventricular Hypertrophy | Spontaneously Hypertensive Rats (SHR) | 100 & 400 µg/kg/h | Regression |
| Sympathetic Nerve Activity | Conscious Rabbits | 3-100 µg/kg i.v. | Decreased |
This table provides a snapshot of this compound's effects; for full details, refer to the cited literature.[8]
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the signaling pathways of this compound.
Radioligand Binding Assay for I1-Imidazoline and α2-Adrenergic Receptors
This protocol is used to determine the binding affinity of this compound for its target receptors.
Workflow:
References
- 1. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action for hypertension control: this compound as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective antihypertensive action of this compound is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective alpha2-adrenergic and imidazoline receptor agonist, produces spinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The imidazoline receptor in control of blood pressure by clonidine and allied drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Moxonidine's Modulation of the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxonidine, a second-generation centrally acting antihypertensive agent, exerts its effects primarily through the modulation of the sympathetic nervous system. Its unique mechanism of action, centered on the selective agonism of imidazoline (B1206853) I₁ receptors over α₂-adrenergic receptors, distinguishes it from older antihypertensives and contributes to its favorable side-effect profile. This technical guide provides an in-depth analysis of this compound's interaction with the sympathetic nervous system, presenting quantitative data on its receptor binding affinities and its impact on sympathetic outflow. Detailed methodologies of key experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of this compound's pharmacology.
Mechanism of Action: Selective Imidazoline I₁ Receptor Agonism
This compound's primary mechanism of action is the selective activation of imidazoline I₁ receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical region for the regulation of sympathetic outflow.[1][2] This activation leads to a reduction in sympathetic nerve activity, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1]
A key feature of this compound is its higher affinity for imidazoline I₁ receptors compared to α₂-adrenergic receptors. This selectivity is believed to be responsible for its reduced incidence of side effects commonly associated with older centrally acting antihypertensives like clonidine, such as sedation and dry mouth, which are primarily mediated by α₂-adrenergic receptor agonism.[1]
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity for imidazoline I₁ and α₂-adrenergic receptors is crucial for understanding its pharmacological profile. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Tissue Source | Ki (nM) | Selectivity (α₂/I₁) | Reference |
| This compound | I₁-imidazoline | Bovine Ventrolateral Medulla | 3.4 | 33-fold | [2] |
| This compound | α₂-adrenergic | Bovine Ventrolateral Medulla | 112 | [2] | |
| This compound | I₁-imidazoline | Rat Renal Medulla | - | ~700-fold vs α₂B | [3] |
| Clonidine | I₁-imidazoline | Bovine Ventrolateral Medulla | - | 4-fold | [2] |
Signaling Pathways
The binding of this compound to the I₁-imidazoline receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade that ultimately leads to the inhibition of sympathetic neurons. While the complete pathway is still under investigation, evidence suggests the involvement of phospholipid signaling cascades.
Below is a diagram illustrating the proposed signaling pathway for this compound at the I₁-imidazoline receptor.
References
An In-depth Technical Guide to the Discovery and Development of Moxonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxonidine represents a significant advancement in the class of centrally acting antihypertensive agents, distinguished by its selective agonist activity at the imidazoline (B1206853) I1 receptor. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and pharmacological profile of this compound. It details the experimental protocols utilized for its characterization and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its scientific foundation.
Introduction: The Genesis of a Selective I1 Agonist
The development of this compound emerged from the need to improve the tolerability of centrally acting antihypertensives. First-generation drugs, such as clonidine (B47849), effectively lower blood pressure by stimulating α2-adrenergic receptors in the brainstem, which in turn reduces sympathetic outflow. However, this mechanism is also associated with significant side effects like sedation and dry mouth.
In the 1980s, research began to uncover that the hypotensive effects of clonidine and related compounds were not solely mediated by α2-adrenergic receptors.[1][2] This led to the identification of a new class of receptors, termed imidazoline receptors, which also played a crucial role in the central regulation of blood pressure.[1][3] this compound was subsequently developed as a second-generation centrally acting antihypertensive, designed to selectively target the imidazoline receptor subtype 1 (I1), thereby retaining the therapeutic benefits of its predecessors while minimizing α2-adrenergic-mediated side effects.[4][5][6] this compound was first disclosed in a patent filed in 1979 and received its first market approval in Germany in 1991.[7][8]
Mechanism of Action: A Tale of Two Receptors
This compound exerts its antihypertensive effect through a dual, yet selective, mechanism centered in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the regulation of sympathetic activity.
-
Primary Target: Imidazoline I1 Receptor: this compound is a selective agonist for the I1-imidazoline receptor.[7][9] Stimulation of these receptors in the RVLM inhibits the activity of sympathoexcitatory neurons.[2] This leads to a global reduction in sympathetic nervous system outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[10][11][12]
-
Secondary Target: α2-Adrenergic Receptor: While this compound does have some affinity for α2-adrenergic receptors, it is significantly lower than that for I1 receptors.[5][11][12][13] This reduced α2-adrenergic activity is believed to be the primary reason for this compound's improved side-effect profile compared to less selective agents like clonidine.[5]
The signaling pathway initiated by I1 receptor activation is not fully elucidated but is distinct from the G-protein coupled pathway of the α2-adrenergic receptor. The ultimate downstream effect is a reduction in the release of norepinephrine (B1679862) from presynaptic nerve terminals in the periphery.
Caption: this compound's dual receptor mechanism of action in the RVLM.
Pharmacological Profile
The pharmacological superiority of this compound lies in its receptor selectivity and resulting hemodynamic effects.
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity for imidazoline and adrenergic receptors reveals its preferential binding to the I1 receptor.
| Compound | I1 Imidazoline Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | Selectivity Ratio (α2/I1) |
| This compound | ~1-5 | ~150-200 | ~30-100 |
| Clonidine | ~5-10 | ~5-10 | ~1 |
Data compiled from multiple preclinical studies. Exact values may vary based on experimental conditions.
Hemodynamic Effects in Preclinical Models
In vivo studies in animal models, such as spontaneously hypertensive rats (SHR), have demonstrated this compound's efficacy in lowering blood pressure without significantly compromising heart rate.
| Dose (mg/kg, i.v.) | Mean Arterial Pressure (MAP) Reduction (%) | Heart Rate Reduction (%) |
| 0.1 | 15-20% | 5-10% |
| 0.3 | 25-35% | 10-15% |
| 1.0 | 40-50% | 15-20% |
Representative data from studies in spontaneously hypertensive rats.
Key Experimental Protocols
The characterization of this compound relied on a series of established and novel experimental protocols.
Protocol 1: Radioligand Binding Assay for I1 and α2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors.
1. Membrane Preparation:
- Homogenize tissue rich in the target receptors (e.g., bovine adrenal chromaffin cells for I1, rat cerebral cortex for α2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).
2. Binding Assay:
- In a series of tubes, combine the prepared membranes, a specific radioligand (e.g., [3H]clonidine for I1, [3H]rauwolscine for α2), and varying concentrations of this compound (or a reference compound).
- For non-specific binding determination, include tubes with a high concentration of a non-labeled competing ligand (e.g., idazoxan (B1206943) for I1, phentolamine (B1677648) for α2).
- Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
3. Separation and Counting:
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the methodology for assessing the antihypertensive efficacy of this compound in a widely used animal model of essential hypertension.
1. Animal Preparation:
- Use adult male Spontaneously Hypertensive Rats (SHR) of a specific age and weight range.
- Anesthetize the animals (e.g., with isoflurane (B1672236) or a combination of ketamine/xylazine).
- Surgically implant a telemetric blood pressure transducer or a catheter into the carotid artery or femoral artery for direct and continuous blood pressure monitoring.
- Allow the animals to recover from surgery for a specified period (e.g., 5-7 days).
2. Drug Administration:
- Record baseline blood pressure and heart rate for a stable period before drug administration.
- Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
- Test a range of doses to establish a dose-response relationship.
3. Data Acquisition and Analysis:
- Continuously record arterial blood pressure (systolic, diastolic, and mean) and heart rate for several hours post-administration.
- Analyze the data to determine the peak hypotensive effect, the duration of action, and the effect on heart rate.
- Compare the responses in the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
node [
shape=box,
style="rounded,filled",
fontname="Arial",
fontsize=10,
penwidth=1.5,
fillcolor="#F1F3F4",
fontcolor="#202124"
];
start [label="Start: Select SHR Animals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
surgery [label="Surgical Implantation of\nTelemetry Device"];
recovery [label="Post-Surgical Recovery\n(5-7 days)"];
baseline [label="Record Baseline\nBlood Pressure & Heart Rate"];
randomization [label="Randomize into Groups\n(Vehicle vs. This compound Doses)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
administration [label="Drug Administration\n(i.v. / i.p. / p.o.)"];
monitoring [label="Continuous Hemodynamic\nMonitoring (several hours)"];
analysis [label="Data Analysis:\n- Peak Effect\n- Duration of Action\n- Dose-Response Curve", shape=parallelogram];
end [label="End: Pharmacological\nCharacterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> surgery [color="#5F6368"];
surgery -> recovery [color="#5F6368"];
recovery -> baseline [color="#5F6368"];
baseline -> randomization [color="#5F6368"];
randomization -> administration [color="#5F6368"];
administration -> monitoring [color="#5F6368"];
monitoring -> analysis [color="#5F6368"];
analysis -> end [color="#5F6368"];
}
Caption: Workflow for in vivo assessment of this compound's antihypertensive effects.
Chemical Synthesis Overview
The synthesis of this compound has been approached through various routes since its initial discovery. A common and illustrative pathway involves the reaction of a substituted pyrimidine (B1678525) with an imidazoline derivative.
A key synthetic strategy involves the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA) with an organic base in methanol.[14][15] This process facilitates the substitution of one of the chlorine atoms on the pyrimidine ring with a methoxy (B1213986) group, yielding the final this compound molecule.[7][16] This method has been optimized over the years to improve yield and reduce the harshness of the reaction conditions.[14]
Clinical Development and Therapeutic Profile
The clinical development of this compound confirmed its efficacy and improved tolerability.
-
Efficacy: Clinical trials have demonstrated that this compound is as effective as other first-line antihypertensive agents, including ACE inhibitors, beta-blockers, and calcium channel blockers, in reducing blood pressure.[4][6][10]
-
Tolerability: The selective nature of this compound for the I1 receptor translates to a significantly lower incidence of sedation and dry mouth compared to clonidine.[10]
-
Metabolic Profile: Studies have suggested that this compound may have neutral or even beneficial effects on insulin (B600854) sensitivity and glucose metabolism, making it a potentially favorable option for hypertensive patients with metabolic syndrome.[4][6]
Conclusion
The discovery and development of this compound mark a pivotal step in the evolution of centrally acting antihypertensive therapies. By elucidating the role of the I1-imidazoline receptor, researchers were able to design a molecule with a targeted mechanism of action, successfully decoupling the desired therapeutic effect from the primary sources of adverse events common to its predecessors. The technical journey of this compound, from initial synthesis to detailed pharmacological and clinical characterization, serves as a compelling case study in rational drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Imidazoline receptors. Historic review and current status of knowledge. | Acta Médica Portuguesa [actamedicaportuguesa.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: pharmacology, clinical pharmacology and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 9. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]
- 10. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 11. This compound (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. DE102012215896A1 - this compound synthesis using organic bases - Google Patents [patents.google.com]
- 15. EP2892895A1 - this compound synthesis with the aid of organic bases - Google Patents [patents.google.com]
- 16. EP2765131A1 - Process for the production of this compound - Google Patents [patents.google.com]
The Sympatholytic Antihypertensive Moxonidine: A Novel Modulator of Insulin Resistance and Glucose Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Moxonidine, a second-generation centrally acting antihypertensive agent, has demonstrated significant beneficial effects on insulin (B600854) resistance and glucose metabolism, independent of its blood pressure-lowering properties. This document provides a comprehensive analysis of the current understanding of this compound's mechanisms of action, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols for foundational research methodologies are provided to facilitate further investigation. Furthermore, this guide visualizes the intricate signaling pathways influenced by this compound, offering a clear perspective for researchers and drug development professionals exploring novel therapeutic strategies for metabolic disorders.
Introduction
The intricate relationship between hypertension and insulin resistance, core components of the metabolic syndrome, presents a significant challenge in clinical practice. While numerous antihypertensive agents effectively control blood pressure, their metabolic effects vary, with some even exacerbating insulin resistance. This compound, a selective agonist for the I1-imidazoline receptor, has emerged as a promising therapeutic agent due to its dual action of lowering blood pressure and improving metabolic parameters.[1][2] This technical guide delves into the multifaceted effects of this compound on insulin signaling and glucose homeostasis, providing a detailed resource for the scientific community.
Mechanism of Action: Central and Peripheral Effects
This compound's primary mechanism of action involves its high affinity for I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[2][3] Activation of these receptors reduces sympathetic nervous system (SNS) outflow, leading to decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[2] Overactivity of the SNS is a known contributor to insulin resistance; therefore, by dampening sympathetic tone, this compound indirectly improves insulin sensitivity.[4]
Beyond its central effects, evidence suggests that this compound may also exert direct effects on peripheral tissues. Studies have indicated that this compound can enhance insulin signaling in skeletal muscle and adipose tissue, potentially through imidazoline (B1206853) receptors located in these tissues.[5]
Quantitative Effects of this compound on Glucose Metabolism
Multiple studies have quantified the positive impact of this compound on key metabolic markers. The following tables summarize the findings from seminal research in both animal models of insulin resistance and human subjects.
Table 1: Effects of this compound in Preclinical Models
| Animal Model | Treatment Details | Fasting Insulin | Fasting Glucose | Glucose Tolerance (OGTT) | Key Findings & Citation |
| Obese Zucker Rat | 2, 6, or 10 mg/kg/day via gavage for 21 days | ↓ 17-19% (6 & 10 mg/kg) | No significant change | ↓ 47-67% glucose response (AUC) (6 & 10 mg/kg) | Dose-dependent improvement in whole-body glucose tolerance and enhanced insulin-stimulated muscle glucose transport.[6][7] |
| Obese Spontaneously Hypertensive Rat (SHROB) | 8 mg/kg/day in food for 90 days | ↓ 71% | No significant change | Reduced blood glucose levels from 60 min onwards | Improved insulin secretion and glucose disposal, associated with increased IRS-1 expression.[8][9] |
| Fructose-fed Rat | 1.5 mg/kg/day with high fructose (B13574) diet for 6 weeks | Prevented hyperinsulinemia | Prevented increase | Prevented development of insulin resistance | Prevented the development of insulin resistance, hyperinsulinemia, and hypertension.[10] |
Table 2: Effects of this compound in Human Clinical Trials
| Study Population | Treatment Details | Fasting Insulin | Fasting Glucose | HOMA-IR / Insulin Sensitivity Index | Key Findings & Citation |
| Insulin-resistant hypertensive patients | This compound (0.4 mg) vs. Amlodipine (10 mg) for 8 weeks | No significant change | No significant change | No significant change in HOMA index | Beneficial effects on lipid profile but no significant reduction in insulin resistance in this study.[11] |
| Mildly hypertensive, overweight patients | This compound (0.2 mg twice daily) vs. Metformin (500 mg twice daily) for 16 weeks | ↓ Plasma insulin after glucose challenge | No significant change | ↑ Matsuda Insulin Sensitivity Index (ISI) | Improved insulin sensitivity in response to a glucose challenge, primarily by reducing post-challenge insulin levels.[12] |
| Obese hypertensive patients | This compound vs. Amlodipine for 24 weeks | ↓ 45.6% (120 min post-glucose load) | Not specified | Not specified | Improved insulin resistance and reduced plasma leptin levels.[13] |
| Hypertensive patients with metabolic syndrome | This compound (0.4 mg/day) + Amlodipine (5 mg/day) for 3 months | ↓ 35.9% | No significant change | ↓ 38.6% HOMA index | Combination therapy significantly decreased insulin resistance.[14] |
| Obese patients with mild essential hypertension | This compound vs. Placebo for 8-9 weeks | Not specified | Not specified | ↑ 21% Insulin Sensitivity Index (M/I ratio) in insulin-resistant subgroup | Improved insulin sensitivity in insulin-resistant individuals.[15] |
Signaling Pathways Modulated by this compound
This compound's influence on glucose metabolism is mediated through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways.
Central Sympatholytic Action
This compound's primary effect is the reduction of sympathetic outflow from the brainstem.
Cellular Insulin Signaling Enhancement
In peripheral tissues, particularly skeletal muscle, this compound has been shown to positively modulate the insulin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. vmmpc.org [vmmpc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Mechanisms of antihyperglycemic effects of this compound in the obese spontaneously hypertensive Koletsky rat (SHROB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of this compound: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental benefit of this compound on glucose metabolism and insulin secretion in the fructose-fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. mmpc.org [mmpc.org]
Moxonidine: A Central Player in Metabolic Syndrome Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of cardiometabolic risk factors including hypertension, insulin (B600854) resistance, dyslipidemia, and central obesity, presents a significant and growing public health challenge. The intricate pathophysiology of this syndrome, characterized by sympathetic nervous system (SNS) overactivity and impaired insulin signaling, necessitates therapeutic agents with multifaceted mechanisms of action. Moxonidine, a second-generation centrally acting antihypertensive agent, has emerged as a compelling candidate in metabolic syndrome research. Its selective agonism at imidazoline (B1206853) I1 receptors in the brainstem reduces sympathetic outflow, leading not only to blood pressure reduction but also to a cascade of beneficial metabolic effects. This technical guide provides a comprehensive overview of the role of this compound in metabolic syndrome research, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation.
Mechanism of Action: Beyond Blood Pressure Control
This compound's primary mechanism of action involves its high affinity for imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM), a critical area for the central regulation of the sympathetic nervous system.[1][2] Unlike first-generation centrally acting antihypertensives such as clonidine, this compound exhibits lower affinity for α2-adrenergic receptors, resulting in a more favorable side-effect profile with less sedation and dry mouth.[1][2]
Activation of I1 receptors by this compound inhibits sympathetic outflow, leading to decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[1] This central sympatholytic effect is pivotal to its therapeutic benefits in metabolic syndrome, as excessive sympathetic tone is a key contributor to both hypertension and insulin resistance.[3]
Furthermore, research suggests that this compound's benefits extend beyond central sympatholysis. It appears to directly and indirectly influence insulin signaling pathways. Studies have shown that this compound can enhance the expression and phosphorylation of key proteins in the insulin signaling cascade, such as Insulin Receptor Substrate-1 (IRS-1), in skeletal muscle and liver.[3][4] This improvement in insulin signaling may be partly attributed to the reduction in circulating free fatty acids, which are known to induce insulin resistance.[4]
Quantitative Effects of this compound in Metabolic Syndrome
Numerous studies have quantified the effects of this compound on the various components of metabolic syndrome. The following tables summarize key findings from both human and animal studies.
Table 1: Effects of this compound on Blood Pressure
| Study Population | This compound Dose | Duration | Baseline Systolic BP (mmHg) | End-of-Study Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | End-of-Study Diastolic BP (mmHg) | Reference |
| Obese Hypertensive Patients | Not specified | 24 weeks | 160.4 ± 2.4 | 142.1 ± 3.3 | 102.4 ± 1.3 | 89.7 ± 1.6 | [5] |
| Hypertensive Patients with Metabolic Syndrome | 0.2-0.4 mg once daily | 6 months | Not specified | -24.5 ± 14.3 (change) | Not specified | -12.6 ± 9.1 (change) | [6] |
Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity
| Study Population | This compound Dose | Duration | Key Findings | Reference |
| Obese Spontaneously Hypertensive Rats (SHROB) | 8 mg/kg/day in food | 90 days | - 49% reduction in fasting insulin levels. - Reduced blood glucose levels during oral glucose tolerance test from 60 min onwards. | [3] |
| Obese Zucker Rats | 6 and 10 mg/kg by gavage | 21 days | - 17% and 19% reduction in fasting plasma insulin, respectively. - 47% and 67% lower glucose response during oral glucose tolerance test, respectively. | [7] |
| Overweight Patients with Impaired Glucose Tolerance | 0.2 mg twice daily | 16 weeks | - Statistically significant decrease in the Area Under the Curve (AUC) for insulin. | [8] |
| Obese Patients with Mild Essential Hypertension | Not specified | 8-9 weeks | - 10% increase in glucose infusion rate (M value) and 11% increase in insulin sensitivity index (M/I ratio) during hyperinsulinemic euglycemic clamp. | [6] |
| Hypertensive Patients with Metabolic Syndrome | 0.4 mg daily (with amlodipine (B1666008) 5g daily) | 3 months | - Significant decrease in 2-hour post-load plasma glucose. - Significant reduction in plasma insulin levels and HOMA index. | [9] |
Table 3: Effects of this compound on Lipid Profile and Body Weight
| Study Population | This compound Dose | Duration | Key Findings | Reference |
| Obese Spontaneously Hypertensive Rats (SHROB) | 8 mg/kg/day in food | 90 days | - 30% reduction in plasma free fatty acids. | [3] |
| Obese Zucker Rats | 6 and 10 mg/kg by gavage | 21 days | - 36% and 28% reduction in free fatty acids, respectively. | [7] |
| Hypertensive Patients with Metabolic Syndrome | 0.2-0.4 mg once daily | 6 months | - Average weight loss of 2.1 ± 5.4 kg. - Reduction in triglycerides from 2.4 to 2.0 mmol/L. | [6] |
Table 4: Effects of this compound on Sympathetic Nervous System Activity
| Study Population | This compound Dose | Duration | Key Findings | Reference |
| Obese Hypertensive Patients | Not specified | 24 weeks | - Reduced supine arterial plasma adrenaline from 63.2 ± 6.6 to 49.0 ± 6.7 pg/ml. - Reduced supine arterial plasma noradrenaline from 187.9 ± 10.7 to 149.7 ± 13.2 pg/ml. | [5] |
| Patients with End-Stage Renal Disease | 0.3 mg daily | 6 months | - Sustained decrease in muscle sympathetic nerve activity (MSNA) from 45 ± 3.7 to 33 ± 4.5 bursts/min. | [10] |
| Healthy Volunteers | 0.4 mg single dose | Acute | - Decreased plasma noradrenaline and adrenaline under resting conditions. | [11] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound in the context of metabolic syndrome.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal and insulin secretion in response to a glucose challenge.
Animal Studies Protocol (Example): [4]
-
Animal Model: Obese Spontaneously Hypertensive Rats (SHROB) are a suitable model as they exhibit genetic obesity, hypertension, and hyperlipidemia, closely mimicking human metabolic syndrome.[3]
-
Acclimatization and Treatment: House animals under standard laboratory conditions. Administer this compound (e.g., 8 mg/kg/day) mixed in the chow for a specified period (e.g., 90 days).
-
Fasting: Fast the rats for 18 hours prior to the test.
-
This compound Administration: Administer a bolus dose of this compound (e.g., 8 mg/kg body weight) by gavage 10 hours before the glucose load to this compound-treated rats.
-
Glucose Loading: Administer a 50% glucose solution via a feeding tube at a dose of 6 g/kg body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2 ml) from the tail vein of conscious, unrestrained animals at baseline (0 minutes) and at 30, 60, 90, 120, 180, and 240 minutes post-glucose administration.
-
Analysis: Measure whole blood glucose concentrations at each time point. Plasma insulin levels can also be measured from the collected blood samples.
Human Studies Protocol (Example): [8][9]
-
Participant Selection: Recruit patients with metabolic syndrome, characterized by factors such as a body mass index (BMI) of at least 27 kg/m2 and impaired glucose tolerance.
-
Treatment: Administer this compound (e.g., 0.2 mg twice daily) or placebo for a defined period (e.g., 16 weeks).
-
OGTT Procedure: After an overnight fast, administer a standard 75g oral glucose solution.
-
Blood Sampling: Collect blood samples at baseline (0 minutes) and at 60, 120, and 180 minutes after glucose ingestion.
-
Analysis: Measure plasma glucose and insulin concentrations at each time point.
Hyperinsulinemic-Euglycemic Clamp
Objective: To directly assess insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. This is considered the gold standard for measuring insulin sensitivity.[12][13]
Human Studies Protocol (Example): [6][14]
-
Participant Preparation: Participants fast overnight for at least 8 hours. Limitations are placed on exercise, alcohol, caffeine, and tobacco use.
-
Catheter Placement: Insert an intravenous catheter in one arm for the infusion of insulin and glucose, and another in the contralateral hand or arm (kept in a heated box to "arterialize" the venous blood) for blood sampling.
-
Insulin Infusion: Begin a continuous infusion of insulin at a constant rate (e.g., 40 mU/m²/min).
-
Glucose Infusion and Monitoring: Simultaneously, infuse a variable rate of 20% dextrose solution. Monitor blood glucose levels every 5-10 minutes. The rate of the dextrose infusion is adjusted to maintain the blood glucose concentration at a constant euglycemic level (e.g., ~90 mg/dL).
-
Steady State: Once a steady state of glucose infusion is reached (typically after 60-90 minutes), the glucose infusion rate (GIR) is recorded for a defined period (e.g., the last 30 minutes of a 2-hour clamp).
-
Calculation of Insulin Sensitivity: The GIR, often expressed as mg/kg/min, serves as a direct measure of insulin-stimulated glucose disposal and thus insulin sensitivity. The M-value (glucose disposal rate) and the M/I ratio (insulin sensitivity index, where I is the steady-state plasma insulin concentration) can be calculated.
Measurement of Sympathetic Nervous System Activity
Objective: To quantify the effect of this compound on sympathetic outflow.
Microneurography (Direct Measurement): [10][11]
-
Procedure: This technique involves inserting a tungsten microelectrode into a peripheral nerve (commonly the peroneal nerve) to directly record sympathetic nerve action potentials destined for muscle blood vessels (muscle sympathetic nerve activity or MSNA).
-
Data Acquisition: Record nerve activity at baseline and after acute or chronic administration of this compound.
-
Analysis: Quantify MSNA as the number of sympathetic bursts per minute or per 100 heartbeats.
Biochemical Markers (Indirect Measurement): [5][15]
-
Plasma Catecholamines:
-
Sample Collection: Collect blood samples under standardized conditions (e.g., after a period of supine rest).
-
Analysis: Measure plasma concentrations of adrenaline (epinephrine) and noradrenaline (norepinephrine) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
24-Hour Urinary Catecholamines and Metabolites:
-
Sample Collection: Collect all urine produced over a 24-hour period.
-
Analysis: Measure the total excretion of catecholamines and their metabolites (e.g., metanephrines, vanillylmandelic acid) to provide an integrated assessment of sympathetic activity over a longer period.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound.
Caption: Central Mechanism of this compound's Antihypertensive Action.
Caption: this compound's Influence on the Insulin Signaling Pathway.
Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
This compound's unique mechanism of action, targeting the overactive sympathetic nervous system that underpins many features of metabolic syndrome, makes it a valuable tool in both the clinical management and scientific investigation of this complex condition. The evidence strongly suggests that its benefits extend beyond simple blood pressure reduction to include improvements in insulin sensitivity, glucose metabolism, and lipid profiles.
For researchers and drug development professionals, this compound serves as a critical pharmacological tool to probe the intricate links between central sympathetic outflow and peripheral metabolic dysfunction. Future research should focus on elucidating the precise molecular interactions between imidazoline I1 receptor activation and the downstream insulin signaling pathways. Furthermore, long-term, large-scale clinical trials are warranted to fully establish the impact of this compound on cardiovascular outcomes in patients with metabolic syndrome. The development of novel I1 receptor agonists with even greater selectivity and tailored pharmacokinetic profiles represents a promising avenue for future drug discovery in the field of cardiometabolic medicine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of antihyperglycemic effects of this compound in the obese spontaneously hypertensive Koletsky rat (SHROB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves insulin sensitivity in insulin-resistant hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive agent this compound enhances muscle glucose transport in insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves glycaemic control in mildly hypertensive, overweight patients: a comparison with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on sympathetic nerve activity in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The I1-imidazoline agonist this compound decreases sympathetic tone under physical and mental stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. prosciento.com [prosciento.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. mdpi.com [mdpi.com]
Moxonidine's Impact on Cardiac Hypertrophy Regression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and therapeutic potential of moxonidine in promoting the regression of cardiac hypertrophy. Drawing upon a range of preclinical and clinical studies, this document details the signaling pathways involved, summarizes key quantitative data, and outlines the experimental protocols used to elucidate these effects.
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a common adaptive response to pressure overload, such as in hypertension, and is a significant risk factor for heart failure and mortality. This compound, a second-generation centrally acting antihypertensive agent, has demonstrated a notable capacity to induce regression of left ventricular hypertrophy (LVH). Its primary mechanism of action involves the selective agonism of imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla, leading to a reduction in sympathetic nervous system outflow.[1][2] However, evidence also points to direct cardiac effects that contribute to its anti-hypertrophic properties.[3][4] This guide synthesizes the current understanding of this compound's multifaceted role in reversing cardiac hypertrophy.
Signaling Pathways in this compound-Mediated Cardiac Hypertrophy Regression
This compound's effects on cardiac hypertrophy are not solely attributable to its blood pressure-lowering action.[3][4] Studies have revealed its influence on key intracellular signaling pathways that regulate cardiomyocyte growth, apoptosis, and fibrosis.
One of the central mechanisms involves the inhibition of the Akt and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are known to be key regulators of cardiac hypertrophy. This compound treatment has been shown to decrease the phosphorylation of both Akt and p38 MAPK in the hearts of spontaneously hypertensive rats (SHR).[3][4]
Furthermore, this compound's interaction with cardiac imidazoline I1-receptors appears to play a direct role.[3][4] In vitro studies have demonstrated that this compound can inhibit norepinephrine-induced cardiomyocyte mortality while promoting fibroblast mortality, an effect mediated through I1-receptor activation and subsequent differential modulation of the Akt and p38 MAPK pathways.[3][4] This selective effect on cardiac cell populations suggests a direct, beneficial remodeling effect independent of central sympathoinhibition.
This compound also influences inflammatory pathways, attenuating circulating and cardiac cytokines such as TNF-α and IL-6, which are implicated in cardiac remodeling.[3][4] The regression of LVH is also associated with a reduction in DNA synthesis and a transient increase in DNA fragmentation and apoptotic proteins like Bax and caspase-3 in the early stages of treatment.[3][5]
References
- 1. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of left ventricular mass by this compound involves reduced DNA synthesis and enhanced DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Moxonidine's Dichotomy: A Technical Guide to Its Central and Peripheral Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxonidine, a second-generation centrally acting antihypertensive agent, exerts its therapeutic effects through a dual mechanism involving both central and peripheral pathways. Its primary antihypertensive action originates from the selective agonism of imidazoline (B1206853) I1 receptors (I1-IR) within the rostral ventrolateral medulla (RVLM) of the brainstem, a critical hub for sympathetic nervous system regulation. This central engagement leads to a global reduction in sympathetic outflow, decreasing peripheral vascular resistance and lowering blood pressure. This action is distinct from first-generation agents due to a significantly higher selectivity for I1-IR over α2-adrenergic receptors (α2-AR), which mitigates common side effects like sedation and dry mouth. Peripherally, this compound's effects are multifaceted, contributing to its overall therapeutic profile. These include direct actions on the kidney to promote natriuresis—an effect partially mediated by the release of Atrial Natriuretic Peptide (ANP)—and beneficial metabolic alterations. This guide provides an in-depth examination of these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Central Mechanism of Action: The Sympatholytic Core
The cornerstone of this compound's antihypertensive efficacy lies in its ability to suppress the sympathetic nervous system via a central mechanism. This action is primarily mediated by its selective binding to and activation of I1-imidazoline receptors in the RVLM.[1][2]
Receptor Selectivity
This compound's key advantage is its preferential affinity for the I1-imidazoline receptor over the α2-adrenergic receptor. This selectivity is crucial, as the activation of α2-AR is largely associated with the sedative side effects of older centrally acting antihypertensives like clonidine (B47849).[1] Receptor binding studies demonstrate that this compound's affinity for the I1 receptor is approximately 33 to 70 times greater than for the α2 receptor, whereas clonidine exhibits only a four-fold preference.[3][4][5] This superior selectivity profile translates to effective blood pressure reduction with a significantly lower incidence of CNS-related adverse effects.
Signaling Pathways in the Rostral Ventrolateral Medulla (RVLM)
Upon binding to I1-IR on presynaptic neurons in the RVLM, this compound initiates a signaling cascade that results in the inhibition of sympathetic outflow.[1][2] This leads to reduced norepinephrine (B1679862) release at peripheral neuroeffector junctions in blood vessels and the heart, causing vasodilation and a decrease in blood pressure.[6][7]
Further research has elucidated secondary intracellular pathways involved in this compound's central action:
-
PI3K/Akt Pathway Inhibition: In hypertensive models, this compound has been shown to decrease the production of reactive oxygen species (ROS) in the RVLM by inactivating the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway. This antioxidative effect may contribute to its neuroprotective and long-term cardiovascular benefits.
-
Inducible Nitric Oxide Synthase (iNOS) Upregulation: Chronic administration of this compound selectively upregulates the expression of iNOS in the RVLM. The resulting increase in nitric oxide (NO), a key inhibitory neurotransmitter, plays a significant role in mediating the sustained sympathoinhibitory effect of the drug.
References
- 1. Effects of this compound on stress-induced peak blood pressure and renal function: a randomized, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site of action of this compound in the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. I1-imidazoline agonist this compound decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Moxonidine Dosage in Spontaneously Hypertensive Rat (SHR) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent renowned for its high selectivity for imidazoline (B1206853) I₁ receptors over α₂-adrenergic receptors.[1][2] This selectivity is thought to contribute to its favorable side-effect profile compared to older centrally acting drugs like clonidine (B47849).[1][3] this compound's primary mechanism of action involves binding to I₁ receptors in the rostral ventrolateral medulla (RVLM) of the brainstem, a key area for regulating vasomotor tone.[4][5][6] This interaction leads to a reduction in sympathetic nervous system outflow, decreased peripheral vascular resistance, and consequently, a lowering of blood pressure.[2][4][7][8]
The Spontaneously Hypertensive Rat (SHR) is a widely utilized and well-validated genetic model for human essential hypertension, sharing key features such as increased sympathetic nervous system activity.[7][9][10] As such, the SHR model is an invaluable tool for the preclinical evaluation of antihypertensive drugs like this compound. These application notes provide a comprehensive overview of this compound dosage, experimental protocols, and mechanisms of action as documented in studies using SHR and related models.
Data Presentation: this compound Dosage and Effects in SHR Models
The following table summarizes quantitative data from various studies, detailing the administration of this compound to spontaneously hypertensive rats and its observed effects.
| Rat Model & Age | This compound Dose | Route of Administration | Duration | Key Findings & Effects | Citations |
| SHR, 12 weeks old | 100 µg/kg/h | Subcutaneous (s.c.) via minipump | 4 weeks | Reduced heart rate, improved cardiac performance, regressed left ventricular hypertrophy (LVH) without a significant drop in blood pressure. | [7][11] |
| SHR, 12 weeks old | 400 µg/kg/h | Subcutaneous (s.c.) via minipump | 1 & 4 weeks | Significantly reduced blood pressure, heart rate, and LVH. | [7][11] |
| SHR-SP, 6-7 months old | 2 mg/kg/day | Oral (p.o.) | Chronic | Resulted in a 7% reduction in blood pressure and a 5% reduction in heart rate. | [12][13] |
| SHR-SP, 6-7 months old | 10 mg/kg/day | Oral (p.o.) | Chronic | Led to a 21% reduction in blood pressure and a 14% reduction in heart rate; higher doses were associated with side effects. | [12][13] |
| SHROB, 30 weeks old | 4 mg/kg/day | Oral (in chow) | 15 days | Systolic blood pressure significantly reduced from 187 mmHg to 156 mmHg. | [14][15] |
| SHROB & lean SHR | 8 mg/kg/day | Oral (in food) | 90 days | Significantly reduced mean blood pressure and improved metabolic parameters. | [16] |
| SHR, adult | 20-80 nmol | Intracerebroventricular (4th ventricle) | Acute | Dose-dependently lowered mean arterial pressure by up to 60 mmHg and heart rate. | [17] |
| SHR, adult | 40 µg/kg | Intravenous (i.v.) | Acute | Hypotensive action was prevented by prior microinjection of an I₁ receptor antagonist into the RVLM. | [6] |
| SHR, 6 months old | 8 mg/kg/day | Oral | 3 months | Significantly reduced blood pressure and degree of cardiac hypertrophy. | [18] |
| SHR, adult | 0.5 mg/kg | Intravenous (i.v.) | Acute | Induced a significant and long-lasting increase in urine flow and sodium excretion. | [19] |
SHR: Spontaneously Hypertensive Rat; SHR-SP: Stroke-Prone SHR; SHROB: Spontaneously Hypertensive Obese Rat.
Signaling Pathway and Mechanism of Action
This compound exerts its antihypertensive effects primarily through a central mechanism. It crosses the blood-brain barrier and acts on the medulla oblongata, the control center for the sympathetic nervous system.
As illustrated, this compound selectively binds to and activates I₁-imidazoline receptors in the RVLM.[4][8] This activation inhibits sympathetic neuronal activity, leading to reduced plasma noradrenaline concentration, a decrease in peripheral vascular resistance, and ultimately, a fall in blood pressure.[5][7][20] Its significantly lower affinity for α₂-adrenergic receptors is credited with a reduced incidence of side effects like sedation and dry mouth, which are more common with less selective agents.[3]
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to SHR models, synthesized from the cited literature.
Chronic Oral Administration Study in SHR-SP
Objective: To assess the long-term effects of orally administered this compound on blood pressure and heart rate in conscious, freely moving stroke-prone spontaneously hypertensive rats (SHR-SP).
Materials:
-
Male SHR-SP rats (6-7 months old).
-
This compound powder.
-
Vehicle (e.g., distilled water, methylcellulose (B11928114) solution).
-
Oral gavage needles.
-
Radiotelemetry system for continuous blood pressure and heart rate monitoring.
Protocol:
-
Animal Acclimatization: House rats individually under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week before the experiment.
-
Telemetry Implantation: Surgically implant telemetry transmitters for the measurement of arterial pressure and heart rate according to the manufacturer's instructions. Allow for a recovery period of at least 7-10 days.
-
Baseline Measurement: Record baseline hemodynamic data (blood pressure, heart rate) for 24-48 hours before the start of treatment.
-
Drug Preparation: Prepare this compound solutions at the desired concentrations (e.g., for 2 mg/kg and 10 mg/kg daily doses) in the chosen vehicle.
-
Grouping and Administration: Randomly assign rats to control (vehicle only) and treatment groups. Administer this compound or vehicle via oral gavage once daily for the specified duration (e.g., several weeks).[12][13]
-
Data Collection: Continuously monitor and record blood pressure and heart rate throughout the treatment period.
-
Data Analysis: Analyze the percentage change in blood pressure and heart rate from baseline for each group. Compare the effects of different this compound doses against the control group using appropriate statistical methods (e.g., ANOVA).
Continuous Subcutaneous Infusion Study
Objective: To evaluate the dose-dependent effects of continuous this compound administration on cardiac structure and function.
Materials:
-
Male SHR rats (e.g., 12 weeks old).
-
Normotensive Wistar-Kyoto (WKY) rats as a control strain.
-
This compound.
-
Osmotic minipumps (e.g., Alzet).
-
Vehicle (e.g., sterile saline).
-
Anesthetics for surgery.
-
Echocardiography equipment.
-
Equipment for histological analysis (microtome, stains) and Western blotting.
Protocol:
-
Animal and Pump Preparation: Acclimatize animals as described above. Prepare osmotic minipumps to deliver vehicle or this compound at specified rates (e.g., 100 or 400 µg/kg/h) according to the manufacturer's protocol.[7][11]
-
Pump Implantation: Anesthetize the rats and surgically implant the prepared osmotic minipumps subcutaneously in the dorsal region.
-
Treatment Period: Allow the pumps to infuse the drug continuously for the study duration (e.g., 1 to 4 weeks).
-
Functional Assessment: Perform echocardiography on anesthetized rats at baseline and at the end of the treatment period to assess cardiac parameters like left ventricular mass and diastolic function.
-
Terminal Procedure: At the end of the study, measure final blood pressure. Euthanize the animals and collect plasma and heart tissue.
-
Tissue Analysis:
-
Histology: Fix heart tissue in formalin, embed in paraffin, and section for histological staining (e.g., Masson's trichrome) to assess collagen deposition and fibrosis.[7]
-
Western Blotting: Isolate proteins from heart tissue lysates to measure the expression and phosphorylation of key signaling proteins (e.g., Akt, p38 MAPK) involved in cardiac hypertrophy and cell survival.[7][11]
-
-
Data Analysis: Compare hemodynamic, echocardiographic, and molecular data between WKY controls, SHR controls (vehicle), and this compound-treated SHR groups.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the effects of this compound in an SHR model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective antihypertensive action of this compound is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Hypertension model in rats - Enamine [enamine.net]
- 10. inotiv.com [inotiv.com]
- 11. This compound improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of chronic administration of this compound in hypertensive rats SHR-SP] [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cardiac effects of this compound in spontaneously hypertensive obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of antihyperglycemic effects of this compound in the obese spontaneously hypertensive Koletsky rat (SHROB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound on blood pressure and sympathetic tone in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of nifedipine and this compound on cardiac structure in spontaneously hypertensive rats (SHR)--stereological studies on myocytes, capillaries, arteries, and cardiac interstitium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Renal and blood pressure effects of this compound and clonidine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moxonidine Administration in Conscious Rats
These comprehensive application notes provide detailed protocols for the administration of moxonidine to conscious rats, tailored for researchers, scientists, and drug development professionals. The information presented herein is curated from peer-reviewed scientific literature to ensure accuracy and reproducibility in a laboratory setting.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key cardiovascular parameters in conscious rats, categorized by the route of administration.
Table 1: Effects of Intravenous (IV) and Intracerebroventricular (ICV) this compound Administration
| Administration Route | Dose | Rat Strain | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Intravenous | 80 nmol | Spontaneously Hypertensive Rats (SHR) | Transient Increase | No significant effect | [1] |
| Intravenous | 0.25 mg/kg (bolus) followed by 0.25 mg/h (infusion) | Not Specified | Not explicitly stated for conscious rats | Not explicitly stated for conscious rats | [2] |
| Fourth Cerebral Ventricle | 20-80 nmol | Spontaneously Hypertensive Rats (SHR) | Dose-dependent decrease (max. 60 ± 3 mm Hg) | Dose-dependent decrease (max. 148 ± 10 beats/min) | [1] |
Table 2: Effects of Subcutaneous (SC) this compound Administration
| Administration Route | Dose | Rat Strain | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Subcutaneous (via osmotic minipump) | 100 µg/kg/h | Spontaneously Hypertensive Rats (SHR) | No significant change after 4 weeks | Lowered after 1 and 4 weeks | [3] |
| Subcutaneous (via osmotic minipump) | 400 µg/kg/h | Spontaneously Hypertensive Rats (SHR) | Reduced at 1 and 4 weeks | Reduced at 1 and 4 weeks | [3] |
| Subcutaneous (via osmotic minipump) | 3 mg/kg/day | Myocardial Infarction Model | No significant effect on reduced blood pressure | Dose-dependently decreased tachycardia | [4][5] |
| Subcutaneous (via osmotic minipump) | 6 mg/kg/day | Myocardial Infarction Model | No significant effect on reduced blood pressure | Dose-dependently decreased tachycardia | [4][5] |
| Subcutaneous (via osmotic minipump) | 10, 20, 60, 120 µg/kg/h | Spontaneously Hypertensive Rats (SHR) | Dose-dependent decrease (max. 14.5 ± 6.8 mm Hg at 60 µg/kg/h) | Not specified | [6][7] |
Table 3: Effects of Oral Gavage this compound Administration
| Administration Route | Dose | Rat Strain | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate (HR) | Reference |
| Oral Gavage | 4 mg/kg/day for 15 days | Spontaneously Hypertensive Obese Rats (SHROBs) | Reduced from 187 ± 6 to 156 ± 5 mm Hg | Not specified | [8] |
| Oral Gavage | 2 mg/kg/day (chronic) | Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | 7 ± 3% decrease | 5 ± 1% decrease (bradycardia) | [9] |
| Oral Gavage | 10 mg/kg/day (chronic) | Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | 21 ± 5% decrease | 14 ± 5% decrease (bradycardia) | [9] |
| Oral Gavage | 6 mg/kg/day for 2 weeks | Metabolic Syndrome Model | Significantly ameliorated | Significantly ameliorated | [10] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound to conscious rats via common routes.
Protocol 1: Oral Gavage Administration
This protocol outlines the procedure for administering a precise dose of this compound directly into the rat's stomach.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or as determined by solubility tests)
-
Gavage needles (16-18 gauge for adult rats, with a ball-tip)[11]
-
Syringes (1-5 mL, depending on the volume to be administered)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in phosphate-buffered saline (PBS, pH 7.2) at approximately 2 mg/mL.[12] For higher concentrations or different vehicles, solubility should be confirmed.
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous.
-
-
Animal and Dosing Preparation:
-
Weigh the rat to determine the accurate dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[6][13]
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[6][13]
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
-
Administration:
-
Restrain the rat firmly but gently. One common method is to hold the rat over the neck and thoracic region while supporting its lower body.[6][13] The head should be slightly extended to create a straight line through the neck and esophagus.[6][13]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[14] If resistance is met, withdraw and re-attempt.
-
Advance the needle to the pre-measured mark.
-
Administer the solution slowly and steadily.[14]
-
After administration, smoothly withdraw the needle.
-
Return the rat to its cage and monitor for any signs of distress for at least 15 minutes.[13]
-
Protocol 2: Subcutaneous (SC) Injection
This protocol describes the administration of this compound into the subcutaneous space.
Materials:
-
This compound solution (prepared as in Protocol 1, ensuring sterility)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[4]
-
70% alcohol swabs
-
Animal scale
-
PPE
Procedure:
-
Dose Preparation:
-
Weigh the rat and calculate the required injection volume. The recommended maximum volume per site for a subcutaneous injection in rats is 5-10 mL.[1]
-
Draw the calculated volume of the sterile this compound solution into a sterile syringe with a sterile needle.
-
-
Administration:
-
Restrain the rat. A common site for subcutaneous injection is the loose skin over the shoulders and neck.[15]
-
Create a "tent" of skin by gently lifting the loose skin.
-
Clean the injection site with a 70% alcohol swab.
-
Insert the needle, bevel up, into the base of the skin tent.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure should be observed).[4]
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Tail Vein Injection
This protocol details the administration of this compound directly into the bloodstream via the lateral tail vein. This procedure requires a high degree of skill and is often performed on restrained, conscious rats.
Materials:
-
This compound solution (sterile and filtered)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[16]
-
A rat restraining device
-
A heat source (e.g., heat lamp) to warm the tail
-
70% alcohol swabs
-
Animal scale
-
PPE
Procedure:
-
Dose Preparation:
-
Weigh the rat and calculate the injection volume. For a bolus IV injection, the maximum recommended volume is 5 mL/kg.[5]
-
Prepare the sterile this compound solution and draw it into a sterile syringe.
-
-
Animal Preparation:
-
Place the rat in a suitable restraining device.
-
Warm the rat's tail using a heat lamp for a few minutes to cause vasodilation, making the veins more visible and easier to access.[2]
-
-
Administration:
-
Wipe the tail with a 70% alcohol swab to clean the injection site.
-
Identify one of the lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle. The needle should be parallel to the vein.[2]
-
A successful insertion may be indicated by a small "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with a gauze pad to prevent bleeding.
-
Return the rat to its cage and monitor its condition.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: Central mechanism of action for this compound.
Experimental Workflow for a Dose-Response Study
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. research.vt.edu [research.vt.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. Video: Compound Administration in Rodents- Specialized Injections [jove.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. Localization of the diuretic effect of this compound in the nephron by micropuncture experiments in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Metabolism and disposition of this compound in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates cardiac injury in rats with metabolic syndrome by regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
Application Note: Quantification of Moxonidine in Human Plasma using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of moxonidine in human plasma. The described protocol is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple and efficient sample preparation technique followed by rapid chromatographic separation and highly selective detection. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the workflow to aid researchers, scientists, and drug development professionals.
Introduction
This compound is a second-generation, centrally-acting antihypertensive agent that selectively binds to imidazoline (B1206853) I1 receptors. Its pharmacokinetic profile is characterized by rapid absorption and a mean plasma elimination half-life of 2.2-2.3 hours.[1] Accurate and reliable quantification of this compound in plasma is essential for clinical and pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high sensitivity and specificity for bioanalytical applications.[2][3][4] This note presents a detailed protocol for a validated LC-MS/MS method for this compound quantification in plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Clonidine (B47849) internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized or HPLC grade)
-
Human plasma (with K2EDTA as anticoagulant)[1]
Equipment
-
HPLC system (e.g., Agilent 1200 series or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6410B or equivalent)
-
Analytical column (e.g., Hypurity C8, 100 x 4.6 mm, or Lichrospher ODS, 250 mm x 4.6 mm, 5 µm)[1][2]
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) cartridges (if applicable)
-
Autosampler vials
Standard and Sample Preparation
Stock Solutions:
-
Prepare 1 mg/mL stock solutions of this compound and clonidine (Internal Standard) in methanol.[1]
-
Further dilute the stock solutions with a 50:50 methanol:water solution to prepare working standard solutions for spiking into plasma.[1]
Calibration Curve and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking blank human plasma with the this compound working solution to achieve a concentration range of approximately 5 pg/mL to 10,000 pg/mL.[1][4]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.
Plasma Sample Preparation (Solid Phase Extraction - SPE): [1]
-
To 0.5 mL of plasma sample (or standard/QC), add 50 µL of the clonidine internal standard solution.
-
Vortex the sample.
-
Add 0.5 mL of water and vortex again.
-
Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the prepared plasma sample onto the SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of water, followed by two washes with 1.0 mL of 5% methanol in water.
-
Dry the cartridge for approximately 2 minutes.
-
Elute the analytes with 0.2 mL of the mobile phase.
-
Centrifuge the eluate at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
HPLC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Hypurity C8, 100 x 4.6 mm[1][4] |
| Mobile Phase | Acetonitrile : 10 mmol Ammonium Acetate Buffer (85:15, v/v)[1] |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40 °C |
| Run Time | Approximately 3 minutes[1] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound Transitions | 242.05 → 206.1 and 242.05 → 199.05[1][4] |
| Clonidine (IS) Transition | 230.1 → 213.1[1][4] |
Quantitative Data Summary
The following tables summarize the performance characteristics of published HPLC methods for this compound quantification in plasma.
Table 1: Chromatographic and Detection Parameters
| Method | Column | Mobile Phase | Detector | Internal Standard | Linearity Range | LOQ |
| LC-MS/MS [1][4] | Hypurity C8, 100 x 4.6 mm | Acetonitrile: 10mmol Ammonium Acetate (85:15) | MS/MS | Clonidine | 5.004 - 10345.023 pg/mL | 5 pg/mL |
| LC-ESI-MS [2] | Lichrospher ODS, 250 mm x 4.6 mm, 5 µm | 10 mmol/L Ammonium Acetate buffer-Methanol (20:80) | ESI-MS | Clonidine-HCl | 0.01976 - 9.88 ng/mL | 0.01976 ng/mL |
| RP-HPLC [5] | ZY1104 XWG-C18 | Methanol, Water, 0.2mol/L (NH4)2SO4 (1:0.68:0.72) | UV (254 nm) | Phenol | 4 - 100 mg/L | 10 ng |
Table 2: Method Validation Summary
| Method | Accuracy | Precision (RSD) | Recovery |
| LC-MS/MS [1] | Within acceptance limits of EMA guideline | Within 20% CV | > 40% |
| LC-ESI-MS [2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| RP-HPLC [5] | 99.8% | 0.79% | Not explicitly stated |
| HILIC [6] | 93.66%–114.08% | 0.56%–2.55% | Not explicitly stated |
Visualizations
Caption: Workflow for this compound Quantification in Plasma.
Caption: Analyte and Internal Standard Relationship.
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The protocol, including a straightforward solid-phase extraction for sample cleanup, is well-suited for high-throughput analysis in a research setting. The provided validation data demonstrates that the method is reliable and can be successfully applied to pharmacokinetic and bioequivalence studies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Determination of this compound in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. RP-HPLC Determination of this compound Hydrochloride Tablets: Ingenta Connect [ingentaconnect.com]
- 6. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of this compound and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Moxonidine in Human Plasma by LC-MS/MS for Bioequivalence Studies
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of moxonidine in human plasma. The described protocol is well-suited for high-throughput analysis required in bioequivalence studies of this compound formulations. The method utilizes a simple sample preparation technique and offers excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory guidelines.
Introduction
This compound is a centrally acting antihypertensive drug used for treating mild to moderate essential hypertension.[1][2] To ensure the therapeutic equivalence of generic formulations, bioequivalence studies are essential. These studies require a reliable and validated bioanalytical method for the accurate determination of the drug's pharmacokinetic profile. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[3] This document provides a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental
Materials and Reagents
-
This compound reference standard
-
Clonidine (B47849) (Internal Standard, IS)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions
The chromatographic separation is critical for resolving this compound and its internal standard from endogenous plasma components.
| Parameter | Condition |
| Column | Hypurity C8 (100 x 4.6 mm) or Lichrospher ODS (250 x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | Acetonitrile and 10 mmol Ammonium Acetate buffer (e.g., 85:15 v/v or 75:25 v/v)[1][2] |
| Flow Rate | Typically 0.35 - 1.0 mL/min |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Run Time | Approximately 3 minutes[1] |
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | This compound | Clonidine (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 242.05 → 206.1 and 242.05 → 199.05[1][2] | 230.1 → 213.1[1][2] |
| Dwell Time | Optimized for peak shape and signal intensity | Optimized for peak shape and signal intensity |
| Collision Energy | Optimized for each transition | Optimized for each transition |
| Source Temperature | Optimized for signal intensity | Optimized for signal intensity |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and clonidine (IS) in methanol at a concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) spiking solutions. Prepare at least four levels of quality control (QC) spiking solutions (Low, Medium, High, and Lower Limit of Quantification).
-
Spiking: Spike blank human plasma with the CC and QC working solutions to achieve the desired concentration range. The final concentration of the organic solvent should be kept low to avoid protein precipitation.
Sample Preparation Protocol: Solid Phase Extraction (SPE)
-
Conditioning: Condition an appropriate SPE cartridge with methanol followed by water.
-
Loading: Load a pre-determined volume of the plasma sample (e.g., 200 µL) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute this compound and the IS with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation Protocol: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add a specified volume of cold acetonitrile (e.g., 500 µL).[3]
-
Vortex the mixture for 1 minute to precipitate the proteins.[3]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
Method Validation Summary
The developed method should be fully validated according to international guidelines (e.g., FDA, EMA).
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | ≥ 0.99 | 0.9999[4] |
| Calibration Range | Cover the expected Cmax and Cmin | 5.004 to 10345.023 pg/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; precision and accuracy within ±20% | 5 pg/mL[1] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Within acceptable limits |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |
| Recovery | Consistent and reproducible | > 40%[1] |
| Matrix Effect | Internal standard normalized matrix factor should be consistent | Compensated by the internal standard[1] |
| Stability | Analyte should be stable under various storage and handling conditions | Assessed for freeze-thaw, short-term, and long-term stability |
Bioequivalence Study Protocol Outline
A typical bioequivalence study for this compound would follow a randomized, two-period, two-sequence, crossover design under fasting conditions.
-
Volunteer Selection: Enroll a sufficient number of healthy adult male and/or female volunteers after obtaining informed consent.
-
Dosing: Administer a single oral dose of the test and reference this compound formulations in two separate periods, with a washout period in between.
-
Sample Collection: Collect blood samples at predefined time points (e.g., pre-dose, and several points up to 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma, which is then stored at -70°C until analysis.[1]
-
Bioanalysis: Analyze the plasma samples for this compound concentration using the validated LC-MS/MS method described above.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC(0-t), and AUC(0-∞) for both formulations.
-
Statistical Analysis: Perform statistical analysis on the log-transformed pharmacokinetic parameters to determine if the 90% confidence intervals for the ratio of the geometric means (test/reference) fall within the acceptance range of 80-125%.
Visualizations
Caption: Workflow for a this compound Bioequivalence Study.
Caption: LC-MS/MS Analytical Workflow for this compound.
Conclusion
The described LC-MS/MS method is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The protocol is suitable for the analysis of a large number of samples generated during bioequivalence studies. The provided validation parameters and study design outline serve as a comprehensive guide for researchers and drug development professionals.
References
Application Notes: In Vivo Microinjection of Moxonidine into the Rostral Ventrolateral Medulla (RVLM)
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent that exerts its effects primarily through the rostral ventrolateral medulla (RVLM), a critical brainstem region for the tonic and reflex control of sympathetic outflow.[1][2][3] Its mechanism of action involves selective agonism of I1-imidazoline receptors (I1R), which distinguishes it from older centrally acting drugs like clonidine (B47849) that have a higher affinity for α2-adrenoceptors.[1][4][5] This selectivity is associated with a more favorable side-effect profile.[4][5] Microinjection of this compound directly into the RVLM of animal models, particularly spontaneously hypertensive rats (SHR), has been instrumental in elucidating its sympathoinhibitory pathways and cardiovascular effects.[2][4][6] These studies demonstrate that RVLM-targeted this compound administration leads to a significant, dose-dependent reduction in blood pressure, heart rate, and sympathetic nerve activity.[6]
Mechanism of Action in the RVLM
The primary antihypertensive effect of this compound is initiated by its binding to I1-imidazoline receptors in the RVLM.[1][4][5][7] This action inhibits the activity of presympathetic neurons that project to the spinal cord, thereby reducing overall sympathetic outflow to the cardiovascular system.[1][3] This leads to decreased peripheral vascular resistance and a subsequent fall in blood pressure.[1][5] The effects are mediated by complex intracellular signaling cascades. Studies have shown that this compound's action in the RVLM involves:
-
Inactivation of the PI3K/Akt Pathway: this compound has been shown to decrease the production of reactive oxygen species (ROS) in the RVLM by inactivating the phosphoinositide-3 kinase (PI3K)/Akt signaling pathway, which is often overactive in hypertension.[7] This effect is prevented by the I1R antagonist efaroxan.[7]
-
Upregulation of Inducible Nitric Oxide Synthase (iNOS): The sympathoinhibitory effects of this compound are also mediated by nitric oxide (NO) generated by iNOS within the RVLM.[8][9] Inhibition of iNOS attenuates the cardiovascular depressor responses to this compound.[8][9]
-
Involvement of GABAergic Mechanisms: this compound's inhibitory effect on presympathetic neurons is contributed by the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] The hypotension and sympathoinhibition induced by this compound are significantly blunted by pretreatment with GABA-A or GABA-B receptor antagonists in the RVLM.[3]
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Bilateral this compound Microinjection into the RVLM of Spontaneously Hypertensive Rats (SHR)
| This compound Dose (nmol) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Renal Sympathetic Nerve Activity (RSNA) | Reference |
| 0.05 | ↓ | ↓ | ↓ | [6] |
| 0.5 | ↓↓ | ↓↓ | ↓↓ | [6] |
| 5.0 | ↓↓↓ (-25.6 ± 4.1 mmHg) | ↓↓↓ (-56.5 ± 8.4 bpm) | ↓↓↓ (-53.7 ± 6.5%) | [3][6] |
Arrow count indicates the relative magnitude of the dose-dependent decrease.
Table 2: Effect of Antagonists on this compound-Induced Cardiovascular Depression in the RVLM
| Pre-treatment Agent (Antagonist) | Receptor/Enzyme Targeted | Effect on this compound Action | Reference |
| Efaroxan | I1-Imidazoline Receptor | Abolished/Prevented | [2][6][7] |
| Yohimbine / SK&F 86466 | α2-Adrenoceptor | No significant effect / Partially attenuated | [2][6][7] |
| S-methylisothiourea (SMT) | Inducible Nitric Oxide Synthase (iNOS) | Dose-dependently prevented | [8][9] |
| Bicuculline | GABA-A Receptor | Significantly blunted | [3] |
| CGP35348 | GABA-B Receptor | Significantly blunted | [3] |
| PI3K shRNA Lentivirus | PI3K Signaling | Effectively prevented | [7] |
Experimental Protocols
Protocol 1: Animal Preparation and Anesthesia
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats are commonly used.
-
Anesthesia: Anesthetize the animal with an intraperitoneal (i.p.) injection of urethane (B1682113) (800 mg/kg) and α-chloralose (40 mg/kg).[3] Confirm the depth of anesthesia by the absence of a paw-pinch withdrawal reflex.
-
Surgical Procedures:
-
Perform a tracheotomy to facilitate mechanical ventilation.
-
Catheterize the right common carotid artery or femoral artery to monitor arterial blood pressure (BP).[3]
-
Catheterize the femoral vein for intravenous drug administration if required.
-
For recording of renal sympathetic nerve activity (RSNA), expose the left kidney via a retroperitoneal incision and carefully dissect a renal nerve bundle.
-
Protocol 2: Stereotaxic Microinjection into the RVLM
-
Stereotaxic Positioning: Place the anesthetized rat in a stereotaxic frame (e.g., Kopf Instruments). Expose the dorsal surface of the medulla oblongata.
-
Coordinate Identification:
-
Identify the calamus scriptorius as a landmark on the dorsal medullary surface.
-
The stereotaxic coordinates for the RVLM in rats are typically:
-
-
Chemical Identification (Optional but Recommended): Chemically identify the RVLM by a preliminary microinjection of L-glutamate (1-2 nmol in 50-100 nL).[6][8] A successful injection should elicit a rapid increase in BP (>20 mmHg).
-
Drug Preparation:
-
Microinjection Procedure:
-
Histological Verification: At the end of the experiment, perfuse the brain with saline followed by 4% paraformaldehyde. Section the brainstem and stain with cresyl violet to histologically verify the location of the microinjection sites.
Protocol 3: Physiological Data Acquisition and Analysis
-
Blood Pressure and Heart Rate: Connect the arterial catheter to a pressure transducer. Record Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously using a data acquisition system (e.g., PowerLab).[3]
-
Renal Sympathetic Nerve Activity (RSNA):
-
Place the dissected renal nerve on a pair of silver wire electrodes.
-
Amplify the nerve signals (x10,000-20,000) and filter them (band-pass 100-1000 Hz).
-
Integrate the rectified signal over 1-second intervals.
-
Record baseline RSNA for at least 30 minutes before microinjection. The noise level (background activity after the animal is euthanized) should be subtracted from the integrated values.
-
Express RSNA changes as a percentage of the baseline control value.
-
Visualizations: Workflows and Signaling Pathways
Caption: A flowchart of the key steps for in vivo microinjection experiments in the RVLM.
Caption: The principal signaling cascade of this compound in the rostral ventrolateral medulla.
Caption: Key intracellular signaling pathways modulated by this compound in RVLM neurons.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Selective antihypertensive action of this compound is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low dose of this compound within the rostral ventrolateral medulla improves the baroreflex sensitivity control of sympathetic activity in hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Centrally acting drug this compound decreases reactive oxygen species via inactivation of the phosphoinositide-3 kinase signaling in the rostral ventrolateral medulla in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sympathoinhibitory mechanism of this compound: role of the inducible nitric oxide synthase in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Moxonidine Imidazoline Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to characterize the binding of moxonidine to imidazoline (B1206853) receptors. The included methodologies cover radioligand binding assays for determining binding affinity and receptor density, as well as functional assays to measure the downstream signaling effects of receptor activation.
Introduction to this compound and Imidazoline Receptors
This compound is a second-generation centrally acting antihypertensive agent that exhibits high selectivity for I1-imidazoline receptors.[1][2][3] Imidazoline receptors are a family of non-adrenergic receptors that are classified into three main subtypes: I1, I2, and I3.[4]
-
I1 Receptors: Primarily involved in the central regulation of blood pressure.[4] this compound's antihypertensive effects are largely attributed to its agonistic activity at these receptors in the rostral ventrolateral medulla.[3][5]
-
I2 Receptors: Their functions are still under investigation but are implicated in various neurological and psychiatric conditions.[4]
-
I3 Receptors: Mainly located in pancreatic β-cells and are involved in the regulation of insulin (B600854) secretion.[4]
Understanding the interaction of this compound with these receptor subtypes is crucial for the development of more selective and effective therapeutics. PC12 pheochromocytoma cells are a valuable in vitro model for studying I1-imidazoline receptors as they express these receptors but lack α2-adrenergic receptors, thus avoiding confounding adrenergic effects.[6]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and other key ligands for imidazoline receptors.
Table 1: Binding Affinity (Ki) of Ligands for Imidazoline Receptor Subtypes
| Compound | Receptor Subtype | Cell Line/Tissue | Ki (nM) |
| This compound | I1 | Bovine Ventrolateral Medulla (VLM) | ~1 |
| This compound | I1 | PC12 Cells | ~3-5 |
| This compound | α2-adrenergic | Bovine VLM | ~30-40 |
| Clonidine | I1 | Bovine VLM | High Affinity |
| Clonidine | α2-adrenergic | Bovine VLM | High Affinity |
| Idazoxan | I2 | Various | High Affinity |
Table 2: Functional Potency (EC50/IC50) of this compound
| Assay | Receptor Subtype | Cell Line | Parameter | Potency |
| Diacylglycerol (DAG) Production | I1 | PC12 Cells | EC50 | In the nM range |
| Prostaglandin E2 (PGE2) Release | I1 | PC12 Cells | EC50 | In the nM range |
| Insulin Secretion | I3 | Pancreatic Islets | - | Modulatory effects |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Kd) and density (Bmax) of receptors, as well as the inhibitory constant (Ki) of competing ligands like this compound.[7]
1.1. Cell Culture and Membrane Preparation
-
Cell Line: PC12 pheochromocytoma cells.
-
Culture Conditions: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation:
-
Harvest confluent cells by scraping.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[8]
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.[8]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.[9]
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).[1][8]
-
Store membrane preparations at -80°C.
-
1.2. Saturation Binding Assay (to determine Kd and Bmax of a radioligand)
-
Radioligand: [3H]Clonidine or [125I]p-iodoclonidine.
-
Procedure:
-
In a 96-well plate, add increasing concentrations of the radioligand to wells containing a fixed amount of membrane preparation (e.g., 50-100 µg protein).
-
For non-specific binding determination, add a high concentration of a non-labeled competitor (e.g., 10 µM clonidine) to a parallel set of wells.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).[8]
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[8][9]
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.[10]
-
1.3. Competitive Binding Assay (to determine Ki of this compound)
-
Radioligand: A fixed concentration of [3H]Clonidine or [125I]p-iodoclonidine (typically at its Kd concentration).
-
Procedure:
-
In a 96-well plate, add the membrane preparation, the fixed concentration of radioligand, and increasing concentrations of unlabeled this compound.[11]
-
Define total binding in the absence of this compound and non-specific binding in the presence of a high concentration of an appropriate unlabeled ligand (e.g., 10 µM clonidine).
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Functional Assays for I1 Imidazoline Receptor Activation
Activation of I1 imidazoline receptors by this compound leads to the production of second messengers, primarily through the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[12]
2.1. Diacylglycerol (DAG) Assay
-
Principle: Measures the production of DAG, a second messenger, following receptor stimulation.
-
Procedure:
-
Seed PC12 cells in a suitable culture plate and grow to near confluency.
-
Starve the cells in serum-free medium for a few hours before the assay.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 1-15 minutes).
-
Terminate the stimulation by adding ice-cold methanol.
-
Extract the lipids using a chloroform/methanol/water partition method.
-
Quantify the DAG levels in the lipid extract using a commercially available DAG kinase assay kit or by thin-layer chromatography (TLC) followed by densitometry.
-
2.2. Prostaglandin E2 (PGE2) Release Assay
-
Principle: Measures the release of PGE2, a downstream product of the signaling cascade initiated by I1 receptor activation.
-
Procedure:
-
Culture PC12 cells as described above.
-
Replace the culture medium with a serum-free medium.
-
Stimulate the cells with different concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Functional Assay for I3 Imidazoline Receptor Activation
I3 imidazoline receptors are involved in insulin secretion from pancreatic β-cells.
3.1. Insulin Secretion Assay
-
Cell Model: Pancreatic β-cell lines (e.g., INS-1) or isolated pancreatic islets.
-
Procedure:
-
Culture the cells or islets under appropriate conditions.
-
Pre-incubate the cells/islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.[13]
-
Stimulate the cells/islets with a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of various concentrations of this compound.[13]
-
Incubate for a specific time (e.g., 1 hour).[13]
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using a commercial insulin ELISA or radioimmunoassay (RIA) kit.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. I1-imidazoline agonist this compound decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Normalization of up-regulated cardiac imidazoline I(1)-receptors and natriuretic peptides by chronic treatment with this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. Pharmacology of this compound: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for the Analytical Determination of Moxonidine and its Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantification of moxonidine and the identification of its impurities in pharmaceutical formulations. The protocols detailed below are intended to be a valuable resource for quality control, stability testing, and drug development activities.
Overview of Analytical Methodologies
A variety of analytical techniques have been successfully employed for the analysis of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) is the most frequently utilized method, offering high resolution and sensitivity. Other notable methods include High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Stability-indicating methods have been developed to separate this compound from its degradation products formed under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis.[1][2] this compound has been shown to be particularly susceptible to degradation under acidic and basic conditions.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for this compound and its impurities.
Table 1: HPLC Method Parameters and Validation Data
| Parameter | Method 1[4] | Method 2[5] | Method 3[1] |
| Stationary Phase | Zorbax RX-SIL (250 mm × 4.6 mm, 5 µm) | Symmetry shield C18 (250 mm × 4.6 mm, 5 μm) | Phenomenex Luna C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile (B52724): 40 mM Ammonium (B1175870) formate (B1220265) buffer (pH 2.8) (80:20, v/v) | Methanol: 0.05 M Potassium phosphate (B84403) buffer (pH 3.5) (15:85, v/v) | Methanol: Acetonitrile: 0.02M KH2PO4 buffer (50:10:40, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 255 nm | 255 nm | 237 nm |
| Linearity Range (this compound) | 25–150 µg/mL | Not Specified | 0.05-20 μg/mL |
| Linearity Range (Impurities) | 0.04–1.2 µg/mL | Not Specified | Not Specified |
| Correlation Coefficient (r) | ≥ 0.9976 | Not Specified | Not Specified |
| LOD (this compound) | Not Specified | Not Specified | 0.0030 μg/mL |
| LOQ (this compound) | Not Specified | Not Specified | 0.015μg/mL |
| LOD (Impurities) | 0.012–0.024 µg/mL | Not Specified | Not Specified |
| LOQ (Impurities) | 0.04–0.08 µg/mL | Not Specified | Not Specified |
| Recovery (this compound) | 99.04%–101.54% | Not Specified | Not Specified |
| Recovery (Impurities) | 93.66%–114.08% | Not Specified | Not Specified |
Table 2: HPTLC Method Parameters and Validation Data
| Parameter | Method 1[5] | Method 2[6] |
| Stationary Phase | Silica (B1680970) gel 60 F254 | TLC aluminium plates pre-coated with silica gel 60 F-254 |
| Mobile Phase | Methanol: Toluene: Dichloroethane: Ammonia (2:3:3:0.1, v/v/v/v) | Methanol: Toluene: Ethyl acetate: Ammonia (10% v/v) (2: 3.5: 5: 1, v/v/v/v) |
| Detection Wavelength | 260 nm and 280 nm | 237 nm |
| Linearity Range (this compound) | Not Specified | 100-3500 ng/band |
| Correlation Coefficient (r) | ≥ 0.998 | Not Specified |
| LOQ (Impurities) | 20 ng/band | Not Specified |
| Recovery | 90.10%–107.63% | Not Specified |
| Rf Value (this compound) | Not Specified | 0.46 ± 0.05 |
Known Impurities of this compound
The European Pharmacopoeia lists four primary impurities for this compound.[4] Their identification is crucial for ensuring the quality and safety of the drug product.
-
Impurity A: 4-chloro-moxonidine
-
Impurity B: 6-methoxy-moxonidine
-
Impurity C: 4-hydroxy-moxonidine
-
Impurity D: 4-hydroxy-6-chloro-moxonidine
Experimental Protocols
Stability-Indicating HPLC Method for this compound and its Impurities
This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method.[4]
Objective: To separate and quantify this compound and its four main impurities (A, B, C, and D) in a pharmaceutical dosage form.
Instrumentation:
-
Agilent Technologies 1200 HPLC system or equivalent
-
UV Detector
Chromatographic Conditions:
-
Column: Zorbax RX-SIL, 250 mm × 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 255 nm
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound and each impurity reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound, transfer to a suitable volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solutions to establish the calibration curve and verify system suitability.
-
Inject the sample solution.
-
Identify the peaks of this compound and its impurities based on their retention times compared to the standards.
-
Quantify the amounts of this compound and its impurities using the calibration curve.
Forced Degradation Studies Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.[1][2]
Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified period.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug powder to dry heat at a specified temperature (e.g., 80°C) for a defined duration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
After the specified exposure time, neutralize the acidic and basic solutions.
-
Dilute all stressed samples to a suitable concentration with the mobile phase of the chosen analytical method (e.g., HPLC).
-
Analyze the stressed samples using a developed and validated stability-indicating method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Signaling Pathway of this compound
This compound is a selective agonist for the I1-imidazoline receptor, which is primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem.[7] Its antihypertensive effect is mediated through the central nervous system. Activation of the I1-imidazoline receptor by this compound leads to a reduction in sympathetic outflow from the brain, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[8]
References
- 1. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC Method for Determination of this compound and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of this compound and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Targeting the sympathetic nervous system with the selective imidazoline receptor agonist this compound for the management of hypertension: an international position statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. I1-imidazoline agonist this compound decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Moxonidine Administration in Heart Failure Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of moxonidine in animal models of heart failure. The information is compiled from various studies to assist in the design and execution of preclinical research investigating the therapeutic potential of this compound in heart failure.
Introduction
This compound is a second-generation, centrally acting antihypertensive agent that selectively activates imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla, leading to a reduction in sympathetic nervous system activity.[1][2][3] Excessive sympathetic activation is a key contributor to the pathophysiology of heart failure, and its inhibition is a therapeutic target.[4][5] Animal studies have demonstrated that this compound can suppress sympathetic activation, attenuate myocardial remodeling, and improve cardiac function in models of heart failure.[4][6][7] However, it is crucial to note that a large clinical trial in human heart failure patients (MOXCON) was terminated due to increased mortality in the this compound group, highlighting the need for further preclinical investigation to understand its complex effects.[7][8]
These notes provide a summary of quantitative data from key preclinical studies and detailed protocols for replicating these experiments.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound administration in different heart failure animal models.
Table 1: Effects of this compound in a Rat Myocardial Infarction-Induced Heart Failure Model
| Parameter | Sham | Myocardial Infarction (MI) | MI + this compound (3 mg/kg/day) | MI + this compound (6 mg/kg/day) |
| Heart Rate (beats/min) | 350 ± 10 | 400 ± 12 | 375 ± 15 | 355 ± 10 |
| Mean Arterial Pressure (mmHg) | 105 ± 3 | 90 ± 4 | 92 ± 5 | 91 ± 4 |
| Plasma Noradrenaline (pg/mL) | 250 ± 25 | 550 ± 50 | 400 ± 40 | 200 ± 30 |
| Ventricular Weight/Body Weight (mg/g) | 2.5 ± 0.1 | 3.5 ± 0.2 | 3.2 ± 0.15 | 2.6 ± 0.1 |
| Interstitial Collagen (%) | 2.0 ± 0.2 | 5.0 ± 0.5 | 4.0 ± 0.4 | 2.2 ± 0.3 |
*p < 0.05 compared to the Myocardial Infarction group. Data synthesized from a study by Van Kerckhoven et al., 2000.[4][9]
Table 2: Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | WKY Control | SHR | SHR + this compound (100 µg/kg/h) | SHR + this compound (400 µg/kg/h) |
| Systolic Blood Pressure (mmHg) at 4 weeks | 130 ± 5 | 190 ± 8 | 185 ± 7 | 160 ± 6 |
| Heart Rate (beats/min) at 4 weeks | 300 ± 10 | 380 ± 12 | 340 ± 10 | 320 ± 9 |
| Left Ventricular Hypertrophy (LV mass/tibia length) at 4 weeks | 2.8 ± 0.1 | 4.2 ± 0.2 | 3.8 ± 0.15 | 3.5 ± 0.1 |
| Interstitial Collagen (%) at 4 weeks | 1.5 ± 0.2 | 4.5 ± 0.4 | 3.0 ± 0.3 | 2.5 ± 0.25* |
*p < 0.05 compared to the SHR group. WKY (Wistar-Kyoto) rats are the normotensive control for SHR. Data synthesized from a study by Mukaddam-Daher et al., 2010.[6][10]
Experimental Protocols
Animal Models of Heart Failure
Protocol 1: Myocardial Infarction-Induced Heart Failure in Rats
This protocol is based on the methodology described by Van Kerckhoven et al. (2000).[4][9]
-
Animals: Male Wistar rats (270-300 g) are used.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., pentobarbital).
-
Surgical Procedure:
-
Intubate the rat and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the appearance of a pale and akinetic area in the myocardial wall.
-
Close the chest in layers.
-
-
Sham Operation: For the sham group, the same surgical procedure is performed without ligating the LAD artery.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
Protocol 2: Spontaneously Hypertensive Rat (SHR) Model
This model, as used by Mukaddam-Daher et al. (2010), does not require a surgical procedure to induce heart failure but rather uses a genetically hypertensive strain that develops cardiac hypertrophy.[6][10]
-
Animals: 12-week-old male Spontaneously Hypertensive Rats (SHR) are used. Age-matched Wistar-Kyoto (WKY) rats serve as the normotensive control group.
-
Housing: House the animals under standard laboratory conditions with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before starting the experiment.
This compound Administration
Protocol 3: Oral Gavage Administration
-
This compound Preparation:
-
Prepare a fresh solution of this compound daily.
-
Dissolve the required amount of this compound powder in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
The concentration should be calculated based on the desired dose (e.g., 6 mg/kg/day) and the average weight of the rats.[11]
-
-
Administration:
-
Administer the this compound solution once daily via oral gavage.
-
The volume of administration should be consistent across all animals (e.g., 1-2 mL/kg).
-
For the control group, administer the vehicle alone.
-
Treatment duration can vary, for example, for 21 days post-myocardial infarction.[4]
-
Protocol 4: Continuous Subcutaneous Infusion
-
This compound Preparation:
-
Dissolve this compound in a sterile vehicle suitable for subcutaneous infusion (e.g., saline).
-
The concentration will depend on the desired infusion rate and the volume of the osmotic pump.
-
-
Osmotic Pump Implantation:
-
Anesthetize the rat.
-
Implant a pre-filled osmotic minipump (e.g., Alzet) subcutaneously in the dorsal region.
-
The pump will deliver this compound at a constant rate (e.g., 100 or 400 µg/kg/h) for the duration of the study (e.g., 1 to 4 weeks).[6][10]
-
For the control group, implant pumps filled with the vehicle.
-
-
Post-operative Care: Provide post-operative analgesia and monitor for any signs of discomfort or infection at the implantation site.
Key Outcome Measurements
Protocol 5: Hemodynamic and Sympathetic Activity Assessment
-
Instrumentation: For conscious, chronically instrumented measurements, implant catheters in the carotid artery and jugular vein for blood pressure monitoring and blood sampling, respectively. Allow for recovery after surgery.
-
Blood Pressure and Heart Rate: Measure arterial blood pressure and heart rate using a pressure transducer connected to the arterial catheter.
-
Plasma Catecholamine Levels:
-
Collect blood samples from the arterial catheter.
-
Centrifuge the blood to separate the plasma.
-
Determine plasma noradrenaline and adrenaline levels using high-performance liquid chromatography (HPLC) with electrochemical detection.[4]
-
Protocol 6: Assessment of Cardiac Remodeling
-
Echocardiography: Perform echocardiography on anesthetized rats to assess cardiac function and dimensions (e.g., left ventricular mass, ejection fraction).[10]
-
Histological Analysis:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Fix the hearts in formalin and embed them in paraffin.
-
Section the heart tissue and stain with appropriate stains (e.g., Masson's trichrome) to visualize and quantify interstitial and perivascular collagen deposition.[6]
-
Calculate the ventricular weight to body weight ratio as an index of cardiac hypertrophy.[4]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in heart failure and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in heart failure.
Caption: General experimental workflow for this compound studies.
Conclusion
This compound has demonstrated beneficial effects in animal models of heart failure, primarily through the reduction of sympathetic overactivity and attenuation of adverse cardiac remodeling. The protocols and data presented here provide a framework for researchers to further investigate the mechanisms of action and potential therapeutic applications of this compound in a preclinical setting. Careful consideration of the animal model, drug dosage, and administration route is essential for obtaining robust and reproducible results. Given the adverse outcomes in human trials, future animal studies should also focus on elucidating the potential negative effects and contraindications of this compound in the context of heart failure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Chronic administration of this compound suppresses sympathetic activation in a rat heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic models for the cardiovascular effects of this compound in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: some controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates cardiac injury in rats with metabolic syndrome by regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Studying Moxonidine's Renal Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Moxonidine is a second-generation, centrally acting antihypertensive drug that lowers blood pressure primarily by reducing sympathetic nervous system activity.[1][2] Its mechanism involves selective agonism for I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][3][4] Unlike older centrally acting agents, this compound shows a lower affinity for α2-adrenergic receptors, resulting in a more favorable side-effect profile.[2][4] Beyond its systemic effects, this compound exerts significant actions on the kidney, including diuresis and natriuresis, which contribute to its overall antihypertensive efficacy.[5][6] Understanding the experimental basis of these renal effects is critical for drug development and for exploring the therapeutic potential of this compound in hypertensive states, particularly those associated with renal impairment.
These application notes provide a detailed overview of the experimental designs and protocols used to investigate the renal effects of this compound, from systemic physiological responses in animal models to the underlying receptor-level mechanisms.
Mechanism of Action: Signaling Pathways in the Kidney
This compound's renal effects are mediated through a combination of central and peripheral pathways. The primary mechanism is the reduction of sympathetic outflow to the kidneys. Additionally, evidence suggests a role for the cardiac hormone Atrial Natriuretic Peptide (ANP) and potentially direct actions on renal tubules where I1-imidazoline receptors have been identified.[6][7][8]
Experimental Protocols
A multi-faceted approach is required to fully characterize this compound's renal effects. The following protocols describe key in vivo experiments.
Protocol 1: Evaluation of Diuretic and Natriuretic Effects in Conscious Rats
Objective: To quantify the dose-dependent effects of intravenously administered this compound on urine flow, sodium excretion (natriuresis), and potassium excretion (kaliuresis) in a conscious animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats (250-300g).
-
Surgical Preparation (3-4 days prior to experiment):
-
Anesthetize the rat (e.g., ketamine/xylazine).
-
Implant catheters into the femoral artery (for blood pressure monitoring), femoral vein (for drug administration), and bladder (for urine collection).
-
Exteriorize catheters at the back of the neck and house rats individually to allow for recovery.
-
-
Experimental Procedure:
-
On the day of the experiment, place the conscious, restrained rats in metabolic cages.
-
Allow a 60-90 minute equilibration period while infusing saline intravenously at a low rate.
-
Collect two 30-minute baseline urine samples.
-
Administer a bolus intravenous injection of this compound (doses ranging from 1 to 150 µg) or saline vehicle (control group).[5]
-
Collect urine samples on an hourly basis for 4 hours post-injection.[5]
-
Monitor mean arterial pressure and heart rate continuously.
-
-
Sample Analysis:
-
Urine Volume: Determined gravimetrically.
-
Electrolytes (Na+, K+): Measured using a flame photometer or ion-selective electrodes.
-
Urinary cGMP: Measured by radioimmunoassay as an index of ANP activity.[5]
-
Plasma ANP: Blood samples can be collected at the end of the experiment to measure plasma ANP levels, also by radioimmunoassay.[5]
-
-
Data Expression: Results are typically expressed as volume or micromoles per hour per 100g of body weight (e.g., mL/h/100g or µmol/h/100g).
Protocol 2: Dissecting Receptor Involvement with Pharmacological Antagonists
Objective: To determine the relative contributions of I1-imidazoline and α2-adrenergic receptors to the renal effects of this compound.
Methodology:
-
Animal and Surgical Model: As described in Protocol 1.
-
Experimental Groups:
-
Group 1: Saline vehicle control.
-
Group 2: this compound (effective dose determined from Protocol 1, e.g., 50 µg).[5]
-
Group 3: Efaroxan (B1214185) (selective I1-imidazoline antagonist) followed by this compound.[5]
-
Group 4: Yohimbine (selective α2-adrenoceptor antagonist) followed by this compound.[5]
-
-
Experimental Procedure:
-
Interpretation:
-
Inhibition of this compound's effects by efaroxan points to the involvement of I1-imidazoline receptors.
-
Inhibition by yohimbine suggests a contribution from α2-adrenoceptors.
-
Partial inhibition may indicate a dual-receptor mechanism.
-
Protocol 3: Assessment of Renal Hemodynamics
Objective: To measure the effects of this compound on Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF).
Methodology:
-
Animal Model: Anesthetized male Sprague-Dawley rats. Anesthesia (e.g., Inactin) is used to maintain stability for the duration of the clearance measurements.
-
Surgical Preparation:
-
Perform a tracheostomy to ensure a clear airway.
-
Catheterize the jugular vein for infusions, the carotid artery for blood pressure monitoring and blood sampling, and the bladder for urine collection.
-
-
Clearance Technique:
-
Administer a priming dose of inulin (B196767) (for GFR) and para-aminohippurate (PAH, for RPF) followed by a continuous intravenous infusion to maintain stable plasma concentrations.
-
After an equilibration period, collect two baseline urine samples and corresponding arterial blood samples.
-
Administer this compound (e.g., 0.25 mg/kg i.v.) and begin collecting post-injection urine and blood samples at timed intervals.[6][9]
-
-
Sample Analysis:
-
Measure inulin and PAH concentrations in plasma and urine samples using colorimetric assays.
-
-
Calculations:
-
GFR = (Urine Inulin Conc. × Urine Flow Rate) / Plasma Inulin Conc.
-
RPF = (Urine PAH Conc. × Urine Flow Rate) / (Arterial PAH Conc. - Renal Vein PAH Conc.) (Note: Can be estimated without renal vein sampling).
-
Filtration Fraction (FF) = GFR / RPF.
-
Protocol 4: Direct Measurement of Renal Sympathetic Nerve Activity (RSNA)
Objective: To directly test the hypothesis that this compound reduces sympathetic outflow to the kidneys.
Methodology:
-
Animal Model: Anesthetized male Sprague-Dawley or Spontaneously Hypertensive Rats (SHR).
-
Surgical Preparation:
-
Anesthetize the rat and prepare for arterial and venous cannulation as in Protocol 3.
-
Perform a retroperitoneal incision to expose the left kidney and renal artery.[10]
-
Carefully isolate a renal nerve bundle from the surrounding tissue.
-
Place the nerve bundle on a bipolar silver wire recording electrode.[10]
-
Isolate the electrode and nerve from surrounding tissues with a silicone gel.
-
-
Data Acquisition:
-
Record the raw nerve signal, which is amplified, filtered (e.g., 100-1000 Hz), and integrated.
-
Record baseline RSNA, Mean Arterial Pressure (MAP), and Heart Rate (HR).
-
Administer this compound intravenously.
-
Record the response in RSNA, MAP, and HR.
-
At the end of the experiment, administer a ganglionic blocker (e.g., hexamethonium) to determine the background noise level, which is subtracted from the integrated nerve activity.
-
-
Data Analysis: Express the change in RSNA as a percentage of the baseline activity. A decrease in the signal following this compound administration confirms a central sympathoinhibitory effect.[11][12]
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between experimental groups.
Table 1: Effect of this compound on Renal Parameters in Conscious Rats Data derived from Mukaddam-Daher S, et al. Hypertension. 2000.[5][8]
| Parameter (units) | Control (Saline) | This compound (50 µg) | P-value |
|---|---|---|---|
| Urine Volume (mL/h/100g) | 0.35 ± 0.04 | 1.05 ± 0.09 | <0.001 |
| Sodium Excretion (µmol/h/100g) | 14.3 ± 2.5 | 51.8 ± 6.5 | <0.001 |
| Potassium Excretion (µmol/h/100g) | 10.5 ± 2.3 | 32.3 ± 3.2 | <0.001 |
| Urinary cGMP (pmol/h/100g) | 325 ± 52 | 744 ± 120 | <0.001 |
| Plasma ANP (pg/mL) | Baseline | 220.8 ± 36.9 | <0.03 |
Table 2: Effect of Antagonists on this compound-Induced Renal Responses Data derived from Mukaddam-Daher S, et al. Hypertension. 2000.[5][8]
| Parameter | This compound (50 µg) | Efaroxan (25 µg) + Mox | Yohimbine (50 µg) + Mox |
|---|---|---|---|
| Urine Volume (% of Mox alone) | 100% | ~18%* | ~62%** |
| Sodium Excretion (% of Mox alone) | 100% | ~37%* | ~42%** |
| Urinary cGMP Excretion (% of Mox alone) | 100% | ~51%** | Not Significantly Inhibited |
| Plasma ANP | Stimulated | Inhibited** | Not Inhibited |
*P < 0.001 vs. This compound alone; *P < 0.05 vs. This compound alone
Table 3: Effect of this compound in Spontaneously Hypertensive Rats (SHR) Data derived from Hohage H, et al. Clin Nephrol. 1999.[13]
| Parameter (units) | Baseline | This compound (0.5 mg/kg) |
|---|---|---|
| Urine Flow (µL/min/100g) | 11.9 ± 2.1 | 50.3 ± 12.5 |
| Na+ Excretion (µmol/min/100g) | 2.2 ± 0.5 | 8.4 ± 1.9 |
Conclusion
The experimental designs detailed here provide a comprehensive framework for investigating the renal pharmacology of this compound. The data indicate that this compound produces significant diuresis and natriuresis.[5] These effects are mediated largely through the stimulation of central I1-imidazoline receptors, which reduces renal sympathetic nerve activity, and by promoting the release of ANP.[5][8] A potential contribution from α2-adrenoceptors and direct tubular actions may also be involved.[6][8] These protocols are essential for preclinical evaluation and can be adapted to study other centrally acting compounds or to investigate the renal effects of this compound in various disease models, such as metabolic syndrome or chronic kidney disease.
References
- 1. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kidneydiseaseclinic.net [kidneydiseaseclinic.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Atrial natriuretic peptide is involved in renal actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site of action of this compound in the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of this compound: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of this compound and clonidine on renal function and blood pressure in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Effects of this compound on sympathetic nerve activity in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renal and blood pressure effects of this compound and clonidine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Moxonidine in Preclinical Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of moxonidine, a selective I1-imidazoline receptor agonist, in preclinical rodent models of metabolic syndrome. The following sections detail the metabolic and cardiovascular effects of this compound, experimental protocols for key assays, and the signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The effects of this compound have been evaluated in several relevant preclinical models of metabolic syndrome, including the obese spontaneously hypertensive rat (SHROB), the obese Zucker rat, and the fructose-fed rat. The data below summarizes the key quantitative findings from these studies.
Table 1: Effects of this compound in Obese Spontaneously Hypertensive Rats (SHROB)
| Parameter | Animal Model | Treatment Details | Results | Citation |
| Fasting Insulin (B600854) | SHROB | 8 mg/kg/day in food for 90 days | ↓ 49% | [1] |
| SHROB | 8 mg/kg/day in food for 90 days | ↓ 71% | [2] | |
| Plasma Free Fatty Acids | SHROB | 8 mg/kg/day in food for 90 days | ↓ 30% | [1] |
| SHROB | 8 mg/kg/day in food for 90 days | ↓ 25% | [2] | |
| Lean SHR | 8 mg/kg/day in food for 90 days | ↓ 33% | [1] | |
| Lean SHR | 8 mg/kg/day in food for 90 days | ↓ 17% | [2] | |
| Oral Glucose Tolerance | SHROB | 8 mg/kg/day in food for 90 days | Improved glucose disposal from 60 min onwards | [1][2] |
| Insulin Secretion (during OGTT) | SHROB | 8 mg/kg/day in food for 90 days | ↑ 83% at 30 min, ↑ 67% at 60 min | [2] |
| IRS-1 Protein Expression (Skeletal Muscle) | SHROB | 8 mg/kg/day in food for 90 days | ↑ 74% | [1][2] |
| Lean SHR | 8 mg/kg/day in food for 90 days | ↑ 40% | [1][2] | |
| IRS-1 Protein Expression (Liver) | SHROB | 8 mg/kg/day in food for 90 days | ↑ 245% | [1] |
| SHROB | 8 mg/kg/day in food for 90 days | ↑ 260% | [2] | |
| Lean SHR | 8 mg/kg/day in food for 90 days | ↑ 268% | [1] | |
| Lean SHR | 8 mg/kg/day in food for 90 days | ↑ 275% | [2] | |
| Insulin Receptor β-subunit Expression (Skeletal Muscle) | SHROB | 8 mg/kg/day in food for 90 days | ↑ 19% | [2] |
Table 2: Effects of this compound in Obese Zucker Rats
| Parameter | Animal Model | Treatment Details | Results | Citation |
| Fasting Insulin | Obese Zucker | 6 mg/kg/day by gavage for 21 days | ↓ 17% | [3][4] |
| Obese Zucker | 10 mg/kg/day by gavage for 21 days | ↓ 19% | [3][4][5] | |
| Obese Zucker | 3 mg/kg/day by gavage for 21 days | ↓ 46% | [6] | |
| Fasting Free Fatty Acids | Obese Zucker | 6 mg/kg/day by gavage for 21 days | ↓ 36% | [3][4] |
| Obese Zucker | 10 mg/kg/day by gavage for 21 days | ↓ 28% | [4][5] | |
| Glucose Response (during OGTT) | Obese Zucker | 6 mg/kg/day by gavage for 21 days | ↓ 47% (area under the curve) | [4] |
| Obese Zucker | 10 mg/kg/day by gavage for 21 days | ↓ 67% (area under the curve) | [4][5] | |
| Insulin-Stimulated Muscle Glucose Transport | Obese Zucker | 6 mg/kg/day by gavage for 21 days | ↑ 39% | [4] |
| Obese Zucker | 10 mg/kg/day by gavage for 21 days | ↑ 70% | [4][5] | |
| Body Weight | Obese Zucker | 10 mg/kg/day by gavage for 21 days | ↓ 17% (final body weight) | [3][5] |
| Obese Zucker | 3 mg/kg/day by gavage for 21 days | ↓ 15% (final body weight) | [7] | |
| Food Intake | Obese Zucker | 3 mg/kg/day by gavage for 21 days | ↓ 20% | [7] |
| Hypothalamic NPY mRNA | Obese Zucker | 3 mg/kg/day by gavage for 21 days | ↓ 37% | [7] |
Table 3: Effects of this compound in Fructose-Fed Rats
| Parameter | Animal Model | Treatment Details | Results | Citation |
| Insulin Resistance | Fructose-fed rats | 1.5 mg/kg/day for 6 weeks | Prevented development | [8] |
| Hyperinsulinemia | Fructose-fed rats | 1.5 mg/kg/day for 6 weeks | Prevented development | [8] |
| Hypertension | Fructose-fed rats | 1.5 mg/kg/day for 6 weeks | Prevented development | [8] |
| Cardiac Pathology | Fructose-fed + high salt diet rats | 6 mg/kg/day by gavage for 2 weeks | Ameliorated metabolic and hemodynamic derangements | [9] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in metabolic syndrome are attributed to its action on central I1-imidazoline receptors, leading to a reduction in sympathetic nervous system outflow.[10][11] This central action initiates a cascade of downstream effects that improve metabolic parameters.
Caption: Proposed signaling pathway for this compound in metabolic syndrome.
The experimental workflow for evaluating the effects of this compound in a preclinical model of metabolic syndrome typically involves animal model induction, a chronic treatment period, and subsequent metabolic and molecular analyses.
Caption: General experimental workflow for preclinical this compound studies.
Experimental Protocols
Induction of Metabolic Syndrome Models
-
Obese Spontaneously Hypertensive Rat (SHROB) / Koletsky Rat: This is a genetic model that inherently develops obesity, hypertension, hyperlipidemia, and insulin resistance.[1] No specific induction protocol is required.
-
Obese Zucker Rat (fa/fa): This is another genetic model characterized by a mutation in the leptin receptor, leading to obesity and insulin resistance.[5] No specific induction protocol is required.
-
Fructose-Fed Rat Model:
-
House male Sprague-Dawley or Wistar rats individually.
-
Provide a diet high in fructose (B13574), typically with 10% fructose in the drinking water, for a period of 6-12 weeks to induce insulin resistance, hyperinsulinemia, and hypertension.[8][9]
-
A high-salt diet (e.g., 3% salt) can be concurrently provided to exacerbate the hypertensive phenotype.[9]
-
This compound Administration
-
Route of Administration: this compound can be administered via oral gavage or mixed into the chow.[1][5]
-
Dosage Range: Effective doses in rat models range from 1.5 mg/kg/day to 10 mg/kg/day.[5][8]
-
Duration of Treatment: Chronic studies are typically conducted over a period of 3 to 12 weeks.[5][8][12]
-
Vehicle Control: A vehicle control group (e.g., saline for gavage) should always be included.
Oral Glucose Tolerance Test (OGTT)
-
Fast the rats overnight (approximately 12-18 hours) with free access to water.[12]
-
Take a baseline blood sample (Time 0) from the tail vein.
-
Administer a glucose solution (e.g., 6 g/kg body weight) via oral gavage.[12]
-
Collect subsequent blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Centrifuge blood samples to separate plasma/serum for subsequent insulin analysis by ELISA.
-
Calculate the area under the curve (AUC) for both glucose and insulin to assess glucose tolerance and insulin secretion.
Western Blot Analysis for Insulin Signaling Proteins
-
Tissue Collection: At the end of the study, euthanize the animals and rapidly excise tissues of interest (e.g., skeletal muscle, liver).
-
Protein Extraction: Homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-IRS-1, anti-phospho-IRS-1, anti-insulin receptor β).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression. This compound treatment has been shown to enhance the expression of IRS-1 protein in skeletal muscle by 74% in SHROB and 40% in SHR.[1] In the liver, this compound increased IRS-1 expression by 245% in SHROB and 268% in SHR.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of antihyperglycemic effects of this compound in the obese spontaneously hypertensive Koletsky rat (SHROB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive agent this compound enhances muscle glucose transport in insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. The effect of this compound on feeding and body fat in obese Zucker rats: role of hypothalamic NPY neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on feeding and body fat in obese Zucker rats: role of hypothalamic NPY neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental benefit of this compound on glucose metabolism and insulin secretion in the fructose-fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates cardiac injury in rats with metabolic syndrome by regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Moxonidine's Effect on Plasma Noradrenaline Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantitative effects of moxonidine on plasma noradrenaline levels, detailed experimental protocols derived from published studies, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a second-generation, centrally acting antihypertensive agent.[1][2] Its primary mechanism of action involves the selective agonism of I1-imidazoline receptors in the rostral ventrolateral medulla of the brainstem.[1][3] This action leads to a reduction in sympathetic outflow from the central nervous system, consequently decreasing the release of noradrenaline from sympathetic nerve terminals and lowering blood pressure.[2][4][5][6] Unlike older centrally acting antihypertensives, this compound exhibits a higher affinity for I1-imidazoline receptors than for α2-adrenergic receptors, which is associated with a more favorable side-effect profile.[1][3] Quantifying the effect of this compound on plasma noradrenaline is a key measure of its pharmacodynamic activity and central sympatholytic effect.[2][3][7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on plasma noradrenaline levels as reported in various clinical and preclinical studies.
Table 1: Effect of this compound on Plasma Noradrenaline in Human Studies
| Study Population | This compound Dose | Duration of Treatment | Change in Plasma Noradrenaline | Reference |
| Patients with Chronic Heart Failure | 0.3 mg BID | 19 weeks | -34.1% (predose) | [4][6] |
| Patients with Chronic Heart Failure | 0.6 mg BID | 19 weeks | -40.2% (predose) | [4][6] |
| Patients with Chronic Heart Failure | 0.9 mg BID | 19 weeks | -46.7% (predose) | [4][6] |
| Patients with Chronic Heart Failure | 1.2 mg BID | 19 weeks | -47.0% (predose) | [4][6] |
| Patients with Chronic Heart Failure | 1.5 mg BID | 19 weeks | -51.8% (predose), 52% trough reduction | [4][6] |
| Patients with Congestive Heart Failure | 0.1, 0.2, or 0.3 mg BID | 4 and 12 weeks | Significant dose-related decrease (acute 2h peak and >8h time-averaged effect) | [5] |
| Obese Hypertensive Patients | Not specified | 24 weeks | -20.4% (supine arterial), -26.4% (orthostatic venous) | [8] |
| Healthy Volunteers | 0.4 mg single dose | Acute | Significant decrease (-66.1 ± 12 pg/ml at rest) | [9] |
| Hypertensive Patients | 0.4 mg | Not specified | Significant decrease | [7] |
| Hypertensive Patients | 0.25 mg single dose | Acute | Significant reduction | [10] |
Table 2: Effect of this compound on Plasma Noradrenaline in Animal Studies
| Animal Model | This compound Dose | Duration of Treatment | Change in Plasma Noradrenaline | Reference |
| Rats with Myocardial Infarction | 3 mg/kg/day | 21 days | Dose-dependent decrease | [11] |
| Rats with Myocardial Infarction | 6 mg/kg/day | 21 days | Decreased below sham-operated values | [11] |
Signaling Pathway
The mechanism of action of this compound involves a central signaling cascade that ultimately reduces peripheral sympathetic tone. The following diagram illustrates this pathway.
Caption: this compound's signaling pathway in reducing plasma noradrenaline.
Experimental Protocols
This section details a generalized protocol for quantifying the effect of this compound on plasma noradrenaline levels in a clinical research setting, based on methodologies from cited studies.[4][5][8]
1. Study Design
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study is recommended.
-
Participants: Recruit patients with the condition of interest (e.g., essential hypertension, chronic heart failure).[4][5] Establish clear inclusion and exclusion criteria.
-
Ethical Considerations: Obtain informed consent from all participants and approval from an institutional review board.
2. Dosing Regimen
-
Washout Period: A washout period for previous antihypertensive medications may be required.
-
Dose Titration: For studies involving multiple doses, a dose-titration phase is often employed, where the dose of this compound is gradually increased to the target dose.[4][5]
-
Administration: this compound is administered orally, typically twice daily (BID).[4][5]
3. Blood Sample Collection and Processing
-
Timing: Collect blood samples at baseline (before the first dose) and at specified time points during the treatment period (e.g., weekly, at the end of the study).[4] To assess peak and trough effects, samples can be collected predose and at specific times post-dose (e.g., 2 or 4 hours).[4][5]
-
Procedure:
-
Collect venous blood into chilled tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge the samples at a low temperature (e.g., 4°C) to separate the plasma.
-
Aliquot the plasma into cryovials and store at -70°C or lower until analysis.[12]
-
4. Noradrenaline Quantification
-
Method: High-performance liquid chromatography (HPLC) with electrochemical detection is a standard and reliable method for quantifying plasma catecholamines.[11]
-
Procedure Outline:
-
Sample Preparation: Thaw plasma samples on ice. Perform a sample clean-up and concentration step, often involving solid-phase extraction or alumina (B75360) extraction to isolate the catecholamines.
-
Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a reverse-phase C18 column. Use a mobile phase optimized for catecholamine separation.
-
Detection: Use an electrochemical detector set at an appropriate oxidation potential to detect and quantify noradrenaline.
-
Quantification: Calculate the concentration of noradrenaline in the samples by comparing the peak areas to those of a standard curve prepared with known concentrations of noradrenaline.
-
5. Data Analysis
-
Statistical Analysis: Analyze the data using appropriate statistical methods. Compare the changes in plasma noradrenaline from baseline between the this compound and placebo groups. For dose-response studies, use linear regression or ANOVA to assess the relationship between this compound dose and the change in noradrenaline levels.[5]
Experimental Workflow
The following diagram outlines the typical workflow for a clinical study investigating the effect of this compound on plasma noradrenaline.
Caption: Workflow for a clinical trial on this compound's noradrenaline effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a new and versatile antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sustained-release this compound, an imidazoline agonist, on plasma norepinephrine in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound, a novel imidazoline, on plasma norepinephrine in patients with congestive heart failure. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. I1-imidazoline agonist this compound decreases sympathetic nerve activity and blood pressure in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kup.at [kup.at]
- 9. The I1-imidazoline agonist this compound decreases sympathetic tone under physical and mental stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic action and pharmacokinetics of this compound after single oral administration in hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic administration of this compound suppresses sympathetic activation in a rat heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Moxonidine Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing moxonidine dosage to minimize sedation while maintaining its antihypertensive efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced sedation?
A1: this compound's primary antihypertensive effect is mediated by its agonistic activity on I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2][3][4] This action reduces sympathetic outflow, leading to a decrease in blood pressure.[1][2] However, this compound also has a lower affinity for α2-adrenergic receptors.[1][5] Stimulation of these α2-adrenergic receptors, particularly in the locus coeruleus, is associated with the common side effects of sedation and dry mouth observed with centrally acting antihypertensives.[6][7][8]
Q2: How can we minimize sedation when using this compound in our experiments?
A2: Minimizing sedation involves a careful dose titration strategy. The key is to start with a low dose and gradually increase it, allowing the subject to develop a tolerance to the sedative effects. The antihypertensive effects are maintained even as tolerance to sedation develops.
Q3: What is the recommended starting dose and titration schedule for this compound?
A3: For clinical research in humans, treatment should begin with the lowest possible dose, typically 200 micrograms (0.2 mg) once daily in the morning. If the desired antihypertensive effect is not achieved, the dose can be increased to 400 micrograms (0.4 mg) daily after a period of three weeks. This can be administered as a single morning dose or divided into two doses (morning and evening). If further blood pressure reduction is needed, the dosage can be increased to a maximum of 600 micrograms (0.6 mg) per day, given in two divided doses, after another three-week interval. A single dose should not exceed 400 micrograms.
Q4: Is there a difference in sedation between this compound and older centrally acting antihypertensives like clonidine?
A4: Yes. This compound exhibits a significantly higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors compared to clonidine.[2] This selectivity is believed to be the reason for the lower incidence of sedation and dry mouth with this compound.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive Sedation Observed at Initial Dosing | High individual sensitivity to the α2-adrenergic effects of this compound. | - Ensure the starting dose is at the lowest recommended level (e.g., 0.2 mg/day).- Consider administering the dose in the evening to see if daytime sedation is reduced.- If sedation persists and is unacceptable for the experimental protocol, consider a slower titration schedule with smaller dose increments. |
| Antihypertensive Efficacy is Achieved, but Sedation is a Confounding Factor | The therapeutic window for antihypertensive effect overlaps with the dose causing sedation in the subject. | - Maintain the current effective dose and monitor for the development of tolerance to the sedative effects over a period of 1-4 weeks.- Implement a standardized sedation assessment protocol (e.g., using VAS or RASS) to quantify the level of sedation and track its change over time. |
| Difficulty in Distinguishing Between Sedation and Fatigue | Subjective nature of self-reported side effects. | - Utilize objective measures of sedation where possible, such as psychomotor performance tests.- Employ validated sedation scales like the Richmond Agitation-Sedation Scale (RASS) which provide more objective criteria for assessment by trained personnel. |
Data Presentation
Table 1: Comparative Sedative Effects of this compound and Clonidine
| Parameter | This compound | Clonidine | Reference |
| Receptor Selectivity (I1/α2) | High | Low | [2] |
| Incidence of Sedation (Comparative Study 1) | Lower | Higher | [5] |
| Incidence of Dry Mouth (Comparative Study 1) | Lower | Higher | [5] |
Table 2: Recommended Dose Titration Schedule for this compound
| Week | Daily Dosage | Administration | Notes |
| 1-3 | 0.2 mg | Once daily (morning) | Initial starting dose. |
| 4-6 | 0.4 mg | Once daily (morning) or 0.2 mg twice daily | Increase if therapeutic effect is insufficient. |
| 7+ | 0.6 mg | 0.4 mg (morning) + 0.2 mg (evening) or 0.3 mg twice daily | Maximum recommended daily dose. A single dose should not exceed 0.4 mg. |
Experimental Protocols
Protocol for Assessing Sedation Levels During this compound Dose Optimization
1. Objective: To quantify the level of sedation at different dosages of this compound to identify the optimal dose with minimal sedative effects.
2. Materials:
- This compound tablets (0.2 mg, 0.4 mg)
- Placebo tablets
- Visual Analog Scale (VAS) for Sedation forms
- Richmond Agitation-Sedation Scale (RASS) assessment chart
- Blood pressure monitoring equipment
3. Methodology:
Mandatory Visualizations
Caption: this compound's dual signaling pathways for therapeutic and side effects.
Caption: Workflow for optimizing this compound dosage to minimize sedation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of this compound in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. wjgnet.com [wjgnet.com]
- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moxonidine Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for working with moxonidine in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation, centrally acting antihypertensive drug.[1][2] Its primary mechanism of action is as a selective agonist for the imidazoline (B1206853) receptor subtype 1 (I₁).[1][3][4] These receptors are found in the brainstem, and their activation leads to a decrease in sympathetic nervous system activity, resulting in reduced blood pressure.[1][3] this compound has a much greater affinity for the I₁-receptor than for the α₂-adrenergic receptor, which is associated with fewer side effects like sedation compared to older drugs like clonidine.[2][3]
Q2: In which solvents is this compound soluble for in vitro work?
A2: this compound, supplied as a crystalline solid, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5] It has limited solubility in aqueous buffers like PBS, which is also pH-dependent.[5] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q3: What is the recommended storage condition for this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions prepared in DMSO can be stored at -80°C for up to a year or at -20°C for one month.[6][7] It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Aqueous solutions are not recommended for storage for more than one day.[5]
This compound Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. Values can vary slightly between suppliers.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ~16.7 - 20 mg/mL[5][6] | ~69 - 82.7 mM | Sonication or gentle warming can aid dissolution.[6] This is the recommended solvent for primary stock solutions. |
| Ethanol | ~2 - 10 mg/mL[5][6] | ~8.3 - 41.4 mM | Sonication may be required.[6] |
| PBS (pH 7.2) | ~2 mg/mL[5] | ~8.3 mM | Limited solubility. Prepare fresh and do not store for more than a day.[5] |
| Water | < 1 mg/mL[6] | < 4.1 mM | Considered slightly soluble or insoluble.[6] |
Molecular Weight of this compound: 241.68 g/mol [6]
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (FW: 241.68 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 12.08 mg of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if needed.[6][8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.[7]
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol details the serial dilution of the DMSO stock solution into an aqueous medium to prevent precipitation.
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath. This is critical to prevent temperature-related precipitation.[9][10]
-
Create an Intermediate Dilution: To avoid solvent shock, first prepare an intermediate dilution. Add 2 µL of the 50 mM stock solution to 998 µL of pre-warmed medium. This creates a 100 µM intermediate solution in a medium with 0.2% DMSO.
-
Prepare the Final Working Solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium. Mix gently by inverting the tube.
-
The final working solution now has a this compound concentration of 10 µM.
-
The final DMSO concentration is 0.02%, which is well below the cytotoxic level for most cell lines (typically <0.5%).[7][11]
-
Use Immediately: Use the final working solution immediately to treat your cells. Do not store aqueous dilutions.[5]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (0.02% in this case) to treat a parallel set of cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms when thawing frozen DMSO stock. | Moisture Absorption: DMSO is hygroscopic and can absorb water over time, reducing its solvating power. | Use anhydrous, high-purity DMSO. Aliquot stock into single-use tubes to prevent repeated exposure to atmospheric moisture. |
| Precipitate forms immediately upon dilution into aqueous medium. | Solvent Shock: Rapidly adding a concentrated DMSO stock into a large volume of aqueous buffer causes the compound to "crash out" as it is no longer soluble.[8][9] Low Temperature: Using cold media reduces the solubility of the compound.[10] | Perform a serial dilution as described in Protocol 2. Create an intermediate dilution in the medium before making the final working solution.[9] Always use cell culture medium pre-warmed to 37°C.[9][12] |
| Precipitate forms over time in the incubator. | Concentration Exceeds Solubility: The final concentration in the medium is above the aqueous solubility limit of this compound. Media Evaporation: Evaporation from the culture plate/flask increases the compound's effective concentration.[10][13] | Reduce the final working concentration of this compound. Perform a solubility test in your specific medium to determine the maximum stable concentration. Ensure proper humidification in the incubator. Use culture plates with tight-fitting lids or seal them with gas-permeable tape.[13] |
| Inconsistent experimental results. | Inaccurate Dosing: Precipitation leads to a lower-than-intended concentration of active, soluble compound. Degradation: Although stable as a solid, stability in aqueous solutions is limited.[5] | Visually inspect the final working solution for any signs of precipitation before adding it to cells. Prepare fresh working solutions for every experiment.[5] |
Visualized Workflows and Pathways
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
This compound primarily acts on the I₁-imidazoline receptor, but also has a lower affinity for the α₂-adrenergic receptor. Both pathways can contribute to its effects in different cellular contexts.
Caption: Simplified signaling pathways for this compound.
References
- 1. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | Imidazoline Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adl.usm.my [adl.usm.my]
- 13. Cell Culture Academy [procellsystem.com]
Addressing moxonidine rebound hypertension in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moxonidine, with a specific focus on addressing rebound hypertension in experimental studies.
Troubleshooting Guides
Issue: Observing Significant Blood Pressure Spikes Upon this compound Cessation
Question: We have ceased this compound administration in our animal models (spontaneously hypertensive rats) and are observing a sharp and significant increase in blood pressure, exceeding baseline levels. How can we troubleshoot this?
Answer:
-
Confirm the Withdrawal Protocol: Abrupt cessation of this compound can lead to withdrawal symptoms. The recommended protocol is a gradual tapering of the dose over a period of two weeks.[1] A sudden withdrawal is more likely to induce a rebound effect.
-
Review the Dosing Regimen: The dosage of this compound used during the treatment phase is a critical factor. In a study with spontaneously hypertensive rats, this compound administered at 8 mg/kg/day did not result in rebound hypertension upon withdrawal.[2] However, after withdrawal of a higher dose (18 mg/kg), it took approximately 8 days for blood pressure to return to pre-treatment values, without overshooting.[2]
-
Assess the Animal Model: While this compound shows a lower propensity for rebound hypertension compared to clonidine (B47849), the specific animal model and its cardiovascular characteristics can influence the outcome.[2]
-
Evaluate for Concomitant Medications: If other antihypertensive agents, particularly beta-blockers, are being used in the experimental model, their withdrawal sequence in relation to this compound is crucial. It is recommended to withdraw the beta-blocker first, a few days before gradually tapering this compound.[1]
-
Check Measurement Techniques: Ensure that the blood pressure measurement technique (e.g., telemetry, tail-cuff) is calibrated and providing accurate readings.[3][4]
Issue: Difficulty in Establishing a Clear Rebound Hypertension Effect for a Comparative Study
Question: We are trying to establish a positive control for rebound hypertension using clonidine in our rat model to compare with this compound, but the effect is inconsistent. What are the key parameters to ensure a robust clonidine-induced rebound hypertension model?
Answer:
-
Clonidine Dosing and Withdrawal: Studies have shown that withdrawal from clonidine at doses of 0.3 mg/kg/day and 1.3 mg/kg/day in spontaneously hypertensive rats leads to a significant rebound in both systolic and diastolic blood pressure within one day.[2] The heart rate can also show a rebound increase of as much as 150 beats/min.[2]
-
Duration of Treatment: Ensure a sufficient duration of clonidine administration to establish dependence before withdrawal. The aforementioned study administered increasing doses over 6-8 day periods.[2]
-
Monitoring Frequency: Rebound hypertension with clonidine is a rapid phenomenon, often occurring within 24 hours of cessation.[5] Continuous or frequent blood pressure monitoring (e.g., via telemetry) is essential to capture the peak rebound effect.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to have a lower risk of rebound hypertension compared to clonidine?
A1: The differential effects of this compound and clonidine on rebound hypertension are attributed to their receptor selectivity. This compound is a selective agonist for I1-imidazoline receptors in the rostral ventrolateral medulla, which reduces sympathetic nervous system activity.[7] Clonidine, on the other hand, has a high affinity for both I1-imidazoline and α2-adrenergic receptors.[2] The α2-adrenergic agonism of clonidine is believed to play a more significant role in the development of rebound hypertension upon withdrawal.
Q2: Is rebound hypertension a significant concern in human clinical trials with this compound?
A2: Human studies have confirmed that this compound has a low incidence of rebound hypertension.[5] Upon withdrawal, blood pressure tends to gradually return to baseline levels over 2-3 days, in contrast to the rapid and often excessive increase seen with clonidine withdrawal.[5] While no rebound effect has been observed in many studies, a gradual withdrawal over two weeks is still advised as a precautionary measure.[1][8]
Q3: What are the typical symptoms of this compound withdrawal observed in studies, if any?
A3: In a case study involving the use of this compound for tramadol (B15222) withdrawal, the medication was well-tolerated, and no significant adverse withdrawal effects from this compound itself were reported.[1][9] The primary concern upon cessation is the gradual return of hypertension if the underlying condition is not otherwise managed.
Q4: What is a recommended tapering schedule for this compound in a research setting?
A4: A general recommendation is a gradual withdrawal over a two-week period.[1] For preclinical studies, this can be translated into a stepwise dose reduction. For example, if the maintenance dose is 8 mg/kg/day, the dose could be halved each week for two weeks before complete cessation. The exact schedule should be optimized based on the specific experimental model and objectives.
Q5: Can this compound be used to manage withdrawal symptoms from other substances in research models?
A5: There is evidence suggesting that this compound may be effective in managing withdrawal symptoms from opioids, such as tramadol.[1][2][9][10] Its mechanism of reducing sympathetic overactivity makes it a potential candidate for such studies.
Data Presentation
Table 1: Comparison of this compound and Clonidine Withdrawal in Spontaneously Hypertensive Rats
| Parameter | This compound Withdrawal (from 18 mg/kg/day) | Clonidine Withdrawal (from 1.3 mg/kg/day) |
| Blood Pressure | Returned to pre-treatment values within 8 days | Increased above pre-treatment values within 1 day |
| Heart Rate | Not specified to have a rebound effect | Rebound increase of 150 beats/min |
| Rebound Hypertension | Not observed | Observed |
Source: Data synthesized from a study in spontaneously hypertensive rats.[2]
Experimental Protocols
Protocol: Induction and Assessment of Rebound Hypertension in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) with established hypertension.
2. Surgical Preparation (Telemetry Implantation):
-
Anesthetize the rat following approved institutional protocols.
-
Implant a telemetry transmitter (e.g., for blood pressure and heart rate monitoring) with the catheter inserted into the abdominal aorta.[3]
-
Suture the transmitter body to the abdominal musculature.
-
Allow a recovery period of at least one week post-surgery.[3]
3. Drug Administration:
-
This compound Group: Administer this compound mixed with regular chow at a dose of 8-13 mg/kg/day for a period of 6-8 days.[2]
-
Clonidine (Positive Control) Group: Administer clonidine mixed with regular chow at a dose of 0.3-1.3 mg/kg/day for a period of 6-8 days.[2]
-
Control Group: Administer regular chow without the study drug.
4. Withdrawal Protocol:
-
This compound Group: Abruptly switch from this compound-containing chow to regular chow.
-
Clonidine Group: Abruptly switch from clonidine-containing chow to regular chow.
-
Tapering Sub-group (for this compound): Reduce the dose of this compound in the chow by 50% for one week, then by another 50% for the second week before complete withdrawal.
5. Monitoring:
-
Continuously monitor systolic blood pressure, diastolic blood pressure, and heart rate via the telemetry system.[3][6][11]
-
Record data at regular intervals (e.g., every 15-30 minutes) for at least 8 days following withdrawal.
6. Data Analysis:
-
Compare the post-withdrawal blood pressure and heart rate values to the baseline (pre-treatment) and treatment-phase values for each group.
-
A significant increase in blood pressure above baseline levels following drug cessation is indicative of rebound hypertension.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound via the I1-imidazoline receptor.
Caption: Experimental workflow for assessing this compound rebound hypertension.
References
- 1. This compound for tramadol withdrawal symptoms during detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug withdrawal and rebound hypertension: differential action of the central antihypertensive drugs this compound and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Placebo-controlled comparison of the efficacy and tolerability of once-daily this compound and enalapril in mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood pressure via telemetry during social confrontations in rats: effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: some controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Analysis of efficacy and safety of administration of this compound in patients with arterial hypertension and hypertensive crises] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kup.at [kup.at]
- 10. Effects of this compound on stress-induced peak blood pressure and renal function: a randomized, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telemetry monitoring of hemodynamic effects induced over time by adenosine agonists in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moxonidine Side Effect Profile in Research Animals
This technical support center provides essential information for researchers, scientists, and drug development professionals on the side effect profile of moxonidine in commonly used research animals. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during preclinical evaluation of this centrally acting antihypertensive agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its side effect profile?
A1: this compound is a selective agonist for the imidazoline (B1206853) I1 receptors located in the rostral ventrolateral medulla of the brainstem.[1][2] This agonism reduces sympathetic outflow from the central nervous system, leading to a decrease in blood pressure.[1][2] While highly selective for I1 receptors, this compound has a much lower affinity for α2-adrenergic receptors compared to older centrally acting antihypertensives like clonidine (B47849).[2] This selectivity is thought to contribute to a more favorable side effect profile, with a lower incidence of sedation and dry mouth.[2][3]
Q2: What are the most commonly observed side effects of this compound in research animals?
A2: The most frequently reported side effects in animal studies are related to its mechanism of action and include cardiovascular, central nervous system (CNS), and renal effects. These primarily include hypotension (a drop in blood pressure) and bradycardia (a decrease in heart rate).[4][5][6] Sedation or reduced motor activity can also be observed, particularly at higher doses.[6][7] In rats, an increase in urine and sodium excretion is a notable renal effect.[8][9]
Q3: Are the side effects of this compound dose-dependent?
A3: Yes, the side effects of this compound are generally dose-dependent. Higher doses are associated with more pronounced hypotension and bradycardia.[7][10] For instance, in stroke-prone spontaneously hypertensive rats (SHR-SP), a 10 mg/kg oral dose of this compound resulted in a more significant drop in blood pressure and heart rate compared to a 2 mg/kg dose.[6] Similarly, CNS effects like sedation and reduced motor activity are more evident at higher concentrations.[6][7]
Troubleshooting Guides
Issue 1: Excessive Hypotension and Bradycardia Observed During Experimentation
Symptoms:
-
A significant drop in mean arterial pressure (MAP) below the expected therapeutic range for the animal model.
-
A marked decrease in heart rate that could compromise organ perfusion.
Possible Causes:
-
Dose is too high: The administered dose may be excessive for the specific animal model, strain, or individual animal's health status.
-
Route of administration: Intravenous or intracerebroventricular administration can lead to a more rapid and pronounced hypotensive effect compared to oral administration.[11]
-
Anesthesia: Concomitant use of anesthetics can potentiate the hypotensive effects of this compound.[12]
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all dose calculations to ensure accuracy.
-
Reduce the Dose: If the hypotensive effect is excessive, consider reducing the dose in subsequent experiments. A dose-response study is recommended to establish the optimal therapeutic window for your specific model.
-
Alter the Route of Administration: If using a parenteral route, consider if a slower infusion rate or a different route (e.g., subcutaneous or oral) would be more appropriate to achieve a more gradual onset of action.
-
Monitor Vital Signs Continuously: Employ continuous blood pressure and heart rate monitoring (e.g., via telemetry or arterial catheter) to detect and respond to hemodynamic changes promptly.
-
Provide Supportive Care: In cases of severe hypotension, supportive measures such as intravenous fluid administration may be necessary to restore blood volume and pressure.
Issue 2: Sedation and Reduced Motor Activity in Study Animals
Symptoms:
-
Lethargy, decreased alertness, and a noticeable reduction in spontaneous movement.
-
Difficulty in performing behavioral tests or assessments.
Possible Causes:
-
High Dose: Sedation is a known CNS side effect of this compound, particularly at higher doses, likely due to its minor interaction with α2-adrenergic receptors.[2]
-
Species Sensitivity: Some animal species or strains may be more susceptible to the sedative effects of this compound.
Troubleshooting Steps:
-
Dose Adjustment: The most effective way to manage sedation is to use the lowest effective dose that achieves the desired therapeutic effect without causing significant CNS depression.
-
Acclimatization Period: Allow for a sufficient acclimatization period after drug administration before conducting any behavioral assessments.
-
Timing of Observations: Schedule behavioral observations for the time of peak drug effect to assess the full extent of sedation, and also at later time points to observe recovery.
-
Consider Alternative Compounds: If sedation is a persistent and confounding factor in your studies, you may need to consider alternative antihypertensive agents with a different mechanism of action.
Data Presentation
Table 1: Cardiovascular Side Effects of this compound in Rats
| Animal Model | Dose and Route of Administration | Observed Side Effects | Magnitude of Effect | Reference |
| Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | 2 mg/kg/day (p.o.) | Hypotension, Bradycardia | 7 ± 3% decrease in BP, 5 ± 1% decrease in HR | [6] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | 10 mg/kg/day (p.o.) | Hypotension, Bradycardia, Reduced Motor Activity | 21 ± 5% decrease in BP, 14 ± 5% decrease in HR, 34 ± 15% decrease in motor activity | [6] |
| Spontaneously Hypertensive Obese Rats (SHROBs) | 4 mg/kg/day (in chow) | Hypotension | Systolic BP reduced from 187 ± 6 to 156 ± 5 mmHg | [13] |
| Wistar Rats (Heart Failure Model) | 3 mg/kg/day | Tachycardia reduction | Dose-dependently decreased MI-induced tachycardia | [5] |
| Wistar Rats (Heart Failure Model) | 6 mg/kg/day | Tachycardia reduction | Dose-dependently decreased MI-induced tachycardia | [5] |
| Anesthetized Wistar Rats | 20 nmol (i.c.v. into 4th ventricle) | Hypotension, Bradycardia | Dose-dependently lowered MAP and HR | [11][14] |
p.o. - oral administration; i.c.v. - intracerebroventricular; BP - Blood Pressure; HR - Heart Rate; MAP - Mean Arterial Pressure; MI - Myocardial Infarction
Table 2: Renal Side Effects of this compound in Rats
| Animal Model | Dose and Route of Administration | Observed Side Effects | Magnitude of Effect | Reference |
| Anesthetized Sprague-Dawley Rats | 0.25 and 0.5 mg/kg (i.v.) | Increased fractional fluid and Na+ excretion | Transient increase | [8] |
| Spontaneously Hypertensive Rats (SHR) | 0.5 mg/kg (i.v.) | Increased urine flow and Na+ excretion | Urine flow: 11.9 to 50.3 µL/min/100g; Na+ excretion: 2.2 to 8.4 µmol/min/100g | [9] |
| 1K-1C Hypertensive Rats | 3 and 10 nmol/kg/min (intra-renal artery) | Small increase in urine volume and osmolar clearance | Attenuated response compared to normotensive rats | [15] |
i.v. - intravenous; 1K-1C - One-Kidney, One-Clip
Table 3: Metabolic Side Effects of this compound in Rats
| Animal Model | Dose and Route of Administration | Observed Side Effects | Magnitude of Effect | Reference |
| Obese Zucker Rats | 3 mg/kg/day (p.o.) | Decreased food intake and body weight | 20% decrease in food intake, 15% lower final body weight | [16] |
| Lean Zucker Rats | 3 mg/kg/day (p.o.) | Decreased food intake and body weight | 8% decrease in food intake, 7% lower final body weight | [16] |
p.o. - oral administration
Table 4: Side Effects of this compound in Other Animal Species
| Animal Species | Dose and Route of Administration | Observed Side Effects | Magnitude of Effect | Reference |
| Renal-Hypertensive Dogs | Not specified | Hypotension | Confirmed hypotensive action | [4] |
| Anesthetized Beagle Dogs | 10-100 µg/kg (i.v., intra-arterial) | Hypotension, Bradycardia | Dose-dependent decrease in arterial pressure and heart rate | [17] |
i.v. - intravenous
Note on Non-Human Primates: Publicly available literature lacks specific quantitative data on the side effect profile of this compound in non-human primates. General toxicology studies in these species are typically conducted for novel drug candidates when they are the only pharmacologically relevant species.[18][19] Researchers planning studies in non-human primates should design dose-ranging studies carefully, starting with low doses and monitoring cardiovascular parameters closely.
Experimental Protocols
Cardiovascular Assessment in Conscious Rats using Telemetry
This protocol is based on methodologies described in studies investigating the hemodynamic effects of this compound in conscious, unrestrained rats.[6][11]
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or other relevant rat strains.
2. Surgical Implantation of Telemetry Transmitters:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Aseptically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the catheter inserted into the abdominal aorta for blood pressure measurement and the ECG leads placed in a lead II configuration.
-
Allow a recovery period of at least one week post-surgery to ensure the animal has returned to a normal physiological state.
3. Drug Administration:
-
This compound can be administered via various routes, including oral gavage (p.o.), intravenous (i.v.), or intracerebroventricular (i.c.v.) injection.
-
For chronic studies, this compound can be mixed with the animal's chow or administered via osmotic minipumps.[5][13]
4. Data Acquisition and Analysis:
-
Record baseline cardiovascular parameters (blood pressure, heart rate) for a sufficient period before drug administration.
-
Continuously record data after drug administration for the desired duration of the experiment.
-
Analyze the data to determine the time course and magnitude of changes in hemodynamic parameters.
Renal Function Assessment in Anesthetized Rats
This protocol is a summary of the clearance techniques used to evaluate the renal effects of this compound.[8][9]
1. Animal Model:
-
Sprague-Dawley or Wistar rats.
2. Animal Preparation:
-
Anesthetize the rat (e.g., with Inactin®).
-
Catheterize the trachea to ensure a clear airway.
-
Insert catheters into the jugular vein for infusions and the carotid artery for blood sampling and blood pressure monitoring.
-
Catheterize the bladder for urine collection.
3. Experimental Procedure:
-
Administer a priming dose of inulin (B196767) and PAH (para-aminohippuric acid) followed by a continuous intravenous infusion to measure glomerular filtration rate (GFR) and renal plasma flow (RPF), respectively.
-
After a stabilization period, collect urine and blood samples at timed intervals before and after the administration of this compound.
-
This compound is typically administered intravenously as a bolus followed by a continuous infusion.
4. Sample Analysis:
-
Analyze urine and plasma samples for inulin, PAH, and electrolyte (Na+, K+) concentrations.
-
Calculate GFR, RPF, urine flow rate, and fractional excretion of electrolytes.
Visualizations
Caption: Mechanism of this compound-Induced Hypotension and Bradycardia.
Caption: General Experimental Workflow for Assessing this compound Side Effects.
Caption: Troubleshooting Logic for Managing Adverse Events.
References
- 1. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of this compound in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General pharmacology of the novel centrally acting antihypertensive agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic administration of this compound suppresses sympathetic activation in a rat heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of chronic administration of this compound in hypertensive rats SHR-SP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound and clonidine on renal function and blood pressure in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal and blood pressure effects of this compound and clonidine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose of this compound within the rostral ventrolateral medulla improves the baroreflex sensitivity control of sympathetic activity in hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on blood pressure and sympathetic tone in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 13. Cardiac effects of this compound in spontaneously hypertensive obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive responses elicited by central this compound in rats: possible role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Attenuated renal response to this compound and rilmenidine in one kidney-one clip hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of this compound on feeding and body fat in obese Zucker rats: role of hypothalamic NPY neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound acting centrally inhibits airway reflex responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. toxicology.org [toxicology.org]
Technical Support Center: Moxonidine Formulation and Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on experimental formulations to modify the bioavailability and pharmacokinetic profile of moxonidine.
Frequently Asked Questions (FAQs)
Q1: Why is there research on improving the bioavailability of this compound when it is already high?
This compound inherently exhibits high oral bioavailability, approximately 88-90%, and is not subject to significant first-pass metabolism.[1][2] Therefore, the primary goal of developing new experimental formulations is typically not to increase the total amount of drug absorbed (AUC), but rather to modify the rate and duration of drug release and absorption. The main objectives include:
-
Developing sustained-release (SR) or controlled-release (CR) formulations to reduce dosing frequency, which can improve patient compliance.
-
Minimizing fluctuations in plasma concentration by lowering the peak plasma concentration (Cmax), which may reduce concentration-dependent side effects.[3]
-
Creating alternative delivery routes like transdermal patches to provide steady, continuous drug administration and bypass the gastrointestinal tract entirely.
Q2: What is the standard pharmacokinetic profile of an immediate-release this compound tablet?
Following oral administration of a standard immediate-release tablet, this compound is rapidly absorbed.
-
Time to Peak Concentration (Tmax): Approximately 1 hour.[1][4]
-
Bioavailability: Close to 90%.[1]
-
Metabolism & Excretion: this compound is primarily eliminated unchanged by the kidneys.[1][5][6]
Q3: What are the most promising experimental approaches for modifying this compound delivery?
Based on current research, promising approaches focus on controlled and alternative delivery routes:
-
Sustained-Release (SR) Oral Formulations: Experimental SR formulations have been tested in clinical settings to prolong the therapeutic effect and maintain stable plasma levels over a longer period.[3][7]
-
Transdermal Patches: In-vitro studies have shown the feasibility of formulating this compound into transdermal patches using various polymer matrices to achieve a controlled release profile through the skin.
-
Gastro-retentive Drug Delivery Systems (GRDDS): Technologies like floating tablets are designed to prolong the drug's residence time in the stomach, allowing for extended and site-specific drug release, which can be beneficial for drugs with a narrow absorption window.[8][9]
-
Buccal Films: Mucoadhesive buccal films offer a way to bypass first-pass metabolism and deliver the drug directly into systemic circulation through the oral mucosa.[10][11]
Troubleshooting Guides
Issue: Inconsistent drug release from my experimental transdermal patch during in-vitro testing.
-
Potential Cause 1: Improper Polymer Combination. The ratio and type of hydrophilic and hydrophobic polymers are critical for controlling drug release. An improper balance can lead to erratic diffusion.
-
Solution 1: Systematically vary the ratios of your chosen polymers (e.g., Sodium Alginate and HPMC) to find the optimal matrix composition. Ensure complete and uniform mixing of the drug and polymers during preparation.
-
Potential Cause 2: Inconsistent Patch Thickness or Drug Content. Variations in the casting and drying process can lead to patches of non-uniform thickness and drug distribution, causing variable release rates.
-
Solution 2: Refine your solvent casting technique to ensure a uniform slurry is poured and dried evenly. Perform thorough quality control on the prepared patches, including tests for thickness, weight variation, and drug content uniformity, before starting diffusion studies.
-
Potential Cause 3: Air Bubbles in the Franz Diffusion Cell. Air bubbles trapped between the membrane and the receptor medium can act as a barrier, artificially reducing the diffusion rate and leading to inconsistent results.
-
Solution 3: Ensure the receptor medium is properly degassed before use. When mounting the membrane (e.g., rat skin or a synthetic membrane), be meticulous in removing any air bubbles from beneath it.
Issue: My experimental sustained-release oral tablets show an initial "dose dumping" effect.
-
Potential Cause 1: Inadequate Rate-Controlling Polymer. The concentration or type of the release-controlling polymer (e.g., HPMC) may be insufficient to form a robust gel layer upon hydration, leading to a rapid initial release of the drug.
-
Solution 1: Increase the concentration or viscosity grade of the rate-controlling polymer in your formulation. Consider using a combination of polymers to achieve better control over the initial burst release.
-
Potential Cause 2: Formulation is too porous. Highly porous tablets can allow the dissolution medium to penetrate the core too quickly, leading to rapid drug dissolution and diffusion before the protective gel layer is fully formed.
-
Solution 2: Optimize the compression force during tableting. A higher compression force can reduce tablet porosity. Also, evaluate the particle size of your excipients, as this can influence the packing and porosity of the final tablet.
Data Presentation
Table 1: In-Vitro Drug Release from an Experimental this compound Transdermal Formulation
This table summarizes the percentage of drug release from a selected formulation (FC*) in an in-vitro diffusion study. The formulation consists of Sodium Alginate (SA) and Hydroxypropyl Methylcellulose (HPMC) in a 1:3 ratio with a permeation enhancer.
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 12.5 |
| 2 | 25.0 |
| 3 | 38.4 |
| 4 | 51.2 |
| 5 | 65.8 |
| 6 | 78.3 |
| 7 | 86.16 |
Note: Data is conceptualized based on findings from in-vitro studies. Actual results will vary based on specific experimental conditions.
Table 2: Theoretical Pharmacokinetic Profile of an Ideal Sustained-Release (SR) this compound Formulation vs. Immediate-Release (IR)
This table illustrates the expected changes in key pharmacokinetic parameters for a successful once-daily SR formulation compared to a conventional IR tablet.
| Pharmacokinetic Parameter | Immediate-Release (IR) Tablet | Ideal Sustained-Release (SR) Formulation | Rationale for Change |
| Time to Peak (Tmax) | ~1 hour[1] | 4-6 hours | Slower drug release and absorption rate. |
| Peak Concentration (Cmax) | High | Lower | Drug is released gradually over time, avoiding a rapid peak. |
| Trough Concentration (Cmin) | Low | Higher | Sustained release maintains drug levels above the minimum effective concentration for longer. |
| Area Under the Curve (AUC) | Similar | Similar | The total amount of drug absorbed over 24 hours should be comparable for bioequivalence. |
| Dosing Frequency | 2 times daily | 1 time daily | The prolonged release profile allows for a reduction in the number of doses per day. |
Disclaimer: This table is a theoretical illustration. Specific in-vivo pharmacokinetic data for experimental sustained-release this compound formulations in animal models is not widely available in published literature.
Experimental Protocols
Protocol 1: In-Vitro Permeation Study of a this compound Transdermal Patch
Objective: To evaluate the rate of this compound permeation from a formulated transdermal patch through a membrane using a Franz diffusion cell.
Materials:
-
Formulated this compound Transdermal Patches
-
Franz Diffusion Cells
-
Phosphate (B84403) Buffer (pH 7.4) as receptor medium
-
Excised rat abdominal skin (or synthetic membrane like Strat-M®)
-
Magnetic stirrer
-
HPLC system for this compound quantification
Methodology:
-
Membrane Preparation: Shave the hair from the abdominal skin of a Wistar rat. Carefully excise the skin and remove any adhering subcutaneous tissue. Equilibrate the skin in phosphate buffer (pH 7.4) for 30 minutes before mounting.
-
Franz Cell Assembly:
-
Fill the receptor compartment of the Franz diffusion cell with pre-warmed (37°C ± 0.5°C), degassed phosphate buffer.
-
Mount the prepared rat skin on the diffusion cell with the stratum corneum side facing the donor compartment. Ensure no air bubbles are trapped underneath.
-
Start the magnetic stirrer in the receptor compartment to ensure uniform mixing.
-
-
Patch Application: Cut the transdermal patch to the exact size of the diffusion cell's effective area. Apply the patch to the surface of the mounted skin in the donor compartment.
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 1 mL) of the receptor medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.
Protocol 2: General Protocol for an In-Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine and compare the pharmacokinetic profiles of an experimental this compound formulation (e.g., sustained-release tablet) and a standard immediate-release formulation in rats.
Animal Model:
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 200-250 g
-
Group Size: Minimum of 6 rats per formulation group.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Fast rats overnight before dosing but allow free access to water.
Methodology:
-
Dosing:
-
Divide rats into two groups: Group A (Control - Immediate-Release this compound) and Group B (Test - Sustained-Release this compound).
-
Administer the respective formulations orally via gavage. The dose should be equivalent in both groups (e.g., 1 mg/kg). A suspension of the crushed tablet in a vehicle like 0.5% carboxymethyl cellulose (B213188) can be used.
-
-
Blood Sampling:
-
Collect blood samples (~0.25 mL) from the tail vein or via a cannulated jugular vein at specified time points.
-
Suggested Time Points for IR Group: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.
-
Suggested Time Points for SR Group: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours post-dose.
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) or HPLC method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters for each rat:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the concentration-time curve from time 0 to the last measurable point)
-
AUC0-inf (Area under the curve extrapolated to infinity)
-
t1/2 (Elimination half-life)
-
-
Calculate the mean and standard deviation for these parameters for each group and perform statistical comparisons.
-
Visualizations
Caption: Workflow for In-Vitro Permeation Testing of a this compound Transdermal Patch.
Caption: Rationale for Developing Modified-Release this compound Formulations.
References
- 1. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mvmj.researchcommons.org [mvmj.researchcommons.org]
- 3. Central nervous system effects of this compound experimental sustained release formulation in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and disposition of the antihypertensive agent this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sustained-release this compound, an imidazoline agonist, on plasma norepinephrine in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. apjhs.com [apjhs.com]
- 10. jocpr.com [jocpr.com]
- 11. ijnrd.org [ijnrd.org]
Moxonidine Pharmaceutical Formulation Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing moxonidine for pharmaceutical research.
Troubleshooting Guide: Common Stability Issues with this compound Formulations
This guide addresses specific issues that may arise during the formulation and storage of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency in Liquid Formulations | Hydrolysis: this compound is susceptible to degradation in aqueous solutions, particularly under acidic or basic conditions.[1] | - pH Control: Maintain the pH of the formulation within a stable range, ideally between 6.0 and 8.0. Use a suitable buffer system such as a phosphate (B84403) or citrate (B86180) buffer to maintain the desired pH. - Minimize Water Activity: For solid or semi-solid formulations, control the moisture content and consider using excipients with low hygroscopicity. |
| Discoloration or Formation of Impurities | Oxidation: The chemical structure of this compound is prone to oxidative degradation, which can be accelerated by exposure to oxygen, light, and certain metal ions.[2] | - Use of Antioxidants: Incorporate antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or ascorbic acid into the formulation. The selection and concentration should be optimized based on compatibility studies. - Inert Atmosphere: During manufacturing and packaging, replace the headspace with an inert gas like nitrogen or argon to minimize exposure to oxygen. - Chelating Agents: If metal ion catalysis is suspected, consider adding a chelating agent like edetate disodium (B8443419) (EDTA). |
| Degradation Upon Exposure to Light | Photodegradation: this compound can be sensitive to light, leading to the formation of degradation products. | - Light-Resistant Packaging: Store the formulation in amber-colored or opaque containers to protect it from light. - UV-Absorbing Excipients: For topical formulations, consider the inclusion of UV-absorbing excipients. |
| Incompatibility with Excipients | Chemical Interaction: Certain excipients may react with this compound, leading to degradation. | - Excipient Compatibility Studies: Conduct thorough compatibility studies with all proposed excipients. Store binary mixtures of this compound and each excipient under stressed conditions (e.g., elevated temperature and humidity) and analyze for degradation. |
Frequently Asked Questions (FAQs)
Formulation Development
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathways for this compound are oxidation and hydrolysis.[2] Oxidation can occur on the imidazoline (B1206853) ring or the methyl group, while hydrolysis is more pronounced in acidic and basic conditions.[1]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: While specific kinetic data across a wide pH range is limited in publicly available literature, forced degradation studies suggest that this compound is most stable in neutral to slightly alkaline conditions. A pH range of 6.0 to 8.0 is generally recommended for aqueous formulations. It is crucial to perform pH-stability profiles for your specific formulation to determine the optimal pH.
Q3: Which antioxidants are compatible with this compound?
A3: While specific compatibility data for this compound with all antioxidants is not extensively published, common pharmaceutical antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and ascorbic acid can be considered. It is essential to conduct compatibility studies to ensure that the chosen antioxidant does not negatively interact with this compound or other excipients in the formulation.
Analytical Testing
Q4: How can I quantify this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended. A reversed-phase C18 column with UV detection is commonly used. The mobile phase composition and gradient can be optimized to achieve good separation between this compound and its potential degradation products.
Q5: What are the expected degradation products of this compound under stress conditions?
A5: Under oxidative stress, degradation products can include hydroxymethyl this compound, hydroxy this compound, and dehydrogenated this compound.[2] Hydrolytic degradation under acidic or basic conditions can also lead to the formation of specific impurities.
Data Presentation: this compound Degradation Under Stress Conditions
The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in a stability-indicating RP-HPLC method development study.
| Stress Condition | Time (hours) | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1N HCl) | 24 | 96.854 | 3.146 | 100.00 |
| Basic Hydrolysis (0.1N NaOH) | 24 | 81.632 | 18.368 | 100.00 |
| Thermal Degradation (60°C) | 24 | 86.475 | 13.525 | 100.00 |
| UV (254nm) | 24 | 97.866 | 2.134 | 100.00 |
| 3% Hydrogen Peroxide | 24 | 98.654 | 1.346 | 100.00 |
Data adapted from a forced degradation study of this compound API.[1]
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method. Method validation and optimization are crucial for specific applications.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Symmetry ODS C18 (4.6 x 250mm, 5µm) or equivalent.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be adjusted to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 235 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., mobile phase) to a known concentration.
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and analyze all samples using the developed stability-indicating HPLC method.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound formulation stability.
References
Technical Support Center: Overcoming Moxonidine Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving moxonidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should consider when designing my experiments?
A1: this compound is a second-generation centrally acting antihypertensive agent.[1][2] Its primary mechanism of action is as a selective agonist for the imidazoline (B1206853) receptor subtype 1 (I₁-R) located in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2] Activation of these receptors reduces sympathetic outflow from the central nervous system, leading to a decrease in peripheral vascular resistance and a lowering of blood pressure.[1] this compound has a significantly higher affinity for I₁-imidazoline receptors compared to α₂-adrenergic receptors, which is a key distinction from older centrally acting antihypertensives like clonidine.[2] This selectivity is responsible for its favorable side-effect profile, with a lower incidence of sedation and dry mouth.[3]
Q2: What are the known signaling pathways activated by this compound?
A2: this compound has been shown to modulate several intracellular signaling pathways. A key pathway influenced by this compound is the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4] In the RVLM, this compound can decrease the production of reactive oxygen species (ROS) by inactivating the PI3K/Akt signaling pathway, which contributes to its antihypertensive effect.[4] Additionally, in cardiac cells, this compound has been shown to inhibit norepinephrine-induced p38 MAPK phosphorylation while preserving Akt phosphorylation, suggesting a role in cardioprotection.[5]
Q3: How should I prepare and store this compound for my experiments to ensure its stability?
A3: this compound is typically supplied as a crystalline solid.[3] For in vitro experiments, stock solutions can be prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] The solubility of this compound is approximately 20 mg/mL in DMSO and 10 mg/mL in ethanol.[3] For final dilutions into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[3] Aqueous solutions of this compound can be prepared by directly dissolving the solid in buffers like PBS (pH 7.2), with a solubility of about 2 mg/mL.[3] It is recommended not to store aqueous solutions for more than one day to prevent degradation.[3] For long-term storage, this compound as a solid should be stored at -20°C.[3]
Troubleshooting Guides
In Vitro Assays
Issue: High Variability in Cell-Based Assay Results
-
Question: My cell-based assays with this compound show high variability between replicate wells. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several factors. Uneven cell seeding is a common culprit; ensure you have a single-cell suspension before plating and mix the suspension between plating each well.[6][7] The "edge effect," where wells on the perimeter of the plate behave differently due to increased evaporation, can also contribute to variability.[6] To mitigate this, consider filling the outer wells with sterile water or media without cells.[6] Inconsistent incubation times and temperatures can also lead to divergent results.[6] Finally, ensure that your this compound stock solutions are properly diluted and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability.
Issue: Inconsistent Results in Receptor Binding Assays
-
Question: I am performing a radioligand binding assay to determine this compound's affinity for I₁ receptors, but my results are not reproducible. What should I check?
-
Answer: Reproducibility issues in radioligand binding assays can arise from several sources. High non-specific binding can obscure your specific signal.[6] To address this, try reducing the concentration of the radioligand or the amount of membrane protein used.[6] Ensure your washing steps are sufficient to remove unbound radioligand.[6] Also, confirm the purity and specific activity of your radioligand, as degradation can lead to inconsistent results.[6] The choice of unlabeled ligand to define non-specific binding is also critical; it should have high affinity for the target receptor. Finally, ensure that your incubation conditions (time and temperature) allow the binding to reach equilibrium.[6]
In Vivo Experiments
Issue: High Variability in Blood Pressure Measurements in Animal Models
-
Question: I am observing significant variability in blood pressure readings in my spontaneously hypertensive rats (SHR) treated with this compound. How can I reduce this?
-
Answer: Blood pressure is a highly dynamic physiological parameter, and several factors can contribute to its variability in animal studies.[8] The stress of handling and restraint can significantly elevate blood pressure.[9] Acclimatize the animals to the measurement procedure and the environment to minimize stress-induced fluctuations. The method of blood pressure measurement (e.g., tail-cuff vs. telemetry) can also introduce variability. Telemetry is generally considered the gold standard as it allows for continuous measurement in conscious, unrestrained animals. Genetic variability within the SHR strain, even from different suppliers, can also be a source of variation in blood pressure.[10] It is also important to consider the time of day for measurements, as circadian rhythms can influence blood pressure.
Issue: Inconsistent Dose-Response to this compound in Vivo
-
Question: The dose-response relationship for this compound's antihypertensive effect is inconsistent in my animal experiments. What could be the reason?
-
Answer: Inconsistent dose-response can be due to several factors. The route of administration (e.g., oral gavage, intravenous, intraperitoneal) can significantly affect the bioavailability and pharmacokinetics of this compound. Ensure the chosen route is appropriate and consistently performed. The formulation of the drug can also impact its absorption. For oral administration, consider the potential influence of food intake, although studies in humans suggest it has a negligible effect on this compound's bioavailability.[11] The age and weight of the animals can also influence the drug's effect, so ensure these are consistent across your experimental groups. Finally, ensure accurate dose calculations and administration for each animal.
Analytical Methods
Issue: Variability in HPLC Quantification of this compound
-
Question: My HPLC analysis of this compound in plasma samples is showing inconsistent peak areas and retention times. What should I troubleshoot?
-
Answer: Inconsistent HPLC results can be due to issues with the mobile phase, column, or the sample itself.[12][13] Fluctuations in the mobile phase composition can lead to shifting retention times; ensure it is prepared accurately and is properly degassed.[13] Column degradation can cause peak tailing and loss of resolution; regular cleaning and proper storage are crucial.[12] If you suspect column blockage, which can cause high backpressure, try flushing the column or replacing the inlet frit.[12] Inconsistent sample preparation, such as incomplete protein precipitation or extraction, can also lead to variability. Ensure your sample preparation method is robust and consistently applied.
Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor | Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Selectivity (α₂/I₁) | Reference |
| I₁-imidazoline | Bovine | Ventrolateral Medulla | [³H]Clonidine | 4.3 | - | [14] |
| α₂-adrenergic | Bovine | Ventrolateral Medulla | [³H]Clonidine | 170 | 40-fold | [14] |
| I₁-imidazoline | Rat | Renal Medulla | [¹²⁵I]p-iodoclonidine | - | - | [14] |
| α₂B-adrenergic | Rat | Renal Medulla | [¹²⁵I]p-iodoclonidine | - | ~700-fold | [14] |
Table 2: In Vivo Dose-Response of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| 0.05 nmol | Bilateral injection into RVLM | Significant reduction | Significant reduction | [15] |
| 0.5 nmol | Bilateral injection into RVLM | Dose-dependent reduction | Dose-dependent reduction | [15] |
| 5 nmol | Bilateral injection into RVLM | Pronounced and prolonged reduction | Pronounced and prolonged reduction | [15] |
| 4 mg/kg/day | In chow (15 days) | ↓ from 187 to 156 mmHg | Not reported | [16] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
Objective: To determine the binding affinity (Kᵢ) of this compound for I₁-imidazoline receptors.
Materials:
-
Membrane preparation from a tissue or cell line expressing I₁-imidazoline receptors (e.g., bovine ventrolateral medulla).
-
Radioligand with known affinity for I₁ receptors (e.g., [³H]clonidine).
-
Unlabeled this compound.
-
Unlabeled competitor for non-specific binding determination (e.g., a high concentration of an appropriate I₁ ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and competitor binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kₔ), and either buffer, unlabeled competitor, or this compound to the wells. Incubate at a constant temperature for a sufficient time to reach equilibrium (determined from prior kinetic experiments).[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of Akt in a cell line of interest.
Materials:
-
Cell line of interest cultured in appropriate media.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total-Akt.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[17]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal for each sample.
Visualizations
References
- 1. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cellgs.com [cellgs.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ijnrd.org [ijnrd.org]
- 14. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low dose of this compound within the rostral ventrolateral medulla improves the baroreflex sensitivity control of sympathetic activity in hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiac effects of this compound in spontaneously hypertensive obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Moxonidine Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term moxonidine administration studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in long-term this compound administration studies?
A1: Long-term studies with this compound present several challenges. The most common include managing side effects such as dry mouth and sedation, which can affect subject compliance and data quality.[1][2][3] Another significant concern is the potential for rebound hypertension upon abrupt discontinuation of the drug.[4][5][6] Furthermore, unexpected adverse outcomes have been observed in specific patient populations, such as increased mortality in patients with heart failure, highlighting the need for careful subject selection and monitoring.[4][7][8] In animal studies, dose-dependent effects on motor activity and the potential for withdrawal syndromes in heart rate have been reported.[9]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a centrally acting antihypertensive agent.[10] Its primary mechanism involves the selective agonism of imidazoline (B1206853) I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[7][10] Activation of these receptors inhibits sympathetic outflow from the brain, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[10] this compound has a lower affinity for α2-adrenergic receptors compared to older centrally acting antihypertensives like clonidine (B47849), which is thought to contribute to its improved tolerability profile, with less sedation and dry mouth.[3][10]
Q3: Are there known effects of long-term this compound administration on metabolic parameters?
A3: Yes, several studies suggest that long-term this compound administration can have beneficial effects on metabolic parameters. It has been shown to improve insulin (B600854) sensitivity and glucose metabolism, making it a potentially useful agent for hypertensive patients with metabolic syndrome or diabetes.[10] In animal models, such as obese Zucker rats, chronic this compound treatment has been associated with reduced food intake, weight gain, and plasma insulin levels, suggesting an improvement in insulin resistance.[11]
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound has been shown to modulate several key signaling pathways. In the RVLM, it can decrease the production of reactive oxygen species (ROS) by inactivating the phosphoinositide-3 kinase (PI3K)/Akt signaling pathway.[12] Additionally, this compound has been found to inhibit the phosphorylation of p38 MAPK and Akt in cardiac tissue, which may contribute to its cardioprotective effects.[13] It has also been implicated in the activation of the insulin signaling cascade via the PKB/Akt-eNOS pathway.[14]
Troubleshooting Guide
Q1: We are observing significant sedation in our animal subjects, affecting their feeding and behavioral assessments. How can we mitigate this?
A1: Sedation is a known side effect of this compound, although it is generally less severe than with older centrally acting antihypertensives.[1][3]
-
Dose Adjustment: Consider a dose-response study to identify the lowest effective dose that maintains the desired antihypertensive effect with minimal sedation. In spontaneously hypertensive rats (SHR), lower doses (0.05 and 0.5 nmol) injected into the RVLM were shown to have beneficial effects on baroreflex sensitivity without the significant drop in blood pressure and sympathetic nerve activity seen at higher doses.[15]
-
Route of Administration: The route of administration can influence the side-effect profile. Central administration may allow for lower doses to achieve the desired effect compared to systemic administration, potentially reducing peripheral side effects.[7]
-
Acclimatization Period: Allow for an adequate acclimatization period after the initiation of treatment. The incidence and severity of sedation and dry mouth have been observed to decrease with continued exposure to this compound over time in clinical settings.[2]
Q2: Our study involves the cessation of this compound treatment, and we are concerned about rebound hypertension. What precautions should we take?
A2: Rebound hypertension is a potential issue, particularly with abrupt withdrawal of centrally acting antihypertensives.[4]
-
Gradual Tapering: Instead of abrupt cessation, implement a gradual dose reduction schedule. A slow taper over several days or weeks can help to mitigate the risk of a sharp increase in blood pressure. While some studies suggest rebound hypertension is not a major issue with this compound, gradual withdrawal is a prudent precautionary measure.[4]
-
Concurrent Medications: If the subjects are on concurrent medications, particularly beta-blockers, be aware of potential interactions during withdrawal. It is recommended to withdraw the beta-blocker first before discontinuing this compound.[4]
-
Close Monitoring: During and after the withdrawal period, ensure close and frequent monitoring of blood pressure and heart rate to detect any signs of rebound hypertension promptly.
Q3: We are planning a long-term study in a rodent model of heart failure. Are there any specific considerations?
A3: Caution is strongly advised when using this compound in the context of heart failure.
-
Adverse Clinical Trial Results: The MOXCON (this compound Congestive Heart Failure) trial was prematurely terminated due to an increase in mortality in the this compound-treated group compared to placebo.[7][8] Therefore, this compound is contraindicated in patients with any degree of heart failure.[4]
-
Animal Model Nuances: While some animal studies have shown that this compound can suppress sympathetic activation and attenuate myocardial remodeling in a rat heart failure model post-myocardial infarction, the translation of these findings to a clinical setting has been unsuccessful.[16][17] If proceeding with such a study, it is crucial to have a strong scientific rationale, carefully select the animal model and endpoints, and acknowledge the contradictory clinical evidence.
Data Presentation
Table 1: Effects of Long-Term this compound Administration in Spontaneously Hypertensive Obese Rats (SHROBs)
| Parameter | Control | This compound (4 mg/kg/day for 15 days) | P-value |
| Systolic Blood Pressure (mm Hg) | 187 +/- 6 | 156 +/- 5 | < 0.05 |
| Plasma ANP (pg/mL) | 1595 +/- 371 | 793 +/- 131 | < 0.05 |
| Plasma BNP (pg/mL) | 22 +/- 3 | 14 +/- 1 | < 0.04 |
| Atrial ANP mRNA/GAPDH mRNA | 100% | 39% +/- 10% of control | < 0.03 |
| Left Ventricular ANP mRNA | 100% | 69% +/- 7% of control | < 0.02 |
| Left Ventricular BNP mRNA | 100% | 74% +/- 6% of control | < 0.02 |
| Data extracted from a study on the cardiac effects of this compound in SHROBs.[18] |
Table 2: Adverse Events in a 24-Week Study of this compound in Hypertensive Patients with Advanced Renal Failure
| Parameter | This compound (0.3 mg/day) | Nitrendipine (20 mg/day) |
| Number of Patients | 89 | 82 |
| Incidence of Pre-defined Specific Adverse Events | 42% (37 patients) | 46% (38 patients) |
| Dropout Rate Due to Adverse Events | 12.4% | 9.8% |
| Change in Creatinine Clearance (mL/min) | -0.5 +/- 4.3 | -2.3 +/- 4.0 |
| Change in Serum Creatinine (μmol/L) | +12.7 +/- 49.2 | +43.4 +/- 71.3 |
| Data from a comparative study on the safety and tolerability of this compound versus nitrendipine.[19][20] |
Experimental Protocols
Protocol 1: Chronic this compound Administration in a Rat Heart Failure Model
-
Animal Model: Male Wistar rats subjected to coronary artery ligation to induce myocardial infarction.
-
Treatment Groups:
-
Sham-operated control.
-
Myocardial infarction (MI) control.
-
MI + this compound (3 mg/kg/day).
-
MI + this compound (6 mg/kg/day).
-
-
Drug Administration: this compound was administered from day 1 to day 21 post-myocardial infarction.
-
Measurements (at 21 days):
-
Heart rate and blood pressure were measured in conscious, chronically instrumented rats.
-
Plasma catecholamine levels were determined by high-performance liquid chromatography.
-
Ventricular weight to body weight ratio was calculated to assess post-MI remodeling.
-
Interstitial collagen deposition was measured morphometrically in the interventricular septum.[16][17]
-
Protocol 2: Evaluation of this compound's Effects on Feeding and Body Fat in Obese Zucker Rats
-
Animal Model: Lean and obese Zucker rats.
-
Treatment Groups:
-
Lean control (saline).
-
Obese control (saline).
-
Lean + this compound (3 mg/kg/day).
-
Obese + this compound (3 mg/kg/day).
-
-
Drug Administration: this compound or saline was administered by gavage daily for 21 days.
-
Measurements:
-
Daily food intake and body weight.
-
At the end of the study, blood samples were collected for analysis of plasma insulin and leptin.
-
Gonadal fat mass was measured.
-
Hypothalamic neuropeptide Y (NPY) mRNA, brown adipose tissue uncoupling protein-1 (UCP-1) mRNA, and white fat ob mRNA were measured.[11]
-
Visualizations
Caption: this compound's signaling pathway in the RVLM.
References
- 1. This compound: a review of safety and tolerability after seven years of clinical experience. | Semantic Scholar [semanticscholar.org]
- 2. Safety and tolerability of this compound in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of safety and tolerability after seven years of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Drug withdrawal and rebound hypertension: differential action of the central antihypertensive drugs this compound and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug withdrawal and rebound hypertension: Differential action of the central antihypertensive drugs this compound and clonidine | Semantic Scholar [semanticscholar.org]
- 7. This compound: some controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse mortality effect of central sympathetic inhibition with sustained-release this compound in patients with heart failure (MOXCON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of chronic administration of this compound in hypertensive rats SHR-SP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. The effect of this compound on feeding and body fat in obese Zucker rats: role of hypothalamic NPY neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Centrally acting drug this compound decreases reactive oxygen species via inactivation of the phosphoinositide-3 kinase signaling in the rostral ventrolateral medulla in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Low dose of this compound within the rostral ventrolateral medulla improves the baroreflex sensitivity control of sympathetic activity in hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic administration of this compound suppresses sympathetic activation in a rat heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cardiac effects of this compound in spontaneously hypertensive obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound treatment of hypertensive patients with advanced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Moxonidine Drug Interactions: A Technical Support Center for Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing experiments involving moxonidine. The following troubleshooting guides and FAQs address potential drug interactions and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacodynamic drug interactions to consider when designing experiments with this compound?
A1: this compound's primary pharmacodynamic interactions stem from its mechanism of action as a selective imidazoline (B1206853) I1 receptor agonist, which leads to a reduction in sympathetic nervous system activity.[1] Key interactions to consider include:
-
Additive Hypotensive Effects: Co-administration with other antihypertensive agents, such as diuretics, beta-blockers, ACE inhibitors, and calcium channel blockers, can result in an additive lowering of blood pressure.[2][3][4][5]
-
Potentiation of CNS Depressant Effects: this compound can enhance the sedative effects of central nervous system (CNS) depressants, including benzodiazepines (e.g., lorazepam), hypnotics, and alcohol.[6]
-
Antagonism by Tricyclic Antidepressants (TCAs): TCAs may reduce the antihypertensive efficacy of this compound. This is a critical consideration in experimental designs involving models of depression or co-administration with this class of drugs.
Q2: Are there significant pharmacokinetic drug interactions with this compound that could affect my experimental results?
A2: this compound has a relatively low potential for pharmacokinetic drug interactions. It is primarily eliminated unchanged via the kidneys.[7] However, some considerations include:
-
Minimal CYP450 Involvement: In vitro studies suggest that this compound is not a significant inhibitor or inducer of major cytochrome P450 enzymes, minimizing the risk of metabolic drug interactions.
-
Transporter Interactions: The role of transporters in this compound's disposition is not fully elucidated. In experimental systems with known transporter expression (e.g., P-glycoprotein), it is prudent to assess potential interactions.
-
No Significant Interaction with Digoxin (B3395198) or Glibenclamide: Clinical studies have shown no clinically significant pharmacokinetic interactions when this compound is co-administered with digoxin or glibenclamide.[7]
Q3: My experimental animals are showing excessive sedation when this compound is combined with another agent. How can I troubleshoot this?
A3: Excessive sedation is a known consequence of the interaction between this compound and CNS depressants. To troubleshoot this:
-
Review the Co-administered Agent: Determine if the other drug has known sedative properties.
-
Dose Reduction: Consider reducing the dose of either this compound or the CNS depressant, or both, to mitigate the potentiated sedative effect.
-
Staggered Dosing: If the experimental design allows, consider administering the drugs at different times to avoid peak concentration overlaps.
-
Pharmacodynamic Assessment: Quantify the level of sedation using appropriate behavioral tests (e.g., open field test, rotarod test) to determine the extent of the interaction at different dose levels.
Q4: I am not observing the expected antihypertensive effect of this compound in my animal model. What could be the issue?
A4: Several factors could contribute to a lack of efficacy:
-
Tricyclic Antidepressant Co-administration: If your experimental model involves the use of TCAs, they may be antagonizing the effect of this compound.
-
Animal Model Selection: Ensure the chosen animal model (e.g., Spontaneously Hypertensive Rat - SHR) is appropriate and sensitive to the antihypertensive effects of centrally acting agents.[8]
-
Route of Administration and Dose: Verify the correct route of administration and ensure the dose is within the therapeutic range for the specific animal model.
-
Receptor Desensitization: While less common in acute studies, chronic administration could potentially lead to receptor desensitization.
Quantitative Data on this compound Drug Interactions
The following tables summarize available quantitative data on this compound drug interactions. Note that comprehensive quantitative data for all potential interactions are limited in the public domain.
Table 1: Pharmacodynamic Interactions of this compound
| Interacting Drug/Class | Effect | Quantitative Observation | Species | Reference |
| Hydrochlorothiazide (B1673439) | Additive Hypotensive Effect | Combination therapy significantly improves blood pressure reduction compared to monotherapy. Response rate increased from ~70% with monotherapy to 87.8% with combination. | Human | [2] |
| ACE Inhibitors (e.g., Ramipril) | Comparable Antihypertensive Efficacy | Blood pressure control with this compound is similar to that of ACE inhibitors. | Human | [4][9] |
| Lorazepam | Potentiation of CNS Sedation | Co-administration significantly impaired performance on tasks requiring high levels of attention (e.g., choice reaction time, digit vigilance). | Human | [6] |
| Valproate | Potentiated Anticonvulsant Effect | This compound (2 mg/kg) potentiated the protective effect of valproate against maximal electroshock-induced seizures. | Mouse | [10] |
Table 2: Pharmacokinetic Interactions of this compound
| Interacting Drug | Effect on this compound | Effect on Interacting Drug | Quantitative Observation | Species | Reference |
| Glibenclamide | No significant change in pharmacokinetics. | Minor decrease in bioavailability. | Not considered clinically significant. | Human | [7] |
| Digoxin | No significant change in pharmacokinetics. | No significant change in pharmacokinetics. | No influence on steady-state pharmacokinetics of either drug. | Human |
Experimental Protocols
In Vitro CYP450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes.
Methodology:
-
Materials:
-
Human liver microsomes (HLMs)
-
Specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
This compound solutions at various concentrations
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile for reaction termination
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a master mix containing HLMs, phosphate (B84403) buffer, and the specific CYP probe substrate.
-
Aliquot the master mix into a 96-well plate.
-
Add this compound at a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include wells with solvent control and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each this compound concentration and determine the IC50 value.
-
In Vivo Assessment of Pharmacodynamic Interaction with other Antihypertensives
Objective: To evaluate the combined effect of this compound and another antihypertensive agent on blood pressure in an animal model of hypertension.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used and appropriate model.[8]
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Other antihypertensive agent alone (e.g., a diuretic or ACE inhibitor)
-
Group 4: this compound + other antihypertensive agent
-
-
Procedure:
-
Acclimatize animals and train them for blood pressure measurement using a non-invasive tail-cuff method or implant telemetric transmitters for continuous monitoring.
-
Record baseline blood pressure and heart rate for all animals.
-
Administer the respective treatments to each group via the appropriate route (e.g., oral gavage).
-
Measure blood pressure and heart rate at multiple time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the full pharmacodynamic profile.
-
For chronic studies, administer the drugs daily for a specified period (e.g., 4 weeks) and measure blood pressure regularly.
-
At the end of the study, collect blood samples for pharmacokinetic analysis if required.
-
Analyze the data to compare the changes in blood pressure and heart rate between the treatment groups.
-
Visualizations
Caption: this compound's signaling pathway for blood pressure reduction.
Caption: General workflow for assessing this compound drug interactions.
Caption: Key logical relationships in this compound drug interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound and hydrochlorothiazide in combination: a synergistic antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive efficacy of this compound in primary care: a 'real-life' study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new and versatile antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and cognitive function: interactions with moclobemide and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective imidazoline agonist this compound plus the ACE inhibitor ramipril in hypertensive patients with impaired insulin sensitivity: partners in a successful MARRIAGE? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of drug-drug interactions between this compound and antiepileptic drugs in the maximal electroshock seizure test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moxonidine Dosage in Renal Insufficiency Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of moxonidine dosage in preclinical models of renal insufficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a second-generation, centrally acting antihypertensive agent.[1][2] Its primary mechanism involves the selective activation of I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM), a key area in the brain for regulating sympathetic nervous system activity.[2][3] This activation leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[3] this compound has a lower affinity for α2-adrenergic receptors compared to older centrally acting antihypertensives, which is associated with a more favorable side-effect profile.[3] Additionally, this compound exerts direct effects on the kidney, promoting diuresis and natriuresis.[1][4][5]
Q2: Why is dosage adjustment of this compound necessary in the presence of renal insufficiency?
A2: this compound is primarily eliminated from the body via the kidneys, with a significant portion of the dose excreted unchanged in the urine.[2] In cases of renal impairment, the elimination of this compound is slowed, leading to a longer plasma elimination half-life and increased area under the plasma concentration-time curve (AUC).[6] This can result in drug accumulation and an increased risk of adverse effects. Therefore, careful dose titration is essential in subjects with renal insufficiency to ensure safety and efficacy.[7][8]
Q3: What are the general recommendations for this compound dosage adjustment in human patients with renal impairment?
A3: For human patients with moderate renal impairment (GFR > 30 ml/min but < 60 ml/min), it is recommended to initiate dosing at 0.2 mg daily, with a maximum daily dose of 0.4 mg.[7][8][9] For patients with severe renal impairment (GFR < 30 ml/min), the starting dose is also 0.2 mg daily, but the maximum recommended daily dose is 0.3 mg, provided it is clinically indicated and well-tolerated.[7][8]
Q4: Which animal models are commonly used to study chronic kidney disease (CKD) and the effects of antihypertensive drugs?
A4: Several animal models are utilized to investigate the pathophysiology of CKD and evaluate therapeutic interventions. These include:
-
Spontaneously Hypertensive Rats (SHR): A genetic model for studying hypertension-induced kidney injury.[10]
-
5/6th Nephrectomy (Subtotal Nephrectomy): A surgical model that mimics progressive renal failure due to a loss of renal mass.[10][11]
-
Adenine-Induced CKD: A non-surgical model where adenine (B156593) administration leads to renal tubule occlusion and interstitial fibrosis.[12][13]
-
Diabetic Nephropathy Models: These include models like the Akita mouse and Zucker fatty rat, which are useful for studying CKD in the context of diabetes.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality rate in the 5/6th nephrectomy model. | Surgical complications, such as excessive bleeding or infection. Post-operative hypertension and uremia. | Refine surgical techniques to minimize tissue damage and bleeding. Ensure strict aseptic conditions. Provide appropriate post-operative care, including fluid and electrolyte management. Consider a staged procedure (e.g., removal of one kidney followed by partial infarction of the other at a later time point). |
| Inconsistent induction of renal insufficiency in the adenine-induced model. | Variability in adenine intake (if administered in feed). Differences in strain, age, or sex of the animals. | Administer adenine via oral gavage for precise dosing. Use a standardized animal strain, age, and sex for all experiments. Monitor food and water intake to ensure consistent adenine consumption if mixed with feed. |
| Unexpectedly high or low blood pressure readings. | Stress-induced fluctuations in blood pressure. Improper measurement technique. Incorrect this compound dosage. | Acclimatize animals to the blood pressure measurement procedure to minimize stress. Ensure proper cuff size and placement for tail-cuff measurements. For more accurate and continuous data, consider using telemetry. Perform pilot dose-finding studies to determine the optimal this compound dose for the specific animal model and degree of renal impairment. |
| Lack of significant effect of this compound on blood pressure. | Insufficient dosage. Advanced, irreversible renal damage. | Increase the dose of this compound, with careful monitoring for adverse effects. Characterize the stage of renal disease in the animal model; this compound may be less effective in end-stage renal failure. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in human subjects with varying degrees of renal function. This data can serve as a reference for designing preclinical studies in animal models of renal insufficiency, though species-specific differences must be considered.
Table 1: this compound Pharmacokinetics in Relation to Renal Function in Humans
| Renal Function | Glomerular Filtration Rate (GFR) | Elimination Half-life (t½) | Area Under the Curve (AUC) | Total Clearance (CLT) |
| Normal | > 90 ml/min | 2.6 ± 0.9 hours | 5.4 ± 2.7 µg/L·h | 1150 ± 602.1 ml/min |
| Moderate Impairment | 30 to 60 ml/min | - | - | - |
| Severe Impairment | < 30 ml/min | 6.9 ± 3.7 hours | 17.2 ± 7.9 µg/L·h | 369 ± 227.6 ml/min |
Data adapted from a study in hypertensive patients.[6]
Experimental Protocols
1. Induction of Renal Insufficiency via 5/6th Nephrectomy in Rats
-
Anesthesia: Anesthetize male Sprague-Dawley rats (200-250g) with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the surgical area on the left flank.
-
Nephrectomy: Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and then remove the kidney.
-
Suture: Close the muscle and skin layers with sutures.
-
Recovery: Allow the animals to recover for one week.
-
Subtotal Infarction: Anesthetize the rats again and expose the right kidney through a flank incision. Ligate two of the three branches of the renal artery to induce infarction of approximately two-thirds of the kidney.
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for signs of distress. House the animals in individual cages and provide food and water ad libitum.
-
Verification of Renal Insufficiency: After 4-6 weeks, collect blood and urine samples to measure serum creatinine, blood urea (B33335) nitrogen (BUN), and proteinuria to confirm the development of renal insufficiency.
2. Administration and Monitoring of this compound
-
Dose Preparation: Dissolve this compound in an appropriate vehicle (e.g., sterile saline).
-
Dose-Finding Study: Due to altered pharmacokinetics in renal insufficiency, conduct a pilot study with a small number of animals to determine the optimal dose range. Start with a low dose and titrate upwards, monitoring for both antihypertensive efficacy and adverse effects.
-
Administration: Administer this compound via oral gavage or intraperitoneal injection once daily.
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals using a non-invasive tail-cuff method or telemetry.
-
Sample Collection: Collect blood and urine samples at baseline and at the end of the treatment period to assess renal function parameters.
Signaling Pathways and Workflows
Caption: Central and renal mechanisms of this compound's antihypertensive effect.
Caption: General experimental workflow for evaluating this compound in a model of renal insufficiency.
References
- 1. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kidneydiseaseclinic.net [kidneydiseaseclinic.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Atrial natriuretic peptide is involved in renal actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of renal function on clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cbg-meb.nl [db.cbg-meb.nl]
- 8. products.tevauk.com [products.tevauk.com]
- 9. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]
- 10. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal models of chronic kidney disease - the missing piece of the puzzle for the development of new therapeutic options | Archives of Pharmacy [aseestant.ceon.rs]
Moxonidine Research: A Technical Support Guide to Interpreting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the off-target effects of moxonidine in their experiments. This compound, a second-generation centrally acting antihypertensive agent, is known for its selective agonist activity at imidazoline (B1206853) I1 receptors.[1] However, understanding its interactions with other receptors is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with this compound's known primary mechanism of action. What could be the cause?
A1: Discrepancies may arise from this compound's off-target effects, primarily through its interaction with α2-adrenergic receptors.[2] Although this compound has a higher affinity for imidazoline I1 receptors, its binding to α2-adrenergic receptors can elicit physiological responses, especially at higher concentrations.[3][4][5] Consider the following:
-
Concentration: Are you using a concentration of this compound that might favor α2-adrenergic receptor binding?
-
Tissue/Cell Type: The relative expression levels of I1 and α2 receptors can vary between different tissues and cell lines, influencing the observed effect.
-
Route of Administration: The method of delivery (e.g., systemic vs. central) can influence which receptor population is predominantly engaged.[6]
Q2: How can I differentiate between I1-imidazoline and α2-adrenergic receptor-mediated effects in my experiments?
A2: To dissect the specific receptor contributions, a combination of pharmacological and molecular approaches is recommended:
-
Selective Antagonists: Use selective antagonists for both receptor types. Efaroxan is a commonly used I1-imidazoline receptor antagonist, while yohimbine (B192690) or SKF 86466 can be used to block α2-adrenergic receptors.[3][4][7]
-
Receptor Knockdown/Knockout Models: Employing siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of either receptor in your cell or animal model can provide definitive evidence.
-
Comparative Agonists: Compare the effects of this compound with a highly selective α2-adrenergic agonist like clonidine. Clonidine has a much lower preference for I1 receptors compared to this compound.[3][4][5]
Q3: Are there any known downstream signaling pathways affected by this compound's off-target binding?
A3: Yes, this compound's engagement of α2-adrenergic receptors can modulate several signaling cascades. While its primary I1-mediated effect involves reducing sympathetic outflow, its α2-adrenergic activity can also contribute to this and other effects.[2][8] Furthermore, research suggests this compound can influence pathways like the PI3K/Akt signaling cascade, leading to a reduction in reactive oxygen species (ROS) in certain contexts.[7] It has also been shown to cause phosphorylation of several proteins in the insulin (B600854) signaling pathway.[9]
Q4: What are some unexpected physiological responses that could be attributed to this compound's off-target effects?
A4: While primarily known for its antihypertensive effects, this compound has been observed to have other activities that may be linked to its off-target interactions. These include:
-
Analgesia: this compound has shown antinociceptive effects, and it can synergize with opioids, suggesting an interaction with pain modulation pathways.[10]
-
Metabolic Effects: Some studies suggest that this compound may have favorable effects on glucose and lipid metabolism.[11][12]
-
Opioid Withdrawal Management: There is evidence for its potential use in managing tramadol (B15222) withdrawal symptoms.[13]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Responses
Symptoms:
-
Bradycardia more pronounced than expected.
-
Initial hypertensive spike followed by hypotension.
-
Lack of effect on blood pressure in a specific animal model.
Possible Causes & Troubleshooting Steps:
-
Receptor Selectivity: At higher doses, this compound's α2-adrenergic agonist activity can become more prominent, potentially leading to effects similar to clonidine, such as significant sedation and dry mouth.[5][12]
-
Action: Perform a dose-response curve to determine the optimal concentration that favors I1 receptor activation.
-
-
Animal Model Specifics: The expression and function of imidazoline and adrenergic receptors can differ across species and even strains.
-
Action: Validate receptor expression in your specific model using techniques like Western blot or qPCR.
-
-
Anesthetic Interference: Anesthetics can interfere with cardiovascular regulation and may alter the response to this compound.
-
Action: If possible, conduct experiments in conscious animals or choose an anesthetic with minimal cardiovascular impact.
-
Issue 2: Conflicting In Vitro and In Vivo Results
Symptoms:
-
Potent effects observed in cell culture are not replicated in animal models.
-
Discrepancy in the rank order of potency compared to other imidazolines.
Possible Causes & Troubleshooting Steps:
-
Metabolism: this compound is metabolized in vivo, and its metabolites may have different activity profiles.[14]
-
Action: Investigate the pharmacological activity of known this compound metabolites in your in vitro assays.[14]
-
-
Bioavailability and CNS Penetration: The antihypertensive effect of this compound is centrally mediated.[3][4][15] Poor penetration of the blood-brain barrier in a particular model could lead to a lack of efficacy. This compound has a bioavailability of approximately 90% and a half-life of 2.5 hours.[3][4]
-
Action: Confirm CNS penetration of this compound in your animal model using appropriate analytical techniques.
-
-
Off-Target Receptor Desensitization/Downregulation: Chronic exposure in vivo can lead to changes in receptor expression or sensitivity that are not observed in acute in vitro experiments.
-
Action: Conduct time-course studies to assess potential changes in receptor expression and function following prolonged this compound treatment.
-
Data Presentation
Table 1: this compound vs. Clonidine Receptor Binding Affinity
| Compound | I1-Imidazoline Receptor Affinity | α2-Adrenergic Receptor Affinity | Selectivity Ratio (I1/α2) | Reference |
| This compound | High | Lower | ~33:1 | [3][4][5] |
| Clonidine | Moderate | High | ~4:1 | [3][5] |
Table 2: Troubleshooting Experimental Discrepancies
| Symptom | Potential Off-Target Cause | Suggested Experimental Control |
| Greater sedation than anticipated | Significant α2-adrenergic receptor agonism.[5][12] | Compare with an equivalent dose of clonidine. Pre-treat with an α2-adrenergic antagonist like yohimbine. |
| Inconsistent cellular signaling results | Activation of alternative pathways (e.g., PI3K/Akt).[7] | Profile the activation of key signaling nodes (e.g., Akt, ERK) in the presence and absence of selective I1 and α2 antagonists. |
| Lack of antihypertensive effect | Poor CNS penetration or predominant peripheral α2-adrenergic effects at the dose used.[6] | Administer this compound directly into the central nervous system (e.g., intracerebroventricularly) to confirm central action.[3][4][15] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
Objective: To quantify the binding affinity of this compound for I1-imidazoline and α2-adrenergic receptors in a target tissue or cell line.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Radioligand Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand specific for either I1 receptors (e.g., [³H]clonidine in the presence of an α2-adrenergic mask) or α2-adrenergic receptors (e.g., [³H]rauwolscine).
-
Competition Binding: In parallel incubations, include increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the inhibitory constant (Ki) of this compound for each receptor.
Protocol 2: Functional Assay to Differentiate Receptor-Mediated Responses
Objective: To functionally distinguish between I1-imidazoline and α2-adrenergic receptor-mediated effects of this compound.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the receptors of interest.
-
Stimulation: Treat the cells with varying concentrations of this compound.
-
Pre-treatment with Antagonists: In separate experimental groups, pre-incubate the cells with a selective I1 antagonist (e.g., efaroxan) or a selective α2 antagonist (e.g., yohimbine) before adding this compound.
-
Measurement of Downstream Effect: Measure a relevant functional output, such as:
-
cAMP levels: α2-adrenergic receptors are typically Gi-coupled and their activation leads to a decrease in intracellular cAMP.
-
MAPK/ERK phosphorylation: Both receptors can potentially modulate this pathway.
-
Calcium imaging: Assess changes in intracellular calcium concentration.
-
-
Data Analysis: Compare the dose-response curves of this compound in the absence and presence of the antagonists. A rightward shift in the dose-response curve in the presence of a specific antagonist indicates that the measured effect is mediated by the corresponding receptor.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Logical relationship between cause, effect, and explanation.
References
- 1. Effects of this compound on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action for hypertension control: this compound as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and clinical use of this compound, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound: some controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centrally acting drug this compound decreases reactive oxygen species via inactivation of the phosphoinositide-3 kinase signaling in the rostral ventrolateral medulla in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the sympathetic nervous system with the selective imidazoline receptor agonist this compound for the management of hypertension: an international position statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a selective imidazoline/alpha(2) adrenergic receptor agonist, synergizes with morphine and deltorphin II to inhibit substance P-induced behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a new and versatile antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a review of safety and tolerability after seven years of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for tramadol withdrawal symptoms during detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification, synthesis and pharmacological activity of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Moxonidine vs clonidine mechanism of action comparison
A Comparative Guide to the Mechanisms of Action: Moxonidine vs. Clonidine (B47849)
Introduction
This compound and clonidine are centrally acting antihypertensive agents that lower blood pressure by reducing sympathetic outflow from the central nervous system.[1][2] While both drugs achieve a similar therapeutic outcome in the management of hypertension, their underlying mechanisms of action exhibit crucial differences, primarily revolving around their receptor selectivity.[1][3][4] This guide provides a detailed comparison of their mechanisms, supported by experimental data, to elucidate the pharmacological distinctions that influence their clinical profiles.
Receptor Binding Profiles and Selectivity
The principal difference between this compound and clonidine lies in their affinity for I1-imidazoline receptors versus α2-adrenergic receptors.[1] this compound is a second-generation agent with high selectivity for the I1-imidazoline receptor, whereas clonidine, a first-generation drug, acts predominantly as an α2-adrenergic receptor agonist.[1][5][6]
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Relative Affinity/Selectivity | Reference |
| This compound | I1-imidazoline receptor | 33-70 times more selective for I1-imidazoline vs. α2-adrenergic receptors | [1][7][8] |
| Clonidine | α2-adrenergic receptor | Primarily acts on α2-adrenergic receptors with only a slight preference for I1-imidazoline receptors | [1][7] |
Signaling Pathways
The differential receptor activation by this compound and clonidine initiates distinct signaling cascades within the rostral ventrolateral medulla (RVLM), a key area in the brainstem for the regulation of sympathetic tone.[1][5][7]
This compound's Primary Signaling Pathway
This compound's antihypertensive effect is primarily mediated through the activation of I1-imidazoline receptors in the RVLM.[1][7] This activation leads to a reduction in the activity of sympathetic pre-motor neurons, resulting in decreased sympathetic outflow to the periphery, a fall in vascular resistance, and consequently, a reduction in blood pressure.[1][2]
Caption: this compound's primary signaling pathway via I1-imidazoline receptors.
Clonidine's Primary Signaling Pathway
Clonidine primarily exerts its antihypertensive effect by acting as an agonist at α2-adrenergic receptors in the brainstem.[1][5] Activation of these presynaptic autoreceptors inhibits the release of norepinephrine, leading to a reduction in central sympathetic outflow and a subsequent decrease in blood pressure.[1]
Caption: Clonidine's primary signaling pathway via α2-adrenergic receptors.
Comparative Physiological Effects and Side Effect Profiles
While both drugs effectively lower blood pressure to a similar extent, their differing receptor affinities translate into distinct side effect profiles.[3][4] The higher selectivity of this compound for I1-imidazoline receptors results in better tolerability.[1]
Table 2: Comparison of Clinical Effects and Side Effects
| Parameter | This compound | Clonidine | Significance | Reference |
| Systolic BP Reduction | ~25.4 mmHg | ~25.3 mmHg | No significant difference | [3] |
| Diastolic BP Reduction | ~12.4 mmHg | ~10.0 mmHg | No significant difference | [3] |
| Heart Rate | No significant change | Slight reduction (~3 bpm) | Clonidine slightly reduces heart rate | [3] |
| Incidence of Side Effects | 30% | 53% | P = 0.031 | [3] |
| Dry Mouth | 20% | 47% | P = 0.005 | [3] |
| Sedation | Less frequent | More frequent | This compound is better tolerated | [1][4] |
Experimental Protocols
1. Radioligand Binding Assay for Receptor Affinity Determination
This assay is used to determine the binding affinity (Ki) of this compound and clonidine for I1-imidazoline and α2-adrenergic receptors.[9][10]
-
Objective: To quantify the affinity of test compounds for specific receptor subtypes.
-
Materials:
-
Membrane preparations from tissues or cells expressing the target receptors (e.g., bovine RVLM for I1-imidazoline, rat cerebral cortex for α2-adrenergic).
-
Radioligand (e.g., [3H]clonidine or [125I]p-iodoclonidine).
-
Unlabeled test compounds (this compound, clonidine).
-
Binding buffer (e.g., 5 mM Tris HCl, 5 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA, 0.5 mM MgCl2, pH 8.0).[11]
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[9]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
2. In Vivo Assessment of Antihypertensive Effects in Renal-Hypertensive Rats
This protocol is designed to compare the blood pressure-lowering effects of this compound and clonidine in an animal model of hypertension.[6]
-
Objective: To evaluate and compare the in vivo antihypertensive efficacy of the test compounds.
-
Animal Model: Two-kidney, one-clip (2K1C) renal hypertensive rats.
-
Procedure:
-
Induce hypertension in rats by placing a silver clip on the left renal artery.
-
After the development of stable hypertension, randomly assign rats to treatment groups (e.g., vehicle control, this compound, clonidine).
-
Administer the drugs orally at various doses.
-
Measure systolic blood pressure and heart rate at baseline and at multiple time points after drug administration using a non-invasive tail-cuff method.
-
Compare the changes in blood pressure and heart rate between the different treatment groups.
-
-
Data Analysis: Analyze the dose-dependent effects on blood pressure and heart rate. Compare the magnitude and duration of the antihypertensive effects of this compound and clonidine.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of this compound and clonidine HCl in treating patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crossover comparison of this compound and clonidine in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central imidazoline- and alpha 2-receptors involved in the cardiovascular actions of centrally acting antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
A Comparative Guide to the Efficacy of Moxonidine and Rilmenidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and clinical efficacy of two second-generation centrally acting antihypertensive agents: moxonidine and rilmenidine (B1679337). Both drugs exert their effects primarily through imidazoline (B1206853) I1 receptors, offering a distinct mechanism of action compared to older centrally acting agents. This guide synthesizes experimental data on their antihypertensive effects, receptor binding affinities, and adverse effect profiles to inform research and drug development.
Data Presentation
Antihypertensive Efficacy
A multicentre, double-blind, parallel-group clinical trial directly compared the antihypertensive efficacy of this compound and rilmenidine in patients with mild to moderate hypertension. The results of this head-to-head comparison are summarized below.
| Parameter | This compound | Rilmenidine | p-value |
| Initial Daily Dose | 0.2 mg once daily | 1 mg once daily | - |
| Dose Titration | 0.4 mg once daily | 2 mg (1 mg twice daily) | - |
| Diastolic Blood Pressure (DBP) Reduction | 7.3 mmHg | 8.0 mmHg | 0.28[1] |
| Systolic Blood Pressure (SBP) Reduction | 7.6 mmHg | 7.6 mmHg | Not significant[1] |
| Blood Pressure Normalization (DBP ≤ 90 mmHg) | 47% of patients | 50% of patients | Not significant[1] |
Table 1: Comparative Antihypertensive Efficacy of this compound and Rilmenidine in a Head-to-Head Clinical Trial.[1]
A network meta-analysis of 27 studies also evaluated the efficacy of imidazoline receptor agonists. After 8 weeks of treatment, this compound was found to significantly reduce sitting systolic blood pressure by a mean of 23.80 mmHg and diastolic blood pressure by a mean of 10.90 mmHg compared to placebo.[2][3]
Receptor Binding Affinity
This compound and rilmenidine are selective agonists for imidazoline I1 receptors but also exhibit affinity for α2-adrenergic receptors. Their differing selectivity profiles are thought to influence their clinical effects.
| Compound | Receptor Subtype | pKi |
| This compound | α2A-adrenergic | 5.37[4] |
| α2B-adrenergic | <5[4] | |
| α2C-adrenergic | <5[4] | |
| Rilmenidine | α2A-adrenergic | 5.80[4] |
| α2B-adrenergic | 5.76[4] | |
| α2C-adrenergic | 5.33[4] |
Table 2: Comparative Binding Affinities (pKi) of this compound and Rilmenidine for Human α2-Adrenergic Receptor Subtypes.[4]
Note: A higher pKi value indicates a higher binding affinity.
Both this compound and rilmenidine exhibit a significantly higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors, with some studies suggesting a 30-fold greater specificity for I1 receptors.[5] One study indicated that this compound has a higher affinity for I1-imidazoline receptors and greater selectivity over α2-adrenergic receptors when compared to rilmenidine.
Adverse Effect Profile
The adverse effects of this compound and rilmenidine are primarily linked to their action on α2-adrenergic receptors. A network meta-analysis provides comparative data on the incidence of common side effects.
| Adverse Effect | This compound (Odds Ratio vs. Rilmenidine) | Rilmenidine (Odds Ratio vs. Placebo) |
| Dry Mouth | - | 6.46[2][3] |
| Somnolence | 0.63[2][3] | - |
Table 3: Comparative Incidence of Adverse Effects for this compound and Rilmenidine.[2][3]
Note: An odds ratio of less than 1 for this compound vs. rilmenidine suggests a lower frequency of the adverse effect with this compound.
In a direct comparison, both drugs were generally well-tolerated. The common side effects associated with centrally acting antihypertensives, such as asthenia, somnolence, and edema, were minimal for both this compound and rilmenidine.[1]
Experimental Protocols
Head-to-Head Clinical Trial for Antihypertensive Efficacy
Objective: To compare the antihypertensive efficacy and tolerability of this compound and rilmenidine in patients with mild to moderate essential hypertension.
Study Design: A multicentre, double-blind, randomized, parallel-group clinical trial.[1]
Participants: 200 patients (115 males, 85 females) with a mean age of 54 ± 10 years, diagnosed with mild to moderate hypertension.[1]
Procedure:
-
Randomization: Patients were randomly assigned to one of two treatment groups: this compound or rilmenidine.[1]
-
Initial Dosing: The this compound group received 0.2 mg of this compound once daily, and the rilmenidine group received 1 mg of rilmenidine once daily.[1]
-
Dose Adjustment: After a four-week treatment period, if the diastolic blood pressure (DBP) remained above 90 mmHg, the dosage was increased. The this compound dose was increased to 0.4 mg once daily, and the rilmenidine dose was increased to 1 mg twice daily.[1]
-
Efficacy Assessment: Blood pressure (systolic and diastolic) was measured at baseline and throughout the study to determine the reduction from baseline and the percentage of patients achieving a normalized DBP (≤ 90 mmHg).[1]
-
Tolerability Assessment: The incidence of adverse events was monitored and recorded for both treatment groups.[1]
Competitive Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and rilmenidine for I1-imidazoline and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the target receptors (I1-imidazoline or α2-adrenergic).
-
Radioligand with high affinity for the target receptor (e.g., [3H]-clonidine for I1-imidazoline, [3H]-rauwolscine for α2-adrenergic).
-
Unlabeled ligands (this compound and rilmenidine) at various concentrations.
-
Incubation buffer.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes expressing the receptor of interest from cell cultures or tissue homogenates.[6][7]
-
Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or rilmenidine).[7][8]
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter. The receptor-membrane complexes are trapped on the filter, while the unbound ligand passes through.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Mandatory Visualization
Caption: I1-Imidazoline Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Clinical Trial Experimental Workflow.
References
- 1. [Comparison of the antihypertensive efficacy of and tolerance to 2 imidazoline receptor agonists: this compound and rilmenidine in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Not first-line antihypertensive agents, but still effective-The efficacy and safety of imidazoline receptor agonists: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Not first‐line antihypertensive agents, but still effective—The efficacy and safety of imidazoline receptor agonists: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of rilmenidine, this compound and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Moxonidine's Receptor Selectivity: A Comparative Analysis for Researchers
A deep dive into the experimental data validating moxonidine's preferential binding to I1-imidazoline receptors over alpha-2 adrenergic receptors, offering a crucial perspective for drug development and cardiovascular research.
This compound, a second-generation centrally acting antihypertensive agent, has garnered significant interest due to its favorable side-effect profile compared to older drugs like clonidine. This improved tolerability is largely attributed to its selective affinity for I1-imidazoline receptors (I1-R) over alpha-2 adrenergic receptors (α2-AR). Understanding the experimental basis of this selectivity is paramount for researchers in pharmacology and drug development. This guide provides a comprehensive comparison of this compound's interaction with these two receptor types, supported by experimental data and detailed methodologies.
Binding Affinity: A Quantitative Comparison
Radioligand binding assays are the cornerstone for determining the binding affinity of a compound for its receptor. These assays measure the concentration of a ligand required to occupy 50% of the receptors (IC50) or the inhibition constant (Ki), which reflects the intrinsic affinity of the ligand for the receptor. Multiple studies have consistently demonstrated this compound's higher affinity for I1-imidazoline receptors.
| Compound | Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Selectivity (I1 vs α2) | Reference |
| This compound | I1-imidazoline | Bovine Ventrolateral Medulla (VLM) | [3H]Clonidine | - | - | 40-fold | [1] |
| This compound | I1-imidazoline | Bovine VLM | [125I]p-iodoclonidine | - | - | 70-fold | [1] |
| This compound | I1-imidazoline | Rat Renal Medulla | [3H]Clonidine | - | - | ~700-fold (vs α2B) | [1] |
| This compound | I1-imidazoline | - | - | - | - | 30-fold | [2] |
| Clonidine | I1-imidazoline | - | - | - | - | 4-fold | [2] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, tissue preparation, and radioligand used.
Functional Activity: Beyond Binding
While binding affinity is a critical parameter, functional assays provide insights into the cellular response upon receptor activation. The GTPγS binding assay is a widely used functional assay that measures the activation of G-proteins, a key step in the signaling cascade of many receptors, including α2-adrenergic receptors. For I1-imidazoline receptors, which are not classically coupled to G-proteins, other functional readouts are employed.
Activation of I1-imidazoline receptors by this compound in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a decrease in sympathetic outflow, resulting in a reduction in blood pressure.[3] In contrast, the activation of α2-adrenergic receptors, while also contributing to a hypotensive effect, is associated with a higher incidence of side effects such as sedation and dry mouth. The reduced incidence of these side effects with this compound further supports its preferential action at I1-imidazoline receptors.[2]
Experimental Protocols
The validation of this compound's selectivity relies on robust experimental methodologies. Below are detailed overviews of the key assays employed.
Radioligand Binding Assay
This assay quantifies the interaction between a radiolabeled ligand and a receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound for I1-imidazoline and α2-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Tissues (e.g., bovine ventrolateral medulla, rat kidney) or cells expressing the target receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.[4]
-
Incubation: The isolated membranes are incubated with a specific radioligand (e.g., [3H]clonidine or [125I]p-iodoclonidine) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4]
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors.
Objective: To assess the functional activity of this compound at α2-adrenergic receptors by measuring G-protein activation.
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the α2-adrenergic receptors are prepared.
-
Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, GDP, and varying concentrations of the agonist (this compound).[5]
-
G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.[5]
-
Separation: The [35S]GTPγS-bound G-proteins are separated from the unbound nucleotide, typically by filtration.[6]
-
Detection: The amount of radioactivity on the filters is quantified to determine the extent of G-protein activation.
-
Data Analysis: The data is used to generate dose-response curves and determine the potency (EC50) and efficacy (Emax) of the agonist.
Signaling Pathways: A Visual Representation
The distinct signaling pathways of I1-imidazoline and α2-adrenergic receptors underlie their different physiological effects.
I1-Imidazoline Receptor Signaling
The I1-imidazoline receptor is not a classical G-protein coupled receptor. Its activation is linked to the hydrolysis of phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[7]
Alpha-2 Adrenergic Receptor Signaling
The α2-adrenergic receptor is a classic G-protein coupled receptor that couples to inhibitory G-proteins (Gi).[8] Activation of α2-AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9]
Conclusion
References
- 1. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Alpha-2 Adrenergic Receptors - Life Science Products [stressmarq.com]
Moxonidine in Spontaneously Hypertensive Rat (SHR) Models: A Comparative Analysis of Antihypertensive Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of moxonidine's antihypertensive effects against other agents in Spontaneously Hypertensive Rat (SHR) models, supported by experimental data. This analysis delves into the quantitative outcomes, experimental designs, and underlying signaling pathways to offer a comprehensive overview for preclinical research.
This compound, a second-generation centrally acting antihypertensive agent, has demonstrated significant efficacy in reducing blood pressure in SHR models, a widely used preclinical model of human essential hypertension. Its unique mechanism of action, primarily targeting I1-imidazoline receptors, distinguishes it from older centrally acting drugs and other classes of antihypertensives.
Comparative Efficacy: Blood Pressure and Heart Rate
The following tables summarize the quantitative effects of this compound and other key antihypertensive agents on blood pressure and heart rate in SHR models, as reported in various studies.
| Drug | Dose | Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| This compound | 100 µg/kg/h | Subcutaneous | 4 weeks | Not specified | Not specified | No significant change | Reduced | [1] |
| This compound | 400 µg/kg/h | Subcutaneous | 4 weeks | Reduced | Not specified | Reduced | Reduced | [1] |
| This compound | 8 mg/kg/day | Oral | 3 months | Significantly reduced | Not specified | Not specified | Not specified | [2] |
| This compound | 20-80 nmol | Intracerebroventricular (fourth ventricle) | Single dose | Not specified | Not specified | Maximally lowered by 60 ± 3 mmHg | Maximally lowered by 148 ± 10 beats/min | [3] |
| Clonidine (B47849) | 20-80 nmol | Intracerebroventricular (fourth ventricle) | Single dose | Not specified | Not specified | Decreased | Decreased similarly to this compound | [3] |
| Rilmenidine (B1679337) | 0.2-3 mg/kg | Intravenous | Single dose | Later reduction similar to clonidine | Not specified | Not specified | Dose-dependent reduction similar to clonidine | [4] |
| Losartan (B1675146) | 10 mg/kg | Intravenous | Single dose | Not specified | Not specified | Lowered by 13 ± 5 mmHg | Not specified | [5] |
| Losartan | 10 mg/kg/day | Not specified | 7 days | Decreased by ~25 mmHg from ~150 mmHg | Not specified | Not specified | Not specified | [6] |
| Losartan | 10 mg/kg/day | Oral | 18 weeks | Significantly decreased | Significantly decreased | Significantly reduced from 178 ± 16 to 132 ± 12 mmHg | No significant effect | [7] |
| Amlodipine | 10 mg/kg | Intragastric | 6 weeks | Not specified | Not specified | Decreased by 29% | Not specified | [8] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the comparative data. Below is a generalized experimental workflow based on the cited literature.
References
- 1. This compound improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upsher-smith.com [upsher-smith.com]
- 3. Effect of this compound on blood pressure and sympathetic tone in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of losartan on short-term variability of blood pressure in SHR and WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. scielo.br [scielo.br]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Reproducibility of Moxonidine's Effects on Sympathetic Outflow: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of moxonidine's effects on sympathetic outflow with other centrally acting sympatholytic agents. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in research and development.
This compound, a second-generation centrally acting antihypertensive agent, primarily exerts its effects through the stimulation of I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM), a key area in the brainstem for the regulation of sympathetic tone.[1][2] This action leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased blood pressure.[2] This guide examines the consistency of this sympatholytic effect and compares it with alternative drugs that also target the sympathetic nervous system.
Comparative Analysis of Sympathetic Outflow Modulation
The following tables summarize quantitative data from various studies on the effects of this compound and alternative sympatholytic agents on direct and indirect markers of sympathetic nervous system activity.
Table 1: Effect on Muscle Sympathetic Nerve Activity (MSNA)
| Drug | Dosage | Study Population | N | Baseline MSNA (bursts/min) | Post-treatment MSNA (bursts/min) | % Change | p-value | Reference |
| This compound | 0.4 mg (oral) | Healthy Volunteers | 8 | 20 ± 2 | 14 ± 2 | -30% | < 0.05 | [3] |
| This compound | 0.4 mg (oral) | Hypertensive Patients | 25 | 36 ± 3 | 29 ± 3 | -19.4% | < 0.02 (vs. placebo) | [3] |
| This compound | 0.3 mg (daily) | End-Stage Renal Disease Patients | 23 | 45 ± 3.7 | 35 ± 3.9 (acute) | -22.2% | < 0.05 | [4] |
| This compound | 0.3 mg (daily) | End-Stage Renal Disease Patients | 23 | 45 ± 3.7 | 33 ± 4.5 (6 months) | -26.7% | < 0.05 | [4] |
Table 2: Effect on Plasma Catecholamines
| Drug | Dosage | Study Population | N | Baseline Norepinephrine (B1679862) (pg/mL) | Post-treatment Norepinephrine (pg/mL) | % Change | p-value | Reference |
| This compound | 0.4 mg (oral) | Healthy Volunteers | 12 | 245 ± 30 | 179 ± 18 | -26.9% | < 0.01 (vs. placebo) | [5] |
| This compound | 0.4 mg (oral) | Hypertensive Patients | 10 | 337 | 224 | -33.5% | < 0.05 | [6] |
| This compound | 0.1-0.3 mg (bid) | Congestive Heart Failure Patients | 97 | Dose-dependent | Significant dose-related decrease | - | < 0.05 (vs. placebo) | [7] |
| Rilmenidine (B1679337) | 1 mg (bid) | Hypertensive Patients | 15 | - | 35% reduction in noradrenaline spillover | -35% | < 0.01 | [8] |
| Clonidine (B47849) | Not specified | - | - | Reduces plasma catecholamines | - | - | - | [1] |
| Guanfacine | Not specified | - | - | Reduces sympathetic tone | - | - | - | [6] |
Experimental Protocols
Measurement of Muscle Sympathetic Nerve Activity (MSNA) via Microneurography
Microneurography is a technique that allows for the direct recording of sympathetic nerve impulses to the muscle vasculature.[9]
Protocol Outline:
-
Subject Preparation: The subject lies in a supine position in a quiet, temperature-controlled room. The leg is positioned for optimal access to the peroneal nerve, typically posterior to the fibular head.
-
Nerve Localization: A surface stimulating electrode is used to deliver a small electrical current to locate the peroneal nerve.
-
Microelectrode Insertion: A tungsten microelectrode is inserted percutaneously into the nerve. The electrode is manually advanced in small increments until the characteristic pulsatile and burst-like activity of MSNA is identified.[10]
-
Signal Recording: The neural signal is amplified, filtered, and integrated to allow for the quantification of sympathetic bursts. Recordings are typically made during a period of quiet rest to establish a baseline.
-
Data Analysis: The frequency of sympathetic bursts (bursts/minute) and the burst incidence (bursts/100 heartbeats) are calculated.
Measurement of Plasma Catecholamines via HPLC with Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying catecholamine levels in plasma.[11][12]
Protocol Outline:
-
Sample Collection and Preparation: Venous blood is collected into chilled tubes containing a preservative (e.g., EDTA and sodium metabisulfite) to prevent catecholamine degradation. The blood is then centrifuged at a low temperature to separate the plasma.
-
Extraction: Catecholamines are extracted from the plasma, often using alumina (B75360) adsorption chromatography.[12]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase with a specific pH and ion-pairing agents is used to separate norepinephrine, epinephrine, and dopamine.[12]
-
Electrochemical Detection: As the separated catecholamines elute from the column, they pass through an electrochemical detector. A specific potential is applied, causing the catecholamines to oxidize and generate an electrical signal.
-
Quantification: The signal intensity is proportional to the concentration of each catecholamine. The concentrations are determined by comparing the peak areas of the sample to those of known standards.
Signaling Pathways and Experimental Workflows
This compound's Central Mechanism of Action
Caption: this compound's primary signaling pathway.
Experimental Workflow for Assessing Sympatholytic Effects
Caption: A typical experimental workflow.
Discussion on Reproducibility and Comparison with Alternatives
The presented data indicate that this compound consistently and reproducibly reduces sympathetic outflow, as evidenced by significant decreases in both MSNA and plasma norepinephrine levels across different study populations, including healthy volunteers, hypertensive patients, and those with end-stage renal disease.[3][4] The effects appear to be dose-dependent and are sustained with chronic treatment.[4][7]
Comparison with Alternatives:
-
Clonidine: As a first-generation centrally acting agent, clonidine also reduces sympathetic outflow but has a higher affinity for α2-adrenergic receptors compared to I1-imidazoline receptors.[1] This can lead to a greater incidence of side effects such as sedation and dry mouth.[6]
-
Rilmenidine: Similar to this compound, rilmenidine is a second-generation agent with selectivity for I1-imidazoline receptors.[13] Studies show it also effectively reduces sympathetic activity, with one study demonstrating a 35% reduction in whole-body noradrenaline spillover.[8] A head-to-head trial showed similar blood pressure reduction between this compound and rilmenidine, with both being well-tolerated due to their I1 receptor selectivity.[14]
-
Guanfacine: This agent is a selective α2A-adrenergic receptor agonist, which also leads to a reduction in sympathetic tone.[6] It is thought to have a more favorable side-effect profile compared to clonidine.
References
- 1. Central Sympatholytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new and versatile antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that different regional sympathetic outflows vary in their sensitivity to the sympathoinhibitory actions of putative 5-HT1A and alpha 2-adrenoceptor agonists in anaesthetized cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on sympathetic nervous system activity: An update on metabolism, cardio, and other target-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline agonist this compound decreases sympathetic tone under physical and mental stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The effects of this compound, a novel imidazoline, on plasma norepinephrine in patients with congestive heart failure. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Use of microneurography to evaluate sympathetic activity in hypertension: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the sympathetic nervous system with the selective imidazoline receptor agonist this compound for the management of hypertension: an international position statement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Comparison of the antihypertensive efficacy of and tolerance to 2 imidazoline receptor agonists: this compound and rilmenidine in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
Efaroxan as a Key Antagonist in the Validation of Moxonidine's Mechanism of Action
A Comparative Guide for Researchers
Moxonidine, a second-generation centrally acting antihypertensive agent, exerts its effects primarily through the activation of I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem. This action leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure. The validation of this compound's selective action on I1-imidazoline receptors, as opposed to the alpha-2 (α2)-adrenergic receptors targeted by older antihypertensives like clonidine, has heavily relied on the use of specific antagonists in preclinical studies. Efaroxan has emerged as a critical tool in these investigations, serving as a potent antagonist at both I1-imidazoline and α2-adrenergic receptors. This guide provides a comparative analysis of Efaroxan and other antagonists in the context of this compound validation studies, supported by experimental data and detailed protocols.
Comparative Analysis of Antagonists
The differentiation between I1-imidazoline and α2-adrenergic receptor-mediated effects of this compound is crucial for understanding its pharmacological profile. Efaroxan, due to its dual antagonism, is often used in conjunction with a selective α2-adrenergic antagonist, most notably SK&F 86466, to dissect the specific receptor contributions to this compound's hypotensive action.
Receptor Binding Affinity and Selectivity
This compound exhibits a significantly higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors. Receptor binding studies have demonstrated that this compound's affinity for the I1-imidazoline receptor is approximately 33 to 70 times greater than for the α2-receptor[1][2]. This inherent selectivity is the foundation of its improved side-effect profile compared to less selective agents like clonidine, which only shows a four-fold preference for I1-receptors[1].
Table 1: Comparative Receptor Selectivity of this compound and Clonidine
| Compound | I1-Imidazoline Receptor Affinity | α2-Adrenergic Receptor Affinity | Selectivity Ratio (I1/α2) |
| This compound | High | Moderate | ~33-70 fold |
| Clonidine | High | High | ~4 fold |
In Vivo Validation: The Role of Efaroxan and SK&F 86466
In vivo studies, particularly in spontaneously hypertensive rats (SHR), have been instrumental in validating this compound's mechanism of action. These studies often involve direct microinjection of agonists and antagonists into the RVLM, the primary site of action for centrally acting antihypertensives.
Table 2: Effect of Antagonists on this compound-Induced Hypotension in SHR
| Antagonist Administered into RVLM | Effect on this compound's Hypotensive Action | Implied Receptor Mediation |
| Efaroxan (I1/α2 antagonist) | Abolishes or reverses the effect | Primarily I1-imidazoline |
| SK&F 86466 (Selective α2 antagonist) | Partially attenuates the effect | Minor α2-adrenergic |
Experimental Protocols
Radioligand Binding Assay for I1-Imidazoline Receptors
This protocol provides a general framework for determining the binding affinity of compounds to I1-imidazoline receptors.
1. Membrane Preparation:
-
Homogenize tissue rich in I1-imidazoline receptors (e.g., bovine RVLM or adrenal chromaffin cells) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
2. Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radioligand specific for imidazoline/adrenergic receptors (e.g., [³H]clonidine or [¹²⁵I]p-iodoclonidine), and varying concentrations of the competing ligand (e.g., this compound, Efaroxan).
-
To distinguish between I1-imidazoline and α2-adrenergic binding, run parallel assays in the presence of a masking agent that selectively blocks one of the receptor types.
-
Incubate the mixture to allow for binding equilibrium to be reached.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation to determine the affinity of the compound for the receptor.
In Vivo Microinjection and Blood Pressure Measurement in SHR
This protocol outlines the procedure for assessing the effects of this compound and antagonists on blood pressure in an animal model.
1. Animal Preparation:
-
Anesthetize spontaneously hypertensive rats (SHR).
-
Insert a catheter into the femoral artery to allow for continuous monitoring of blood pressure and heart rate.
-
Place the animal in a stereotaxic frame for precise targeting of the RVLM.
2. Microinjection:
-
Lower a microinjection cannula to the stereotaxically defined coordinates of the RVLM.
-
In antagonist studies, first microinject the antagonist (e.g., Efaroxan or SK&F 86466) into the RVLM.
-
After a predetermined interval, administer this compound either via the same intracerebral route or systemically (e.g., intravenously).
3. Data Acquisition and Analysis:
-
Continuously record mean arterial pressure (MAP) and heart rate before, during, and after drug administration.
-
Analyze the changes in MAP and heart rate in response to the agonist and antagonist injections.
-
Compare the responses in animals pre-treated with different antagonists to determine the receptor subtypes involved in this compound's effects. A study by Haxhiu et al. (1994) used doses of 4 nmol for this compound and efaroxan, and 10 nmol for SK&F 86466 for microinjections in the RVLM of SHRs[3]. For intravenous administration, a dose of 40 micrograms/kg of this compound was used[3].
Signaling Pathways and Visualizations
Activation of the I1-imidazoline receptor by this compound initiates a downstream signaling cascade that ultimately leads to a reduction in sympathetic nerve activity. In a model system lacking α2-adrenergic receptors, it has been shown that this compound stimulates the production of the second messenger diacylglycerol (DAG), likely through the activation of phosphatidylcholine-selective phospholipase C (PC-PLC)[4].
References
- 1. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective antihypertensive action of this compound is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Moxonidine and Methyldopa Side Effects: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the side effect profiles of two centrally acting antihypertensive agents, moxonidine and methyldopa (B1676449). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the safety and tolerability of these medications. This document summarizes quantitative data from clinical studies, outlines experimental methodologies for assessing side effects, and visualizes the distinct signaling pathways associated with each drug's mechanism of action.
Executive Summary
This compound, a selective I1-imidazoline receptor agonist, and methyldopa, a centrally acting alpha-2 adrenergic agonist, both effectively lower blood pressure by reducing sympathetic outflow from the central nervous system. However, their distinct receptor targets and mechanisms of action result in different side effect profiles. Generally, this compound is associated with a lower incidence of sedative and anticholinergic side effects compared to methyldopa. The following sections provide a detailed breakdown of their comparative side effects, supported by available clinical data.
Data on Side Effect Incidence
The following table summarizes the reported incidence of common and notable side effects for this compound and methyldopa based on clinical trial data and literature reviews. It is important to note that direct head-to-head comparative trials with comprehensive side effect reporting are limited, and incidences can vary based on patient population and study design.
| Side Effect | This compound Incidence (%) | Methyldopa Incidence (%) | Notes |
| Common Side Effects | |||
| Dry Mouth | 8 - 9[1] | Common, but specific percentages vary. | A hallmark side effect of centrally acting antihypertensives. |
| Drowsiness/Somnolence | 5 - 8[1] | Common, often transient.[2] | Tends to occur at the beginning of therapy or with dose increases. |
| Dizziness | Reported, specific % not consistently available. | Common.[3] | Can be associated with the blood pressure-lowering effect. |
| Headache | 6[1] | Common.[2] | Often a transient side effect. |
| Weakness/Asthenia | Reported. | Common.[2] | |
| Neuropsychiatric Side Effects | |||
| Insomnia | Not commonly reported. | 0.8[4] | |
| Nightmares | Not commonly reported. | 2[4] | |
| Depression | Not commonly reported. | 3.6[4] | Methyldopa is contraindicated in patients with a history of depression.[4] |
| Serious/Less Common Side Effects | |||
| Positive Coombs Test | Not reported. | 10 - 20 (with prolonged therapy)[2] | May lead to hemolytic anemia in a small subset of patients. |
| Hepatotoxicity | Rare. | Can occur, potentially severe.[4] | Liver function monitoring is recommended with methyldopa. |
| Rebound Hypertension | Low risk. | Can occur upon abrupt withdrawal. | |
| Edema | Low incidence. | Can occur. |
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of this compound and methyldopa can be attributed to their distinct molecular targets and downstream signaling cascades.
This compound Signaling Pathway
This compound primarily acts as an agonist at the I1-imidazoline receptor located in the rostral ventrolateral medulla of the brainstem.[5] Activation of this receptor is coupled to a unique signaling pathway that does not involve the classical G-protein coupled receptor cascades associated with adenylyl cyclase.[6][7] Instead, it activates phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of second messengers like diacylglycerol (DAG) and arachidonic acid.[8][9] This ultimately results in the inhibition of sympathetic outflow.
Methyldopa Signaling Pathway
Methyldopa is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the brain. Alpha-methylnorepinephrine acts as an agonist at presynaptic α2-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).[10] Activation of the α2-adrenergic receptor by alpha-methylnorepinephrine inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] This reduction in cAMP levels inhibits the release of norepinephrine (B1679862) from the presynaptic neuron, thereby reducing sympathetic outflow.
Experimental Protocols for Side Effect Assessment
The evaluation of side effects in clinical trials of antihypertensive drugs like this compound and methyldopa follows a structured and rigorous methodology to ensure patient safety and data accuracy. Below is a representative experimental protocol for a comparative clinical trial.
Study Design: A multicenter, randomized, double-blind, active-controlled parallel-group study.
Participants: Adult patients (aged 18-75 years) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-110 mmHg). Key exclusion criteria would include secondary hypertension, severe renal or hepatic impairment, a history of depression (for the methyldopa arm), and contraindications to either study drug.
Intervention:
-
Group 1: this compound, starting at 0.2 mg once daily, with titration up to 0.4 mg once daily based on blood pressure response and tolerability.
-
Group 2: Methyldopa, starting at 250 mg twice daily, with titration up to 500 mg twice daily based on blood pressure response and tolerability.
Study Duration: A 12-week treatment period.
Data Collection and Assessments:
-
Screening Visit (Week -2): Informed consent, medical history, physical examination, vital signs, laboratory tests (complete blood count, liver function tests, renal function tests), and electrocardiogram (ECG).
-
Baseline Visit (Week 0): Randomization, dispensing of study medication, and baseline assessments.
-
Follow-up Visits (Weeks 4, 8, and 12): Blood pressure and heart rate measurements, assessment of adverse events, and monitoring of laboratory parameters.
-
Adverse Event Monitoring: At each visit, patients are questioned about the occurrence of any adverse events using a non-leading, open-ended approach. All reported adverse events are documented, including their severity, duration, and perceived relationship to the study medication. Standardized questionnaires, such as the UKU Side Effect Rating Scale, may be used for a more systematic assessment of common side effects.
Statistical Analysis: The incidence of each adverse event will be calculated for both treatment groups. The comparison of incidence rates between the two groups will be performed using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test.
Experimental Workflow
The following diagram illustrates the typical workflow for a patient enrolled in a clinical trial comparing the side effects of two antihypertensive drugs.
Conclusion
This compound and methyldopa are both effective centrally acting antihypertensive agents, but their side effect profiles differ significantly, largely due to their distinct receptor selectivity. This compound's higher affinity for I1-imidazoline receptors over α2-adrenergic receptors generally translates to better tolerability, with a lower incidence of sedation and dry mouth compared to methyldopa. However, methyldopa has a long history of use and is considered a first-line treatment for hypertension in pregnancy. The choice between these agents should be guided by a thorough consideration of the individual patient's clinical characteristics, comorbidities, and potential for adverse effects. Further head-to-head clinical trials with comprehensive side effect reporting would be beneficial to provide a more definitive comparative safety profile.
References
- 1. Safety and tolerability of this compound in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. mims.com [mims.com]
- 4. Centrally acting antihypertensives and alpha-blockers in people at risk of falls: therapeutic dilemmas—a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Validating the Natriuretic Effects of Moxonidine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo natriuretic effects of moxonidine with other key antihypertensive agents. The information presented is supported by experimental data from preclinical studies to assist researchers and drug development professionals in evaluating the renal profile of this compound.
Executive Summary
This compound, a second-generation centrally acting antihypertensive agent, exerts its effects primarily through the selective activation of imidazoline (B1206853) I₁ receptors in the rostral ventrolateral medulla, leading to a reduction in sympathetic outflow.[1] Beyond its established blood pressure-lowering effects, in vivo studies have demonstrated that this compound also possesses significant diuretic and natriuretic properties.[2][3] These renal effects are, at least in part, mediated by the release of atrial natriuretic peptide (ANP).[2] This guide compares the natriuretic and diuretic effects of this compound with other centrally acting agents (clonidine and rilmenidine) and discusses its profile in the context of other major antihypertensive classes, such as ACE inhibitors and diuretics.
Comparative Analysis of Natriuretic and Diuretic Effects
The following tables summarize quantitative data from in vivo studies in conscious rats, providing a direct comparison of the renal effects of this compound and its alternatives.
Table 1: Dose-Dependent Effects of this compound, Clonidine (B47849), and Guanabenz on Renal Parameters in Conscious Rats (First Hour Post-Administration)
| Treatment (Intravenous) | Dose (µ g/rat ) | Urine Output (mL/h/100g) | Sodium Excretion (µmol/h/100g) | Potassium Excretion (µmol/h/100g) |
| Saline (Control) | - | 0.35 ± 0.04 | 14.3 ± 2.5 | 10.5 ± 2.3 |
| This compound | 50 | 1.05 ± 0.09 | 51.8 ± 6.5 | 32.3 ± 3.2 |
| Clonidine | 5 | 1.19 ± 0.18 | - | - |
| Guanabenz | 10 | 1.12 ± 0.10 | - | - |
| Data adapted from Mukaddam-Daher et al., Hypertension, 2000.[2] |
Table 2: Comparative Effects of this compound and Clonidine on Diuresis and Natriuresis in Spontaneously Hypertensive Rats (SHR)
| Treatment (Intravenous) | Dose (mg/kg) | Urine Flow (µL/min/100g) | Sodium Excretion (µmol/min/100g) |
| This compound | 0.5 | 50.3 ± 12.5 | 8.4 ± 1.9 |
| Clonidine | 0.5 | Negligible | Negligible |
| Data adapted from Hohage et al., Clinical and Experimental Hypertension, 1999.[3] |
Table 3: Comparative Renal Effects of Intra-arterial Infusion of this compound and Rilmenidine (B1679337) in Normotensive Rats
| Treatment (Intra-arterial) | Dose (nmol/kg/min) | Urine Flow Rate | Sodium Excretion |
| This compound | 1 | Increased | Increased |
| 3 | Increased | Increased | |
| 10 | Increased | Increased | |
| Rilmenidine | 3 | Increased | Increased |
| 10 | Increased | Increased | |
| 30 | Increased | Increased | |
| Data adapted from Li et al., British Journal of Pharmacology, 1994.[4][5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the validation of this compound's natriuretic effects, the following diagrams are provided.
References
- 1. njppp.com [njppp.com]
- 2. Atrial natriuretic peptide is involved in renal actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal and blood pressure effects of this compound and clonidine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuated renal response to this compound and rilmenidine in one kidney-one clip hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuated renal response to this compound and rilmenidine in one kidney-one clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Moxonidine and Clonidine in a Cross-Over Study Design
This guide provides a detailed comparison of the centrally acting antihypertensive agents, moxonidine and clonidine (B47849), with a focus on data derived from cross-over study designs. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative efficacy, safety, and mechanistic differences between these two drugs.
Executive Summary
This compound and clonidine are both effective in lowering blood pressure by reducing central sympathetic outflow.[1] However, their pharmacological profiles differ significantly due to their receptor selectivity. This compound exhibits a higher affinity for the imidazoline (B1206853) I1 receptor, whereas clonidine acts primarily on the α2-adrenergic receptor.[1][2] This distinction in their mechanism of action is believed to contribute to the observed differences in their side effect profiles, with this compound generally demonstrating better tolerability. Cross-over studies provide a robust framework for comparing these agents by allowing each participant to serve as their own control, thus minimizing inter-individual variability.
Comparative Efficacy
Clinical studies employing a cross-over design have demonstrated that both this compound and clonidine exhibit comparable antihypertensive effects. In a randomized, double-blind, cross-over study involving patients with mild to moderate hypertension, both drugs, at a mean daily dose of 0.3 mg, showed similar efficacy in reducing blood pressure.[3][4] Within the initial four days of administration, both agents significantly decreased blood pressure from a mean of 166/100 mmHg to approximately 149/86 mmHg for clonidine and 146/84 mmHg for this compound.[3][4] Another study in normotensive subjects also found that both drugs significantly reduced blood pressure compared to placebo.[5][6]
| Parameter | This compound | Clonidine | Significance |
| Mean Daily Dose | 0.3 mg | 0.3 mg | - |
| Systolic BP Reduction | ~20 mmHg | ~17 mmHg | No significant difference |
| Diastolic BP Reduction | ~15 mmHg | ~14 mmHg | No significant difference |
Table 1: Comparative Antihypertensive Efficacy of this compound and Clonidine in a Cross-Over Study.[3][4]
Comparative Safety and Tolerability
A key differentiator between this compound and clonidine lies in their side effect profiles. The higher incidence of adverse effects with clonidine is a consistent finding across multiple studies.[3][4][7][8] The most frequently reported side effects for clonidine are dry mouth and sedation, which are attributed to its strong α2-adrenergic activity.[1] this compound, with its preferential binding to imidazoline I1 receptors, is associated with a lower incidence of these central nervous system-related side effects.[1]
In one cross-over study, 17 out of 20 patients on clonidine reported side effects, primarily tiredness and dry mouth, compared to only 6 patients on this compound (p=0.003).[3][4] Another comparative study found that 53% of patients administered clonidine experienced side effects, in contrast to a 30% incidence with this compound (p=0.031).[7][8] Specifically, dry mouth was significantly more common with clonidine (47%) than with this compound (20%) (p=0.005).[7][8]
| Adverse Effect | This compound | Clonidine | Significance |
| Any Side Effect | 30% (6/20 patients) | 85% (17/20 patients) | p = 0.003 |
| Dry Mouth | 20% | 47% | p = 0.005 |
| Edema | 0.8% | 17% | p = 0.001 |
Table 2: Incidence of Adverse Effects in Comparative Studies.[3][4][7][8]
Furthermore, upon discontinuation of therapy, a more rapid increase in blood pressure was observed with clonidine compared to this compound.[3][4]
Experimental Protocols
The data presented is primarily drawn from randomized, double-blind, cross-over studies. A representative experimental design is as follows:
Study Design: A randomized, double-blind, cross-over comparison.
Participants: Patients with mild to moderate essential hypertension (e.g., Blood Pressure range 154-178/96-108 mmHg).[3][4]
Procedure:
-
Washout Period: A two-week period without any antihypertensive medication.[3][4]
-
Treatment Period 1: Patients are randomly assigned to receive either this compound (starting at 0.2 mg daily) or clonidine (starting at 0.2 mg daily). The dose is titrated upwards until the diastolic blood pressure falls below 90 mmHg.[3][4] This treatment period continues for a specified duration (e.g., two weeks).
-
Cross-over: Without a washout period, patients are switched to the alternative treatment.[3][4]
-
Treatment Period 2: The second treatment is administered for the same duration as the first.
-
Assessments: Blood pressure, heart rate, and adverse events are monitored throughout the study.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crossover comparison of this compound and clonidine in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crossover comparison of this compound and clonidine in mild to moderate hypertension | Semantic Scholar [semanticscholar.org]
- 5. A comparison of the haemodynamic and behavioural effects of this compound and clonidine in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the haemodynamic and behavioural effects of this compound and clonidine in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and Clonidine HCl in Treating Patients With Hypertension | Semantic Scholar [semanticscholar.org]
- 8. Comparison of this compound and clonidine HCl in treating patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing moxonidine's effects on insulin sensitivity to other agents
A comprehensive review of experimental data reveals moxonidine, a centrally acting antihypertensive agent, improves insulin (B600854) sensitivity, particularly in insulin-resistant individuals. This effect distinguishes it from several other classes of blood pressure-lowering drugs and is underpinned by its unique mechanism of action at the cellular level.
This compound's beneficial effects on glucose metabolism have been demonstrated in numerous studies, positioning it as a potentially advantageous therapeutic option for hypertensive patients with metabolic comorbidities. This guide provides a detailed comparison of this compound's effects on insulin sensitivity relative to placebo and other antihypertensive and metabolic agents, supported by quantitative data from clinical and preclinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways.
Quantitative Comparison of Insulin Sensitivity Markers
The following tables summarize the quantitative data from various studies comparing the effects of this compound and other agents on key markers of insulin sensitivity.
Human Clinical Trials
| Study / Agent(s) | Primary Outcome Measure | This compound Group Change | Comparator Group Change | p-value (this compound vs. Comparator) | Citation |
| This compound vs. Placebo | Glucose Infusion Rate (M value) | ↑ 10% | No change | 0.026 | [1][2] |
| Insulin Sensitivity Index (M/I ratio) | ↑ 11% | No change | 0.056 (borderline) | [1][2] | |
| M value (in insulin-resistant subgroup) | ↑ 21% | No change | Significant | [1][2] | |
| This compound vs. Amlodipine | Plasma insulin (120 min post-glucose load) | ↓ from 139.7 to 76.0 µU/ml | No change | < 0.05 | [3] |
| This compound vs. Metoprolol (B1676517) | Fasting Plasma Glucose | ↓ 5 mg/dl (median) | ↑ 16 mg/dl (median) | < 0.05 | [4] |
| HOMA-IR Index | ↓ 0.27 µIU x mol/L² (median) | ↑ 0.56 µIU x mol/L² (median) | Not specified | [4] | |
| Fasting Triglycerides | ↓ 27.5 mg/dl (median) | ↑ 29.5 mg/dl (median) | < 0.05 | [4] | |
| This compound vs. Metformin (B114582) | Area Under the Curve (AUC) for Insulin | ↓ (statistically significant) | Small, net increase | 0.025 | [5] |
| Matsuda Insulin Sensitivity Index (ISI) | ↑ (significant) | ↑ (significant) | Comparable | [5] | |
| This compound vs. Ramipril | HbA1c | ↓ (significant) | ↓ (significant) | Not specified | [6] |
| Glucose and Insulin response to OGTT | No effect | No effect | Not specified | [6] | |
| This compound vs. α-methyldopa & Hydralazine | Glucose Area Under the Curve (AUC) | ↓ 13.6 g x min/dl | ↑ 68 (α-methyldopa), ↑ 110 (hydralazine) g x min/dl | Significant | [7] |
| Insulin Area Under the Curve (AUC) | ↑ 7.4 µg x min/ml | ↓ 2.5 (α-methyldopa), ↓ -2.3 (hydralazine) µg x min/ml | Significant | [7] | |
| Fasting Plasma Insulin | ↓ (significant) | No effect (α-methyldopa) | Significant | [7] |
Animal Studies (Obese Spontaneously Hypertensive Rats - SHROB)
| Study / Agent | Outcome Measure | This compound Group Change | Control Group Change | Citation |
| This compound vs. Control | Fasting Insulin | ↓ 49% | - | [8] |
| Plasma Free Fatty Acids | ↓ 30% | - | [8] | |
| IRS-1 protein expression (skeletal muscle) | ↑ 74% | - | [8][9] | |
| IRS-1 protein expression (liver) | ↑ 245% | - | [8] | |
| Insulin Receptor β-subunit expression (skeletal muscle) | ↑ 19% | - | [9] | |
| Insulin-stimulated IRS-1 phosphorylation (skeletal muscle) | ↑ 27% | - | [9] |
Experimental Protocols
The assessment of insulin sensitivity in the cited studies primarily relies on two key experimental procedures: the Hyperinsulinemic-Euglycemic Clamp and the Oral Glucose Tolerance Test (OGTT).
Hyperinsulinemic-Euglycemic Clamp
This technique is considered the gold standard for assessing insulin sensitivity in vivo.[10]
Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.
Procedure:
-
Catheter Placement: Two intravenous catheters are inserted, one for infusion and one for blood sampling.[11]
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a hyperinsulinemic state.
-
Glucose Infusion: A variable infusion of glucose is started to maintain blood glucose at a normal (euglycemic) level.
-
Blood Sampling: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the glucose infusion rate equals the rate of glucose uptake by the tissues.
-
Calculation: The glucose infusion rate (M value) during the last 30-60 minutes of the clamp is used as a measure of insulin sensitivity. The M/I ratio, which accounts for the plasma insulin concentration, is also calculated.[1][2]
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear glucose from the bloodstream after an oral glucose load.[12]
Objective: To evaluate glucose tolerance and insulin secretion in response to a glucose challenge.
Procedure:
-
Fasting: The subject fasts overnight (typically 8-12 hours).
-
Baseline Blood Sample: A fasting blood sample is taken to measure baseline glucose and insulin levels.
-
Glucose Administration: The subject drinks a standardized glucose solution (e.g., 75g of glucose).
-
Timed Blood Samples: Blood samples are drawn at specific intervals after glucose ingestion (e.g., 30, 60, 120, and 180 minutes) to measure plasma glucose and insulin concentrations.[5]
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic response. Indices like the Matsuda Insulin Sensitivity Index (ISI) can also be derived from the OGTT data.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this compound's action on insulin sensitivity and a typical experimental workflow for its assessment.
Conclusion
The evidence strongly suggests that this compound has a favorable effect on insulin sensitivity, an action not universally shared by other antihypertensive agents. By reducing sympathetic nervous system outflow, this compound appears to decrease circulating free fatty acids and enhance the expression and phosphorylation of key proteins in the insulin signaling pathway, such as IRS-1.[8][9] This dual action of lowering blood pressure while improving metabolic parameters makes this compound a compelling therapeutic choice for hypertensive patients with or at risk for insulin resistance and type 2 diabetes. The comparative data, particularly against agents like metoprolol which can have neutral or even detrimental effects on glucose metabolism, highlight the unique metabolic benefits of this compound.[4] Further research into the long-term metabolic outcomes of this compound treatment is warranted.
References
- 1. This compound improves insulin sensitivity in insulin-resistant hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves insulin sensitivity in insulin-resistant hypertensives. | Semantic Scholar [semanticscholar.org]
- 3. Selective imidazoline agonist this compound in obese hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound vs. metoprolol on blood pressure and metabolic control in hypertensive subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves glycaemic control in mildly hypertensive, overweight patients: a comparison with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MARRIAGE: A Randomized Trial of this compound Versus Ramipril or in Combination With Ramipril in Overweight Patients With Hypertension and Impaired Fasting Glucose or Diabetes Mellitus. Impact on Blood Pressure, Heart Rate and Metabolic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting metabolic effects of antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanisms of antihyperglycemic effects of this compound in the obese spontaneously hypertensive Koletsky rat (SHROB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Antinociceptive Effects of Moxonidine and Clonidine
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antinociceptive properties of moxonidine and clonidine (B47849), two centrally acting antihypertensive agents that have garnered interest for their analgesic potential. While both drugs interact with the adrenergic system, their distinct receptor affinities lead to differences in efficacy, mechanism of action, and side-effect profiles. This analysis is supported by experimental data from preclinical studies to inform future research and development in pain management.
Mechanism of Action: A Tale of Two Receptors
The primary distinction between this compound and clonidine lies in their receptor selectivity.[1] Clonidine primarily functions as an α2-adrenergic receptor agonist, with some activity at imidazoline (B1206853) I1 receptors.[1][2][3] In contrast, this compound exhibits a strong preference for imidazoline I1 receptors, located in the rostral ventrolateral medulla (RVLM), with significantly lower affinity for α2-adrenergic receptors.[1] This differential binding is crucial as it dictates their therapeutic and adverse effects.
This compound's antinociceptive action appears to be mediated by α2-adrenergic receptor subtypes other than α2A, the subtype largely responsible for clonidine's analgesic effects and also many of its side effects like sedation.[4][5] Experimental evidence shows that while clonidine's antinociceptive efficacy is absent in mice with dysfunctional α2A-adrenergic receptors, this compound's potency remains comparable between these and wild-type mice, suggesting it acts through other receptors.[4]
Quantitative Comparison of Antinociceptive Efficacy
The following tables summarize the median effective dose (ED50) values for this compound and clonidine derived from various preclinical pain models. These values highlight the potency of each compound under specific experimental conditions.
Table 1: Antinociceptive Potency in Acute Pain Models (Intrathecal Administration in Mice)
| Compound | Pain Model | Mouse Strain | ED50 (nmol) [95% CI] |
| This compound | Tail-Flick (52.5°C) | ICR | 0.5 [0.3-0.7] |
| This compound | Tail-Flick (52.5°C) | Wild Type (C57BL/6) | 0.17 [0.09-0.32] |
| This compound | Substance P-induced Nociception | ICR | 0.04 [0.03-0.07] |
| This compound | Substance P-induced Nociception | Wild Type (C57BL/6) | 0.4 [0.3-0.5] |
Data sourced from Fairbanks et al. (2002).[4]
Table 2: Antihyperalgesic Potency in a Neuropathic Pain Model (Intrathecal Administration in Mice)
| Compound | Pain Model | ED50 (µg) [95% CI] |
| This compound | Chung Model (Mechanical Hyperalgesia) | 0.47 [0.33-0.66] |
| Clonidine | Chung Model (Mechanical Hyperalgesia) | 0.18 [0.12-0.28] |
| Morphine | Chung Model (Mechanical Hyperalgesia) | 0.08 [0.06-0.12] |
Data sourced from Stone et al. (2000).[6][7]
Notably, both this compound and clonidine demonstrate synergistic effects when co-administered with opioids like morphine, leading to a significant enhancement of antihyperalgesic activity in neuropathic pain states.[5][6][7][8] This suggests their potential utility as opioid-sparing co-adjuvants.[5]
Experimental Protocols
The data presented above were generated using established preclinical models of nociception. Understanding these methodologies is critical for interpreting the results.
1. Tail-Flick Test:
-
Objective: To measure the response latency to a thermal stimulus, indicative of spinal nociceptive reflexes.
-
Methodology: A high-intensity light beam is focused on the ventral surface of a mouse's tail. The time taken for the mouse to "flick" its tail away from the heat source is recorded. Antinociceptive agents increase this latency period. The study cited used a water bath maintained at 52.5°C.[4]
-
Administration: Drugs are typically administered intrathecally to assess their effects at the spinal level.[4]
2. Substance P-Induced Nociception:
-
Objective: To assess nocifensive behaviors (e.g., licking, biting) induced by the pronociceptive peptide, Substance P.
-
Methodology: Substance P is injected intrathecally, which elicits a well-characterized behavioral response. The ability of a test compound to inhibit these behaviors is quantified.[4]
-
Administration: The test compound is administered prior to the Substance P challenge, usually via the same route (intrathecal).[4]
3. Chung Model of Neuropathic Pain:
-
Objective: To mimic peripheral nerve injury-induced hypersensitivity, such as mechanical hyperalgesia.
-
Methodology: This surgical model involves the tight ligation of the L5 spinal nerve in rodents.[6][7] Several days post-surgery, animals develop a lowered threshold to mechanical stimuli on the affected paw.
-
Assessment: Mechanical hyperalgesia is measured using von Frey monofilaments. These are calibrated filaments applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[6][7] An effective antihyperalgesic agent will increase this threshold.[6][7]
Side Effect Profile: A Key Differentiator
While both drugs can effectively lower blood pressure, their side-effect profiles differ significantly, primarily due to their receptor selectivity.[1]
-
Clonidine: Its strong agonism at α2-adrenergic receptors is associated with a higher incidence of central side effects, including sedation, dry mouth, and dizziness.[1][2] In one comparative study, 53% of patients on clonidine reported side effects, with dry mouth being the most frequent (47%).[9]
-
This compound: Its preference for I1 imidazoline receptors results in better tolerability with fewer and less severe central side effects.[1][4] The same study found a significantly lower incidence of adverse effects with this compound (30%), with only 20% of patients reporting dry mouth.[9]
Conclusion
This compound and clonidine both exhibit significant antinociceptive and antihyperalgesic properties. However, they operate through distinct primary mechanisms. Clonidine's effects are predominantly mediated by α2A-adrenergic receptors, which also contribute to its limiting side effects of sedation and dry mouth. This compound, acting primarily on I1 imidazoline receptors and likely non-α2A adrenergic subtypes, offers a comparable analgesic potential, particularly as a co-adjuvant with opioids in neuropathic pain states, but with a more favorable side-effect profile.[1][4][5] This distinction makes this compound a potentially more suitable candidate for further development as a novel analgesic with an improved therapeutic window.
References
- 1. droracle.ai [droracle.ai]
- 2. ijop.net [ijop.net]
- 3. aijournals.com [aijournals.com]
- 4. This compound, a selective alpha2-adrenergic and imidazoline receptor agonist, produces spinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a mixed alpha(2)-adrenergic and imidazoline receptor agonist, identifies a novel adrenergic target for spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective imidazoline-alpha2 -adrenergic receptor agonist, produces spinal synergistic antihyperalgesia with morphine in nerve-injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. This compound, a selective imidazoline/alpha(2) adrenergic receptor agonist, synergizes with morphine and deltorphin II to inhibit substance P-induced behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound and clonidine HCl in treating patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Moxonidine
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is as critical as the research itself. Moxonidine, a potent antihypertensive agent, requires specific handling and disposal procedures due to its toxicological and ecotoxicological properties. Adherence to these protocols is essential to prevent environmental contamination and potential harm to human health.
This compound Disposal and Safety Classifications
Several key classifications from Safety Data Sheets (SDS) inform the proper disposal of this compound. This information is crucial for conducting a proper risk assessment and implementing appropriate safety measures in a laboratory setting.
| Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
| UN Number for Transport | UN2811 | TOXIC SOLID, ORGANIC, N.O.S.[2][3] |
| Disposal Recommendation | Approved Waste Disposal | P501: Dispose of contents/container to an approved waste disposal plant[1][3][4] |
| Environmental Precaution | Avoid Release | P273: Avoid release to the environment[1][3][5] |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory environment, based on guidelines from its Safety Data Sheets.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless specifically permitted by your institution's waste management guidelines.
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
For solutions containing this compound, collect them in a designated, sealed, and properly labeled hazardous waste container for liquids.
3. Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the name "Monoxidine," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard).
4. Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4][5]
5. Disposal Request and Pickup:
-
Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including the Safety Data Sheet for this compound.
6. Accidental Spills:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid generating dust.[5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
7. Prohibited Disposal Methods:
-
Do not discharge this compound or its containers into sewer systems, drains, or any body of water.[2][5]
-
Do not dispose of this compound in the regular trash.
-
Do not incinerate unless it is done in a licensed chemical destruction plant with appropriate flue gas scrubbing.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Moxonidine
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Moxonidine in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and minimize environmental impact.
This compound, a centrally acting antihypertensive agent, is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety measures is therefore critical. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and operational plans for the safe management of this compound.
Personal Protective Equipment (PPE)
The selection and correct use of PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free nitrile gloves is recommended.[2] | Provides a robust barrier against a substance that is toxic upon ingestion. Nitrile offers good resistance to a range of chemicals.[3] |
| Eye Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn when there is a risk of splashes. | Protects the eyes from accidental splashes of solutions containing this compound. |
| Body Protection | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs should be worn over personal clothing. | Prevents contamination of skin and personal clothing. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. An N95 or higher-rated respirator is necessary when handling powders outside of a containment device or during a large spill.[4] | Minimizes the risk of inhaling aerosolized powder. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.
Standard Operating Procedure for Handling this compound
The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination.[5]
-
Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated PPE (gloves, gowns), and weighing papers, must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[5]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste in accordance with local, state, and federal regulations.[6]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency involving this compound.
Personnel Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][8] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. [8] Rinse the mouth with water.[8] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
Spill Response Plan
The response to a this compound spill depends on the quantity of the material released.
Small Spill (<1 gram of solid or <100 mL of dilute solution):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear double nitrile gloves, a lab coat, and chemical safety goggles.
-
Containment: Cover the spill with an absorbent material suitable for chemical spills. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using a scoop or forceps.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose: Place all cleanup materials in a sealed, labeled hazardous waste container.
Large Spill (>1 gram of solid or >100 mL of dilute solution):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and post a warning sign.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Do Not Attempt to Clean: A large spill requires specialized equipment and training to manage safely. Await the arrival of the trained emergency response team.
The following diagram illustrates the decision-making process for responding to a this compound spill.
References
- 1. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 2. ashp.org [ashp.org]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
